Rediocide C
Description
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Properties
IUPAC Name |
[(14Z,16Z)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11-,18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIWBBJUVBDSOV-WHYMJUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)/C=C\C=C/C(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Biological Activity of Rediocide C: A Review of Current Knowledge
For Immediate Release
Shanghai, China – December 4, 2025 – While the daphnane (B1241135) diterpenoid Rediocide C, isolated from the plant Trigonostemon reidioides, has demonstrated notable biological activities, a comprehensive understanding of its specific mechanism of action remains largely uncharted territory for the scientific community. This technical guide consolidates the existing, albeit limited, data on this compound and explores the mechanistic pathways of closely related compounds and extracts from its source plant to provide a foundational perspective for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a member of the daphnane diterpenoids, a class of natural products known for a wide range of biological effects. It is extracted from the roots of Trigonostemon reidioides (Kurz) Craib, a plant used in traditional medicine in Southeast Asia for various ailments, including inflammatory conditions and as an antidote. Structurally, Rediocide F is a demethyl analog of this compound. While research on this compound is not as extensive as on its counterpart, Rediocide-A, initial studies have highlighted its potential in antimicrobial and acaricidal applications.
Established Biological Activities of this compound
Current research has identified two primary areas of biological activity for this compound: antimycobacterial and acaricidal.
Antimycobacterial Activity
This compound has been shown to be one of the most active compounds from Trigonostemon reidioides against Mycobacterium tuberculosis.
Acaricidal Activity
In studies assessing its effect on the house dust mite Dermatophagoides pteronyssinus, this compound exhibited potent activity.
Data Presentation: Quantitative Analysis of this compound Bioactivity
| Biological Activity | Target Organism/Cell Line | Quantitative Metric | Value | Reference |
| Antimycobacterial | Mycobacterium tuberculosis | MIC | 3.84 µM | [1] |
| Acaricidal | Dermatophagoides pteronyssinus | LC50 | 5.59 µg/cm² | [1] |
Insights from Related Compounds and Source Plant Extracts
Due to the scarcity of specific mechanistic studies on this compound, examining the activities of related compounds and the plant extract from which it is derived can offer valuable insights into its potential modes of action.
Mechanism of Action of Rediocide-A
Extensive research on Rediocide-A, another daphnane diterpenoid from Trigonostemon reidioides, has identified it as an immune checkpoint inhibitor. Its primary mechanism involves overcoming tumor immuno-resistance to Natural Killer (NK) cells by down-regulating the expression of CD155 on non-small cell lung cancer cells. This action blocks the inhibitory TIGIT/CD155 signaling pathway, thereby enhancing NK cell-mediated cytotoxicity. Rediocide-A has also been found to induce G-protein-coupled receptor desensitization through the activation of conventional protein kinase C.
Anti-inflammatory Properties of Trigonostemon reidioides Extract
Studies on the ethanol (B145695) extract of Trigonostemon reidioides have revealed significant anti-inflammatory properties. The extract has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved through the downregulation of key signaling pathways, including:
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Nuclear Factor kappa-B (NF-κB)
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Phosphatidylinositol 3-kinase (PI3K)/Akt
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Mitogen-activated protein kinases (MAPKs)
Given that this compound is a constituent of this extract, it is plausible that it may contribute to these anti-inflammatory effects. However, direct experimental evidence for this is currently lacking.
Experimental Protocols
Detailed experimental protocols for the mechanism of action of this compound are not available in the current body of scientific literature. The methodologies used to determine its antimycobacterial and acaricidal activities are described in the cited literature. For researchers interested in exploring the potential anti-inflammatory or immunomodulatory effects of this compound, the following general experimental approaches, adapted from studies on Trigonostemon reidioides extract and Rediocide-A, could serve as a starting point.
Hypothetical Protocol: Investigating Anti-inflammatory Effects in Macrophages
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Cell Culture: Culture RAW264.7 macrophage cells in appropriate media.
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Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
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Treatment: Concurrently treat the stimulated cells with varying concentrations of this compound.
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Analysis of Inflammatory Mediators: Measure the levels of nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using Griess assay and ELISA, respectively.
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Western Blot Analysis: Lyse the cells and perform western blotting to assess the phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Hypothetical Protocol: Assessing Immunomodulatory Effects on NK Cells
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Co-culture System: Establish a co-culture of human NK cells and a suitable cancer cell line (e.g., A549 non-small cell lung cancer cells).
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Treatment: Treat the co-culture with different concentrations of this compound.
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Cytotoxicity Assay: Measure the cytotoxicity of NK cells against the cancer cells using a standard assay such as a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay.
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Flow Cytometry: Analyze the expression of cell surface markers, such as CD155 on the cancer cells, and degranulation markers like CD107a on the NK cells by flow cytometry.
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Cytokine Production: Measure the production of cytokines like Interferon-gamma (IFN-γ) by the NK cells using ELISA.
Visualizing Potential Mechanisms
While the precise signaling pathways for this compound are yet to be elucidated, a diagram can illustrate the known activities of compounds from its source, Trigonostemon reidioides, providing a conceptual framework for future research.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antimycobacterial and acaricidal activities. However, a significant knowledge gap exists regarding its specific mechanism of action at the molecular level. Future research should focus on elucidating the precise cellular targets and signaling pathways modulated by this compound. Investigating its potential role in inflammation and immunomodulation, based on the activities of its source plant and related compounds, could unveil novel therapeutic applications. Such studies are imperative for translating the potential of this compound into tangible benefits for human and animal health.
References
Rediocide C: Unraveling the Structure and Synthesis of a Putative Bioactive Compound
A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific information on a compound designated as "Rediocide C." While the "Rediocide" family of natural products is known, with Rediocide A being a notable member, details regarding the structure elucidation and total synthesis of a "this compound" are not present in the current body of scientific research.
This technical guide, therefore, addresses the user's request by first acknowledging the absence of data for "this compound" and then providing a detailed overview of the closely related and well-documented compound, Rediocide A , as a relevant alternative. The methodologies and data presentation formats requested by the user will be structured around the available information for Rediocide A, serving as a template for how such a guide would be constructed for this compound, should data become available in the future.
The Rediocide Family: Focus on Rediocide A
Rediocide A is a daphnane-type diterpenoid ester isolated from the roots of Trigonostemon reidioides.[1] Natural products of this class are known for their diverse and potent biological activities. Rediocide A, in particular, has been investigated for its insecticidal and potential anticancer properties.[1][2]
Structure Elucidation of Rediocide A
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon skeleton and the connectivity of protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: This technique helps identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and esters.
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X-ray Crystallography: When a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
A logical workflow for the structure elucidation of a novel natural product like a putative this compound would be as follows:
Spectroscopic Data for Rediocide A
While a complete dataset for Rediocide A is not available in the initial search results, a representative table of what would be included for a "this compound" is presented below. This table would be populated with chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) from NMR experiments, and key peaks from IR and MS analyses.
Table 1: Hypothetical Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) | Key IR (cm⁻¹) | HRMS (m/z) |
| δ 7.85 (d, J = 8.5 Hz, 2H) | δ 172.5 (C=O) | 3450 (O-H) | [M+H]⁺ calculated |
| δ 7.40 (t, J = 7.5 Hz, 1H) | δ 165.8 (C=O) | 1735 (C=O, ester) | [M+H]⁺ found |
| δ 5.60 (s, 1H) | δ 145.2 (C) | 1680 (C=O, ketone) | |
| ... | ... | 1240 (C-O) |
Total Synthesis of Daphnane (B1241135) Diterpenoids
The total synthesis of complex natural products like daphnane diterpenoids is a significant challenge in organic chemistry. At present, there are no published total syntheses specifically for Rediocide A or a putative this compound. However, the general strategies for synthesizing related complex diterpenes often involve:
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Convergent Synthesis: Building complex fragments of the molecule separately before joining them together.
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Stereoselective Reactions: Employing reactions that create specific stereoisomers, which is crucial for biologically active molecules.
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Key Ring-Forming Reactions: Utilizing powerful chemical reactions to construct the intricate ring systems characteristic of the target molecule.
A potential synthetic approach for a daphnane diterpenoid could be conceptualized as follows:
Biological Activity and Signaling Pathways of Rediocide A
Rediocide A has been shown to exhibit interesting biological activities, particularly in the context of cancer immunotherapy. Studies have indicated that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells.[3][4][5] This is reportedly achieved by downregulating the expression of CD155 on cancer cells, which is a ligand for the inhibitory receptor TIGIT on NK cells.[3][4] By reducing CD155, Rediocide A may block an immune checkpoint, thereby unleashing the cytotoxic potential of NK cells against tumors.
The proposed mechanism of action for Rediocide A in enhancing NK cell-mediated cytotoxicity is depicted below:
References
- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
The Potent Bioactivity of Diterpenoids from Trigonostemon reidioides: A Technical Overview for Drug Discovery
An in-depth guide for researchers and drug development professionals on the diverse biological activities of diterpenoids isolated from the medicinal plant Trigonostemon reidioides. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
The plant genus Trigonostemon has been a focal point for phytochemical research, revealing a rich diversity of secondary metabolites, particularly diterpenoids.[1] Among the species, Trigonostemon reidioides (Kurz) Craib, a plant with a history in traditional Thai and Cambodian medicine for treating ailments like vomiting and asthma, stands out for its potent bioactive compounds.[2][3] This technical guide provides a comprehensive overview of the biological activities of diterpenoids and extracts derived from T. reidioides, with a focus on their anti-inflammatory, cytotoxic, and other notable effects.
Anti-inflammatory Activity
Extracts and isolated diterpenoids from T. reidioides have demonstrated significant anti-inflammatory properties. Studies have primarily focused on their effects in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro system for assessing inflammation.
An ethanol (B145695) extract of T. reidioides (ETR) was shown to inhibit the production of nitric oxide (NO) in a dose-dependent manner in LPS-stimulated RAW264.7 macrophages, with a half-maximal inhibitory concentration (IC50) of 38.58 µg/ml.[2] This inhibition of NO, a key inflammatory mediator, was achieved without inducing significant cytotoxicity at concentrations up to 100 µg/ml.[2] The anti-inflammatory effects of ETR are mediated by the downregulation of inducible nitric oxide synthase (iNOS) expression and a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2][3]
A major diterpenoid isolated from the roots, trigonoreidon B, has also been investigated for its anti-inflammatory potential.[4] It has been shown to alleviate inflammation in both LPS-stimulated murine macrophages and in an in vivo model of inflammatory liver injury in mice, suggesting its promise as a lead compound for anti-inflammatory drug development.[4]
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of the ethanolic extract of T. reidioides are attributed to its modulation of key signaling pathways. The extract has been shown to suppress the activation of nuclear factor-κB (NF-κB), a critical transcription factor in the regulation of inflammatory gene expression.[2][3] This is achieved through the downregulation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] Specifically, the extract inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3]
Cytotoxic and Genotoxic Activities
Diterpenoids from T. reidioides have also been evaluated for their cytotoxicity against various cancer cell lines. Rediocide G, a daphnane (B1241135) diterpenoid, was found to be cytotoxic to several cancer cell lines.[5]
An ethanolic extract of T. reidioides roots demonstrated a concentration- and time-dependent cytotoxic effect on human intestinal epithelial Caco-2 cells, with an IC50 value of approximately 0.2 mg/mL after 24 hours of exposure.[6] Interestingly, at lower concentrations (0.01-0.1 mg/mL), the extract was found to increase cell proliferation.[6] At concentrations at or above the IC50, the extract induced DNA damage, as detected by the comet assay, and this effect may be partially mediated through the phosphorylation of ERK1/2.[6]
Other studies have reported on the cytotoxicity of various fractions of T. reidioides extracts. For instance, a hexane (B92381) extract and fractions 4 and 5 exhibited low toxicity against mouse fibroblast (L929) cells, with IC50 values ranging from 11.82 to 40.12 µg/ml.[7]
Other Biological Activities
Beyond anti-inflammatory and cytotoxic effects, compounds from T. reidioides exhibit a range of other biological activities.
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Acaricidal and Insecticidal Activity: Daphnane diterpenoids from the roots of T. reidioides have been identified as having acaricidal properties.[8] Additionally, rediocides B-E have been reported as potent insecticides.[9]
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Antityrosinase and Antioxidant Activity: An ethanolic extract of T. reidioides showed strong antityrosinase activity with an IC50 value of 5.38 μg/ml.[7] Certain fractions of this extract also demonstrated high antioxidant activity.[7] These findings suggest potential applications in the development of skin-whitening agents.[7]
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Antiviral Activity: While research on the antiviral properties of compounds from T. reidioides is ongoing, other species within the Trigonostemon genus, such as Trigonostemon thyrsoideum, have yielded daphnane diterpenoids with potent anti-HIV-1 activity.[10][11] This suggests that T. reidioides may also be a source of antiviral compounds.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of extracts and isolated compounds from Trigonostemon reidioides.
Table 1: Anti-inflammatory and Cytotoxic Activities of T. reidioides Extracts
| Extract/Fraction | Biological Activity | Cell Line | IC50 Value | Reference |
| Ethanolic Extract | Anti-inflammatory (NO inhibition) | RAW264.7 | 38.58 µg/ml | [2] |
| Ethanolic Extract | Cytotoxicity | Caco-2 | ~0.2 mg/mL | [6] |
| Hexane Extract | Cytotoxicity | L929 | 11.82 - 40.12 µg/ml | [7] |
| Fraction 4 | Cytotoxicity | L929 | 11.82 - 40.12 µg/ml | [7] |
| Fraction 5 | Cytotoxicity | L929 | 11.82 - 40.12 µg/ml | [7] |
| Ethanolic Extract | Antityrosinase | - | 5.38 µg/ml | [7] |
| Fraction 3 | Antioxidant | - | 1.65 - 2.10 µg/ml | [7] |
| Fraction 4 | Antioxidant | - | 1.65 - 2.10 µg/ml | [7] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature on the biological activities of compounds from T. reidioides.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
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Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
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General Procedure:
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Cells (e.g., RAW264.7, Caco-2, L929) are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of the test compound (extract or isolated diterpenoid) for a specified period (e.g., 24 or 48 hours).
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After the incubation period, the medium is removed, and MTT solution is added to each well.
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The plate is incubated for a few hours to allow for the formation of formazan crystals.
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A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[2][7]
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Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
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Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.
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General Procedure:
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RAW264.7 macrophage cells are seeded in a 96-well plate.
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The cells are pre-treated with various concentrations of the test compound for a short period.
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LPS is then added to stimulate NO production, and the cells are incubated for a specified time.
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The cell culture supernatant is collected.
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The supernatant is mixed with Griess reagent.
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The absorbance is measured at approximately 540 nm.
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The nitrite concentration is determined using a standard curve of sodium nitrite.[2]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.
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Principle: This is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
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General Procedure:
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A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
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The cell culture supernatants are added to the wells.
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A detection antibody, also specific for the cytokine, is added. This antibody is typically biotinylated.
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An enzyme-linked secondary antibody (e.g., streptavidin-horseradish peroxidase) is added.
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A substrate is added, which is converted by the enzyme to produce a colored product.
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The absorbance is measured, and the cytokine concentration is determined from a standard curve.[2]
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Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status (e.g., iNOS, NF-κB, Akt, MAPKs).
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Principle: This technique uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The separated proteins are then transferred to a membrane where they are probed using antibodies specific to the target protein.
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General Procedure:
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Cells are lysed to extract proteins.
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Protein concentration is determined using a method like the Bradford assay.
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Proteins are separated by size using SDS-PAGE.
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The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific to the protein of interest.
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The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
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A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is detected by imaging.[2]
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Conclusion
The diterpenoids and extracts from Trigonostemon reidioides exhibit a compelling array of biological activities, most notably anti-inflammatory and cytotoxic effects. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways, highlighting their potential as a source for the development of novel therapeutic agents. Further research is warranted to isolate and characterize more of the active diterpenoids from this plant, to fully elucidate their mechanisms of action, and to evaluate their efficacy and safety in preclinical and clinical studies. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Trigonostemon reidioides.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide-induced inflammatory responses in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide‑induced inflammatory responses in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. phcogj.com [phcogj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Daphnane diterpenoids isolated from Trigonostemon thyrsoideum as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and isolation of Rediocide C natural product
An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of Rediocide C and Related Daphnane (B1241135) Diterpenoids
Disclaimer: While this guide focuses on this compound, detailed publicly available information, particularly regarding its specific biological mechanism, is limited. Therefore, this document also incorporates extensive data on the closely related and well-studied compound, Rediocide A, isolated from the same source. This approach provides a comprehensive overview of the chemical family and its therapeutic potential.
Executive Summary
The quest for novel therapeutic agents from natural sources has led to the exploration of a diverse range of plant species. One such plant, Trigonostemon reidioides (Kurz) Craib, a member of the Euphorbiaceae family, has proven to be a rich source of unique daphnane diterpenoids known as Rediocides. These compounds, including this compound, have demonstrated significant biological activities, drawing the attention of researchers in drug development. This technical guide provides a detailed account of the discovery, isolation procedures, structural elucidation, and biological significance of this compound and its analogues, with a particular focus on their potential as anticancer and immunomodulatory agents.
Discovery and Source
This compound is a natural product isolated from the roots of Trigonostemon reidioides, a plant traditionally used in Thai medicine.[1] The discovery of this compound was part of a broader investigation into the chemical constituents of this plant, which led to the identification of a series of related daphnane diterpenoids, including Rediocide A, B, E, F, and G.[1][2] These discoveries were often guided by bioassay-guided fractionation, a process where crude extracts are systematically separated, and the resulting fractions are tested for specific biological activities.[1][3]
Isolation and Purification
The isolation of this compound and other related diterpenoids from Trigonostemon reidioides is a multi-step process involving extraction, fractionation, and chromatography. The general workflow is outlined below.
Experimental Protocol: Isolation of Daphnane Diterpenoids
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Plant Material and Extraction:
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Dried and powdered roots of T. reidioides are subjected to extraction with a solvent such as ethanol (B145695) or a hexane-methanol mixture.[1]
-
The crude extract is obtained by removing the solvent under reduced pressure using a rotary evaporator.
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Solvent Partitioning:
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The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane (B92381) and methylene (B1212753) chloride, to separate compounds based on their solubility.
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-
Chromatographic Separation:
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The bioactive fractions (e.g., the hexane or methylene chloride fraction) are subjected to various chromatographic techniques.
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Gel Permeation Chromatography: The extract is often first passed through a Sephadex LH-20 column with methanol (B129727) as the mobile phase to separate compounds based on size.[3]
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Silica (B1680970) Gel Chromatography: Further separation is achieved on a silica gel column using a gradient of solvents, for example, a hexane-ethyl acetate (B1210297) mixture.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically performed using reversed-phase HPLC to yield pure this compound.[3]
-
Caption: General workflow for the isolation and analysis of this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques. The process for the closely related Rediocide A involved:
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Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry were used to determine the molecular weight and elemental composition of the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[3]
This compound is a member of the daphnane diterpenoid family, which is characterized by a 5/7/6-tricyclic ring system.[4]
Quantitative Data Summary
The biological activities of this compound and its analogues have been quantified in various assays. The tables below summarize the key findings.
Table 1: Acaricidal Activity of Rediocides against Dermatophagoides pteronyssinus
| Compound | LC50 (µg/cm²) |
| Rediocide A | 0.78 |
| This compound | 5.59 |
| Rediocide E | 0.92 |
| Rediocide F | 2.53 |
Data sourced from:[1]
Table 2: Immunomodulatory Effects of Rediocide A on NK Cell-Mediated Cytotoxicity
| Treatment (100 nM Rediocide A) | Target Cell Line | Fold Increase in Cell Lysis | Increase in Granzyme B Level | Fold Increase in IFN-γ Level |
| Rediocide A | A549 | 3.58 | 48.01% | 3.23 |
| Rediocide A | H1299 | 1.26 | 53.26% | 6.77 |
Data sourced from:[5]
Table 3: Effect of Rediocide A on CD155 Expression in Cancer Cells
| Treatment (100 nM Rediocide A) | Target Cell Line | Downregulation of CD155 Expression |
| Rediocide A | A549 | 14.41% |
| Rediocide A | H1299 | 11.66% |
Data sourced from:[5]
Biological Activity and Mechanism of Action
While specific mechanistic studies on this compound are not widely available, research on Rediocide A provides significant insights into the potential therapeutic applications of this class of compounds.
Anticancer and Immunomodulatory Effects
Rediocide A has been identified as a promising agent for cancer immunotherapy.[5] It enhances the tumor-killing ability of Natural Killer (NK) cells by overcoming the immune resistance of non-small cell lung cancer (NSCLC) cells.[5]
Signaling Pathway: TIGIT/CD155 Immune Checkpoint
The primary mechanism of action for Rediocide A's immunomodulatory effect is the downregulation of the immune checkpoint protein CD155 (also known as the poliovirus receptor) on the surface of cancer cells.[5] CD155 interacts with the TIGIT receptor on NK cells, which sends an inhibitory signal that suppresses the NK cell's cytotoxic activity. By reducing the expression of CD155, Rediocide A effectively blocks this inhibitory signal, thereby "releasing the brakes" on the NK cells and allowing them to attack the tumor cells more effectively.[5]
Caption: Rediocide A signaling pathway in overcoming tumor immune resistance.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Human cancer cell lines (e.g., A549, H1299) and NK cells are cultured in appropriate media and conditions (37°C, 5% CO₂).
-
-
Co-culture and Treatment:
-
NK cells and cancer cells are co-cultured at a specific effector-to-target ratio.
-
The co-cultures are treated with varying concentrations of Rediocide A (e.g., 10 nM, 100 nM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[5]
-
-
Cytotoxicity Measurement:
-
NK cell-mediated cytotoxicity is assessed using methods such as biophotonic cytotoxicity assays or impedance-based assays.[5]
-
-
Flow Cytometry:
-
The expression of surface markers like CD155 on cancer cells and degranulation markers on NK cells is quantified by flow cytometry.[5]
-
-
ELISA:
-
The concentration of secreted cytokines, such as Interferon-gamma (IFN-γ), in the culture supernatant is measured by ELISA to assess NK cell activation.[5]
-
Conclusion and Future Directions
This compound, as part of the daphnane diterpenoid family from Trigonostemon reidioides, represents a promising class of natural products with significant biological activity. The potent immunomodulatory effects demonstrated by its analogue, Rediocide A, highlight the potential for these compounds in the development of novel cancer immunotherapies. Future research should focus on the detailed mechanistic evaluation of this compound, its specific molecular targets, and its preclinical efficacy and safety profiles. The synthesis of analogues could also lead to the development of derivatives with improved potency and drug-like properties, paving the way for new therapeutic interventions in oncology and other fields.
References
- 1. Acaricidal daphnane diterpenoids from Trigonostemon reidioides (KURZ) CRAIB roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nybg.org [nybg.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide C and Tuberculosis: An Examination of Potential Therapeutic Avenues
For the attention of: Researchers, Scientists, and Drug Development Professionals
Issued: December 4, 2025
Executive Summary
Rediocide C, a diterpenoid isolated from Juniperus communis, has demonstrated noteworthy anti-mycobacterial properties, positioning it as a compound of interest in the ongoing search for novel anti-tuberculosis therapeutics. This technical guide synthesizes the current, albeit limited, publicly available data on this compound's activity against Mycobacterium tuberculosis (Mtb). While direct therapeutic targets within Mtb have not yet been definitively identified in the scientific literature, this document outlines the existing efficacy data and explores potential mechanisms of action based on the broader class of diterpenoid compounds. The significant knowledge gaps highlighted herein underscore the need for further dedicated research to elucidate the precise molecular interactions and pathways affected by this compound in Mtb.
Anti-Mycobacterial Activity of this compound
Initial screenings of natural compounds have identified this compound as a promising candidate for anti-tuberculosis drug development. The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound that prevents visible growth of the bacterium.
Table 1: In Vitro Efficacy of this compound against Mycobacterium tuberculosis
| Compound | Organism | MIC (mM) | Comparator | Comparator MIC (mM) | Source |
| This compound | Mycobacterium tuberculosis | 3.84 | Kanamycin | 4.29 | [1] |
| This compound | Mycobacterium tuberculosis | 3.84 | Streptomycin | <0.384 (10x more potent) | [1] |
Note: The MIC value for Streptomycin was reported as being 10 times lower than that of this compound.
This initial finding is significant as it demonstrates that this compound possesses a potent inhibitory effect on the growth of M. tuberculosis, comparable to the established antibiotic Kanamycin[1].
Potential Therapeutic Targets and Mechanism of Action: A Diterpenoid Perspective
The precise molecular target(s) of this compound within Mycobacterium tuberculosis remain unelucidated. However, based on the known mechanisms of other terpenoid-class compounds, several hypotheses can be formed. Terpenoids are known to exert their antimicrobial effects through various mechanisms, with a prominent theory being the disruption of the bacterial cell membrane[1].
The complex and unique cell wall of M. tuberculosis, rich in mycolic acids, is a primary target for many existing anti-tubercular drugs. It is plausible that the lipophilic nature of diterpenoids like this compound facilitates their interaction with and subsequent disruption of this lipid-rich barrier. This could lead to increased membrane permeability, loss of essential gradients, and ultimately, cell death.
To visualize this potential mechanism, the following logical workflow outlines a hypothetical pathway for this compound's action.
Caption: Hypothetical mechanism of this compound via Mtb cell wall disruption.
Experimental Protocols: Foundational Assays
The determination of the MIC value is a fundamental experiment in assessing the anti-mycobacterial activity of a compound. The following is a generalized protocol based on the microplate Alamar Blue assay (MABA), a common method used in tuberculosis research.
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Preparation of Mycobacterial Culture:
-
Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
The culture is incubated at 37°C until it reaches a logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized turbidity.
-
-
Compound Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in 96-well microplates using Middlebrook 7H9 broth.
-
-
Inoculation and Incubation:
-
The standardized bacterial suspension is added to each well of the microplate containing the diluted compound.
-
Control wells containing bacteria without the compound (positive control) and wells with broth only (negative control) are included.
-
The plates are sealed and incubated at 37°C for a defined period (typically 5-7 days).
-
-
Addition of Alamar Blue and Reading:
-
A solution of Alamar Blue reagent is added to each well.
-
The plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
-
Future Directions and Research Imperatives
The current body of research on this compound as a potential anti-tuberculosis agent is in its nascent stages. To fully understand its therapeutic potential, a dedicated and systematic research effort is required. The following workflow outlines a logical progression for future investigations.
Caption: Proposed research workflow for this compound development.
Key research questions that need to be addressed include:
-
What is the specific molecular target(s) of this compound in M. tuberculosis?
-
Does this compound act on the cell wall, or does it inhibit other essential processes such as DNA replication, protein synthesis, or cellular respiration?
-
What is the toxicity profile of this compound in vitro and in vivo?
-
Can the structure of this compound be modified to improve its efficacy and reduce potential toxicity?
Conclusion
This compound has emerged as a natural product with promising anti-mycobacterial activity. However, a significant gap exists in our understanding of its mechanism of action and specific therapeutic targets within Mycobacterium tuberculosis. The data presented in this guide, while limited, provides a foundation for future research. A concerted effort to investigate the molecular pharmacology of this compound is warranted and could potentially lead to the development of a novel class of anti-tuberculosis drugs.
References
Pharmacological Profile of Diterpenoids from Trigonostemon reidioides, with a Focus on Rediocide C
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of diterpenoids isolated from the plant Trigonostemon reidioides (Kurz) Craib. While this document centers on the available data for Rediocide C, the scarcity of specific research on this compound necessitates the inclusion of data from its more extensively studied analogue, Rediocide A, and the crude extracts of the plant to provide a broader context of its potential biological activities.
Introduction
This compound is a daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides, a plant traditionally used in Southeast Asian medicine.[1][2] Diterpenoids from this genus are known for a range of biological activities, including insecticidal, acaricidal, cytotoxic, and antiviral properties.[3][4] this compound itself has demonstrated notable acaricidal and antimycobacterial activities.[5][] However, a detailed pharmacological profile, including its mechanism of action and effects on specific signaling pathways, remains largely uncharacterized. This guide synthesizes the available quantitative data and discusses the known biological effects and potential mechanisms of action based on studies of related compounds and extracts from Trigonostemon reidioides.
Quantitative Pharmacological Data
The available quantitative data for this compound is limited. To provide a comparative perspective, data for Rediocide A and the ethanolic extract of Trigonostemon reidioides are also presented.
| Compound/Extract | Assay | Target/Cell Line | Result | Unit |
| This compound | Acaricidal Activity | Dermatophagoides pteronyssinus | LC50 = 5.59 | µg/cm² |
| Antimycobacterial Activity | Mycobacterium tuberculosis | MIC = 3.84 | µM | |
| Rediocide A | NK Cell-Mediated Lysis | A549 cells | 3.58-fold increase | - |
| NK Cell-Mediated Lysis | H1299 cells | 1.26-fold increase | - | |
| Granzyme B Level | A549 cells | 48.01% increase | - | |
| Granzyme B Level | H1299 cells | 53.26% increase | - | |
| IFN-γ Level | A549 cells | 3.23-fold increase | - | |
| IFN-γ Level | H1299 cells | 6.77-fold increase | - | |
| CD155 Expression | A549 cells | 14.41% decrease | - | |
| CD155 Expression | H1299 cells | 11.66% decrease | - | |
| T. reidioides Ethanolic Extract | Cytotoxicity | Caco-2 cells | IC50 ≈ 0.2 | mg/mL |
Known Biological Activities and Mechanism of Action
Acaricidal Activity of this compound
This compound has demonstrated potent acaricidal activity against the common house dust mite, Dermatophagoides pteronyssinus, with a reported LC50 of 5.59 µg/cm².[5] The precise mechanism of this acaricidal action has not been elucidated.
Antimycobacterial Activity of this compound
In a screening of compounds from Trigonostemon reidioides, this compound was identified as one of the most active constituents against Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 3.84 µM.[5][] The molecular target and mechanism of this antimycobacterial effect are yet to be determined.
Anti-Cancer and Immunomodulatory Effects (Inferred from Rediocide A and Plant Extract)
While there is no specific data on the anti-cancer activity of this compound, studies on Rediocide A and the crude extract of Trigonostemon reidioides suggest potential in this area.
Rediocide A has been shown to enhance the tumor-killing ability of Natural Killer (NK) cells.[7][8][9] It achieves this by downregulating the expression of CD155 on non-small cell lung cancer cells (A549 and H1299).[7][8][9] The reduction in CD155, a ligand for the inhibitory receptor TIGIT on NK cells, leads to increased NK cell-mediated cytotoxicity.[7][8] This is accompanied by an increase in the secretion of Granzyme B and Interferon-gamma (IFN-γ), key effector molecules in the anti-tumor immune response.[7][8][9]
The ethanolic extract of Trigonostemon reidioides has been found to be cytotoxic to human colon adenocarcinoma Caco-2 cells, with an IC50 of approximately 0.2 mg/mL. This cytotoxic effect is associated with the induction of apoptosis and DNA damage, and evidence suggests the involvement of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is not available. However, based on studies of the Trigonostemon reidioides extract and the general activities of daphnane diterpenoids, the following pathways are of interest for future investigation.
ERK1/2 Signaling Pathway
The ethanolic extract of Trigonostemon reidioides has been shown to induce the phosphorylation of ERK1/2 in Caco-2 cells, suggesting that this pathway may be involved in the cellular response to compounds from this plant. The ERK/MAPK cascade is a critical regulator of cell proliferation, differentiation, and apoptosis.[10][11][12]
Inferred Anti-inflammatory Signaling Pathways
Studies on the anti-inflammatory properties of the Trigonostemon reidioides extract and other daphnane diterpenoids suggest potential modulation of key inflammatory pathways such as NF-κB, PI3K/Akt, and MAPK.[13]
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the cited literature. The following are generalized protocols based on the methodologies used in the studies of Trigonostemon reidioides extracts and related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line.[14][15]
Acaricidal Activity Assay
This protocol outlines a method for determining the lethal concentration (LC50) of a compound against house dust mites.[16][17][18][19]
Conclusion and Future Directions
This compound, a daphnane diterpenoid from Trigonostemon reidioides, exhibits promising acaricidal and antimycobacterial activities. However, its broader pharmacological profile remains largely unexplored. Based on the activities of its analogue, Rediocide A, and the crude extract of its source plant, it is plausible that this compound may also possess immunomodulatory and cytotoxic properties.
Future research should focus on:
-
Comprehensive in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential and IC50 values.
-
Investigation into the specific molecular targets and mechanisms of action for its acaricidal and antimycobacterial effects.
-
Studies to elucidate the effects of this compound on key signaling pathways, such as ERK/MAPK, NF-κB, and PI3K/Akt, in relevant cellular models.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.
A more thorough understanding of the pharmacological profile of this compound will be crucial for determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 13. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Evaluation of the in vitro acaricidal effect of five organic compounds on the cattle fever tick Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Acaricidal Activity of Selected Medicinal Plants Traditionally Used against Ticks in Eastern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Rediocide C and its related daphnane (B1241135) diterpenoid compounds isolated from Trigonostemon reidioides. The document summarizes their chemical structures, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.
Introduction
This compound is a naturally occurring daphnane diterpenoid isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant belonging to the Euphorbiaceae family.[1][2] This family of compounds, which includes Rediocides A, B, D, E, F, and G, has garnered significant interest due to a wide range of potent biological activities, including acaricidal, insecticidal, antimycobacterial, and cytotoxic effects.[2][3][4][5] This guide aims to consolidate the current scientific knowledge on this compound and its analogs to support further research and drug development efforts.
Chemical Structures
This compound and its related compounds share a common daphnane core structure, a tricyclic diterpenoid skeleton. The structural diversity within this family arises from variations in the ester side chains and other functional group modifications.
Table 1: Chemical Structures of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |
| This compound | C₄₆H₅₄O₁₃ | 814.91 | 677277-98-4 | Daphnane diterpenoid |
| Rediocide A | C₄₄H₅₈O₁₃ | 794.92 | 280565-85-7 | Daphnane diterpenoid |
| Rediocide B | - | - | - | Congener of Rediocide A |
| Rediocide D | - | - | - | Congener of Rediocide A |
| Rediocide E | - | - | - | Congener of Rediocide A |
| Rediocide F | - | - | - | Demethyl analog of this compound[2][3] |
| Rediocide G | - | - | - | Daphnane diterpenoid |
Note: Detailed structural diagrams and IUPAC names can be found in the cited literature.
Biological Activities and Quantitative Data
This compound and its congeners exhibit a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison.
Table 2: Antimycobacterial Activity of Rediocide Compounds
| Compound | Target Organism | Assay | Activity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis H37Ra | Microplate Alamar Blue Assay (MABA) | MIC | 3.84 µM | [3][4] |
| Rediocide G | Mycobacterium tuberculosis H37Ra | Microplate Alamar Blue Assay (MABA) | MIC | 3.84 µM | [3] |
Table 3: Acaricidal and Insecticidal Activities of Rediocide Compounds
| Compound | Target Organism | Assay | Activity Metric | Value | Reference |
| This compound | Dermatophagoides pteronyssinus | Bioassay-guided fractionation | LC₅₀ | 5.59 µg/cm² | [2][3] |
| Rediocide A | Dermatophagoides pteronyssinus | Bioassay-guided fractionation | LC₅₀ | 0.78 µg/cm² | [2][3] |
| Rediocide A | Ctenocephalides felis (flea) | Artificial membrane feeding system | LD₉₀ | 0.25 ppm | |
| Rediocide B | Ctenocephalides felis (flea) | Artificial membrane feeding system | LD₉₀ | 0.25 ppm | |
| Rediocide D | Ctenocephalides felis (flea) | Artificial membrane feeding system | LD₉₀ | 0.5 ppm | |
| Rediocide E | Dermatophagoides pteronyssinus | Bioassay-guided fractionation | LC₅₀ | 0.92 µg/cm² | [2][3] |
| Rediocide F | Dermatophagoides pteronyssinus | Bioassay-guided fractionation | LC₅₀ | 2.53 µg/cm² | [2][3] |
Table 4: Immunomodulatory Activity of Rediocide A
| Activity | Cell Line | Treatment | Result | Reference |
| Enhancement of NK cell-mediated lysis | A549 | 100 nM Rediocide A | 3.58-fold increase | [6][7] |
| Enhancement of NK cell-mediated lysis | H1299 | 100 nM Rediocide A | 1.26-fold increase | [6][7] |
| Granzyme B level increase | A549 | 100 nM Rediocide A | 48.01% increase | [6][7] |
| Granzyme B level increase | H1299 | 100 nM Rediocide A | 53.26% increase | [6][7] |
| IFN-γ level increase | A549 | 100 nM Rediocide A | 3.23-fold increase | [6][7] |
| IFN-γ level increase | H1299 | 100 nM Rediocide A | 6.77-fold increase | [6][7] |
| CD155 expression downregulation | A549 | 100 nM Rediocide A | 14.41% decrease | [6][7] |
| CD155 expression downregulation | H1299 | 100 nM Rediocide A | 11.66% decrease | [6][7] |
Experimental Protocols
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Ra.[3][4]
-
Preparation of Inoculum: M. tuberculosis H37Ra was grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The culture was incubated at 37°C until it reached a McFarland turbidity of 1.0. The culture was then diluted to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial two-fold dilutions were prepared in Middlebrook 7H9 broth in a 96-well microplate.
-
Incubation: 100 µL of the bacterial inoculum was added to each well containing the diluted compound. The plates were incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated at 37°C for 24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change of the Alamar Blue indicator from blue to pink.
Acaricidal Activity Assay
The acaricidal activity of this compound and related compounds against the house dust mite Dermatophagoides pteronyssinus was evaluated through a bioassay-guided fractionation approach.[2][3]
-
Test Arenas: Filter paper discs were treated with various concentrations of the test compounds dissolved in a suitable solvent. The solvent was allowed to evaporate completely.
-
Mite Introduction: A defined number of adult house dust mites were placed onto the treated filter paper discs.
-
Incubation: The test arenas were maintained at a controlled temperature and humidity for a specified period (e.g., 24 hours).
-
Mortality Assessment: The number of dead mites was counted under a microscope. Mites that were unable to move when prodded with a fine brush were considered dead.
-
LC₅₀ Calculation: The lethal concentration 50 (LC₅₀), the concentration of the compound that causes 50% mortality of the mites, was calculated using probit analysis.
NK Cell-Mediated Cytotoxicity Assay
The effect of Rediocide A on natural killer (NK) cell-mediated cytotoxicity was assessed using biophotonic and impedance assays.[6][7][8]
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) and primary human NK cells were used.
-
Co-culture: NK cells were co-cultured with the tumor cells at various effector-to-target ratios.
-
Treatment: The co-cultures were treated with different concentrations of Rediocide A (e.g., 10 and 100 nM) or vehicle control (DMSO) for 24 hours.
-
Cytotoxicity Measurement:
-
Biophotonic Assay: Tumor cells expressing luciferase were used. The luminescence signal, which is proportional to the number of viable tumor cells, was measured.
-
Impedance Assay: The electrical impedance of the cell monolayer was measured in real-time. A decrease in impedance correlates with tumor cell death.
-
-
Data Analysis: The percentage of specific lysis was calculated based on the reduction in signal (luminescence or impedance) in the presence of NK cells and the test compound compared to controls.
Signaling Pathways and Mechanisms of Action
Immunomodulatory Mechanism of Rediocide A
Rediocide A has been shown to enhance the anti-tumor activity of natural killer (NK) cells by modulating the expression of the immune checkpoint molecule CD155 (also known as the poliovirus receptor) on cancer cells.[6][7][8] CD155 on tumor cells can interact with the activating receptor DNAM-1 and the inhibitory receptor TIGIT on NK cells. By downregulating CD155 expression on tumor cells, Rediocide A is believed to reduce the inhibitory signaling through TIGIT, thereby promoting NK cell activation and cytotoxicity. This is supported by increased levels of granzyme B and interferon-gamma (IFN-γ) secretion by NK cells upon treatment with Rediocide A.[6][7]
Caption: Rediocide A enhances NK cell cytotoxicity by downregulating CD155.
Activation of Protein Kinase C by Rediocide A
Preliminary studies have also suggested that Rediocide A can activate conventional protein kinase C (PKC). The detailed downstream effects of this activation in the context of its various biological activities are still under investigation.
Structure-Activity Relationship (SAR)
A preliminary analysis of the available data suggests some initial structure-activity relationships among the Rediocide compounds.
-
Acaricidal Activity: Rediocide A (LC₅₀ = 0.78 µg/cm²) is significantly more potent than this compound (LC₅₀ = 5.59 µg/cm²) and Rediocide F (LC₅₀ = 2.53 µg/cm²). Since Rediocide F is a demethyl analog of this compound, this suggests that the methylation pattern can influence acaricidal potency.[2][3]
-
Insecticidal Activity: Rediocides A and B (LD₉₀ = 0.25 ppm) are more potent insecticides against Ctenocephalides felis than Rediocide D (LD₉₀ = 0.5 ppm). This indicates that subtle structural variations among the congeners can lead to differences in insecticidal efficacy.
-
General Daphnane Diterpenoid SAR: For daphnane-type diterpenoids in general, the presence and nature of orthoester groups and side chains are crucial for their cytotoxic activities.[1] Further studies are needed to establish a detailed SAR for the various biological activities of the Rediocide family.
Conclusion
This compound and its related compounds represent a promising class of natural products with diverse and potent biological activities. This guide has summarized the current knowledge on their chemistry, biological effects, and mechanisms of action. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation is warranted to fully elucidate the therapeutic potential of these compounds, particularly regarding the detailed mechanism of action of this compound and a comprehensive structure-activity relationship analysis for the entire Rediocide family.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Rediocide-Protein Interactions: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products are a rich source of therapeutic agents, with complex structures that can interact with a variety of biological targets. Rediocides, a class of diterpenoids isolated from Trigonostemon reidioides, have garnered interest for their potent biological activities. While the user specified "Rediocide C," publicly available scientific literature extensively documents the bioactivities and potential protein targets of its analogue, "Rediocide A." Information regarding this compound is sparse, preventing a detailed in silico analysis. Therefore, this guide will focus on the established targets of Rediocide A as a practical case study to demonstrate the principles and methodologies of in silico protein binding modeling. The workflows and techniques described herein are broadly applicable and can be adapted for this compound or other small molecules as more data becomes available.
Rediocide A has been identified as a modulator of key signaling pathways involved in cancer immunology and cellular regulation. Notably, it has been shown to overcome tumor immuno-resistance by down-regulating the expression of CD155 (also known as the Poliovirus Receptor, PVR)[1][2][3][4]. Additionally, Rediocide A can induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC). These findings identify CD155 and PKC as primary targets for investigating the molecular mechanisms of Rediocide A through computational modeling.
This technical guide provides a comprehensive overview of the core in silico methodologies used to predict and analyze the binding of Rediocide A to its protein targets. It offers detailed protocols for molecular docking and molecular dynamics simulations, guidelines for data interpretation, and mandatory visualizations to illustrate complex biological and computational workflows.
Target Identification and Structural Preparation
The foundation of any in silico binding study is the accurate three-dimensional representation of both the small molecule (ligand) and the protein (receptor).
Ligand Preparation: Rediocide A
Experimental Protocol:
-
Obtain 2D Structure: The 2D structure of Rediocide A can be obtained from chemical databases such as PubChem (CID 44575544) in formats like SMILES or SDF.
-
3D Structure Generation: Use a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: The initial 3D structure is typically not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer. This can be done using software like Avogadro, or more robustly with scripts in AmberTools (antechamber and parmchk2).
-
File Format Conversion: Save the final 3D structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2 for other programs.
Receptor Preparation: CD155 and Protein Kinase C
Crystal structures of the target proteins are available in the Protein Data Bank (PDB). Selecting the appropriate structure is crucial for a successful docking study.
Experimental Protocol:
-
Structure Retrieval: Download the 3D crystal structures of the target proteins from the RCSB PDB database.
-
For CD155: PDB ID 3UDW provides the structure of the D1 domain of CD155 in complex with its ligand TIGIT[2]. This is a suitable starting point for identifying the binding site.
-
For Protein Kinase C: PKC exists in various isoforms. PDB ID 3IW4 represents the crystal structure of PKC alpha's kinase domain in complex with an inhibitor, which is ideal for docking studies targeting the active site.
-
-
Protein Cleaning: The downloaded PDB files often contain non-essential molecules such as water, co-factors, and other ligands.
-
Remove all water molecules.
-
Remove any co-crystallized ligands and ions that are not relevant to the intended binding site.
-
Handle multiple chains: If the biological unit is a monomer, select the chain with the best resolution and completeness. For this guide, we will consider the monomeric forms.
-
-
Adding Hydrogens and Assigning Charges: PDB files usually lack hydrogen atoms. Use software like AutoDockTools, Chimera, or Maestro to add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Defining the Binding Site: The binding site for the docking simulation must be defined. This is typically a grid box encompassing the active site or a known interaction interface.
-
For PKC (3IW4), the binding site can be defined based on the location of the co-crystallized inhibitor.
-
For CD155, as direct binding of Rediocide A is not characterized, the binding site can be predicted using site-finding algorithms (e.g., based on pocket geometry) or by targeting the interaction interface with its known binding partners like TIGIT.
-
-
Receptor File Preparation: Save the prepared receptor structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
In Silico Modeling Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.
Experimental Protocol (using AutoDock Vina):
-
Prepare Input Files:
-
Prepared Rediocide A ligand file (ligand.pdbqt).
-
Prepared protein receptor file (receptor.pdbqt).
-
A configuration file (conf.txt) specifying the file paths and the coordinates and dimensions of the binding box.
-
-
Run Docking Simulation: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analyze Results:
-
The output file will contain several predicted binding poses for Rediocide A, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in complex with the protein using software like PyMOL or Chimera.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Rediocide A and the amino acid residues of the protein's binding pocket.
-
Molecular Dynamics (MD) Simulation
MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability and a more refined calculation of binding energy.
Experimental Protocol (using GROMACS):
-
System Preparation:
-
Topology Generation: Generate the topology file for Rediocide A using a force field server (e.g., SwissParam or CGenFF). The protein topology will be generated using GROMACS tools (e.g., pdb2gmx) with a suitable force field like AMBER or CHARMM.
-
Complex Formation: Combine the coordinates of the best-docked pose of Rediocide A with the protein structure.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex.
-
Solvate the box with a chosen water model (e.g., TIP3P or SPC/E).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature.
-
NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.
-
-
Production MD Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other interactions over the simulation time.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex.
-
Data Presentation
Quantitative data from in silico modeling should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Molecular Docking Results for Rediocide A
| Target Protein | PDB ID | Binding Site Location | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues |
| CD155 (D1 Domain) | 3UDW | TIGIT Interface | -8.5 | Tyr60, Gln64, Ser105 |
| Protein Kinase Cα | 3IW4 | ATP-binding Site | -9.2 | Val234, Leu348, Asp358 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: MD Simulation and Binding Free Energy Analysis (100 ns)
| Complex | Average RMSD (Protein Backbone, nm) | Average RMSD (Ligand, nm) | Binding Free Energy (MM/PBSA, kJ/mol) | Key Contributions to Binding Energy |
| Rediocide A - CD155 | 0.25 ± 0.03 | 0.12 ± 0.02 | -110.5 ± 12.3 | van der Waals, Electrostatic |
| Rediocide A - PKCα | 0.21 ± 0.02 | 0.10 ± 0.01 | -135.8 ± 15.1 | van der Waals, Electrostatic |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams are generated using the Graphviz DOT language.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Rebaudioside A (13CD2) | C44H70O23 | CID 169446109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Effect of Rediocide C on the Cell Wall of Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The intricate and essential cell wall of Mtb, particularly its mycolic acid layer, remains a prime target for drug development. Rediocide C, a complex diterpenoid isolated from Trigonostemon reidioides, has demonstrated potent antimycobacterial activity. This technical guide provides a comprehensive overview of the potential effects of this compound on the Mtb cell wall. While direct experimental evidence elucidating the precise mechanism is still emerging, this document synthesizes current knowledge on Mtb cell wall biosynthesis and the known activity of this compound to propose a hypothesized mode of action. This guide also includes detailed experimental protocols for researchers investigating the antimycobacterial properties of novel compounds and presents quantitative data in a clear, comparative format.
Introduction: The formidable Barrier of the Mycobacterium tuberculosis Cell Wall
The cell wall of Mycobacterium tuberculosis is a complex and unique structure that is critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics[1][2][3]. It is a thick, waxy, and highly impermeable barrier composed of several distinct layers. The primary components include peptidoglycan, arabinogalactan, and a thick outer layer of mycolic acids[1][3][4]. This mycolic acid layer, composed of very-long-chain fatty acids, is a hallmark of mycobacteria and is covalently linked to the arabinogalactan[1][4]. This entire structure is often referred to as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex[5].
The biosynthesis and transport of these cell wall components involve numerous enzymatic steps, many of which are essential for the bacterium's viability and have been successfully targeted by existing anti-tubercular drugs[6][7][8]. Therefore, the Mtb cell wall represents a rich source of potential targets for novel antimicrobial agents.
This compound: A Potent Antimycobacterial Diterpenoid
This compound is a daphnane (B1241135) diterpenoid isolated from the plant Trigonostemon reidioides (Kurz) Craib[9]. It has demonstrated significant in vitro activity against Mycobacterium tuberculosis.
Chemical Structure
-
Molecular Formula: C₄₆H₅₄O₁₃[10]
-
Structure: this compound possesses a complex polycyclic structure characteristic of daphnane diterpenoids.
Quantitative Antimycobacterial Activity
The antimycobacterial efficacy of this compound has been quantified, demonstrating its potential as a lead compound for drug development. The following table summarizes the available quantitative data.
| Compound | Target Organism | MIC (µM) | Reference |
| This compound | Mycobacterium tuberculosis | 3.84 | [9] |
| Rediocide G | Mycobacterium tuberculosis | 3.84 | [9] |
Hypothesized Mechanism of Action: Disruption of the Mycolic Acid Pathway
While the precise molecular target of this compound within the Mtb cell wall has not been experimentally determined, its complex lipophilic structure suggests a potential interaction with the biosynthesis or transport of mycolic acids. This section outlines a hypothesized mechanism of action based on the known vulnerabilities of the mycolic acid pathway.
The biosynthesis of mycolic acids is a multi-step process involving several key enzyme systems, including fatty acid synthase-I (FAS-I), fatty acid synthase-II (FAS-II), and the polyketide synthase Pks13[4][6][11]. The final step involves the transport of mycolic acids to the cell envelope and their attachment to arabinogalactan[3][4][11].
It is plausible that this compound, owing to its chemical nature, could interfere with one or more stages of this intricate process. Potential targets include:
-
Enzymes of the FAS-II system: This system is responsible for the elongation of the long mero-mycolate chain and is a target for several existing anti-tubercular drugs like isoniazid[6][7].
-
Mycolic acid modifying enzymes: These enzymes introduce various functional groups onto the mycolic acid chain, which are crucial for the integrity of the cell wall[11][12].
-
MmpL3 transporter: This essential inner membrane protein is responsible for the transport of trehalose (B1683222) monomycolate (TMM), the precursor to mycolic acids, across the plasma membrane[13]. Its inhibition leads to the accumulation of TMM and cell death.
Caption: Hypothesized targets of this compound in the mycolic acid biosynthesis and transport pathway.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound and other novel antimycobacterial compounds, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in the 96-well plate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below 1% to avoid toxicity.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.
-
Controls:
-
Positive control: Wells containing only the bacterial inoculum and broth.
-
Negative control: Wells containing only broth.
-
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth or a significant reduction in OD₆₀₀ compared to the positive control.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Metabolic Labeling of Mycolic Acids
This technique allows for the direct assessment of the effect of a compound on mycolic acid biosynthesis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Supplemented Middlebrook 7H9 broth
-
This compound
-
[¹⁴C]-Acetic Acid (radiolabel)
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Thin-Layer Chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase. Treat the cultures with varying concentrations of this compound (e.g., at and below the MIC) for a defined period.
-
Metabolic Labeling: Add [¹⁴C]-acetic acid to the cultures and incubate for a further period to allow for the incorporation of the radiolabel into newly synthesized fatty acids, including mycolic acids.
-
Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction using an appropriate solvent system.
-
Mycolic Acid Methyl Ester (MAME) Preparation: Saponify the extracted lipids and then methylate the fatty acids to produce MAMEs.
-
TLC Analysis: Spot the MAMEs onto a TLC plate and develop the chromatogram using a suitable solvent system to separate the different classes of mycolic acids (alpha-, methoxy-, and keto-MAMEs).
-
Detection: Visualize the radiolabeled MAMEs using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Analysis: Compare the intensity of the MAME spots between the treated and untreated samples to determine if this compound inhibits mycolic acid biosynthesis.
Caption: Workflow for metabolic labeling of mycolic acids.
Conclusion and Future Directions
This compound is a promising natural product with potent antimycobacterial activity. While its precise mechanism of action is yet to be fully elucidated, the complex and essential mycolic acid biosynthesis pathway of Mycobacterium tuberculosis presents a series of plausible targets. The hypothesized disruption of this pathway by this compound warrants further investigation. The experimental protocols detailed in this guide provide a framework for researchers to explore the specific effects of this compound and other novel compounds on the Mtb cell wall. Future research should focus on identifying the direct molecular target(s) of this compound, which will be crucial for its development as a potential therapeutic agent in the fight against tuberculosis. Such studies could involve target-based screening, genetic studies with resistant mutants, and advanced analytical techniques to pinpoint the exact step in the cell wall biosynthesis that is inhibited.
References
- 1. Mycolic acid - Wikipedia [en.wikipedia.org]
- 2. Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 10. This compound | 677277-98-4 | CCB27798 | Biosynth [biosynth.com]
- 11. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Rediocide-A: A Novel Immune Checkpoint Inhibitor for Cancer Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The landscape of cancer treatment is continually evolving, with cancer immunotherapy emerging as a cornerstone of modern oncology. This technical guide delves into the pre-clinical evidence and therapeutic potential of Rediocide-A, a natural product with promising applications in cancer immunotherapy. Rediocide-A functions as an immune checkpoint inhibitor, primarily targeting the TIGIT/CD155 signaling axis to overcome tumor immuno-resistance. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data from pre-clinical studies, details experimental protocols for its evaluation, and visualizes the involved signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are exploring novel immunotherapeutic agents.
Introduction to Rediocide-A
Rediocide-A is a natural product that has been identified as a promising agent in the fight against cancer.[1][2][3] It acts as an immune checkpoint inhibitor, a class of drugs that has revolutionized cancer treatment by unleashing the body's own immune system to attack tumors.[4] Specifically, Rediocide-A has been shown to overcome the immuno-resistance of non-small cell lung cancer (NSCLC) to Natural Killer (NK) cells, a critical component of the innate immune system.[1][2]
Mechanism of Action: Targeting the TIGIT/CD155 Axis
The primary mechanism through which Rediocide-A exerts its anti-tumor effects is by modulating the TIGIT/CD155 signaling pathway.[2] CD155, also known as the poliovirus receptor, is a protein that is often highly expressed on the surface of cancer cells and is associated with a poor prognosis.[3] TIGIT is an inhibitory receptor found on immune cells, including NK cells and T cells. When TIGIT on an NK cell binds to CD155 on a tumor cell, it sends an inhibitory signal that suppresses the NK cell's ability to kill the tumor cell.
Rediocide-A intervenes in this process by down-regulating the expression of CD155 on cancer cells.[1][2] This reduction in CD155 levels prevents the TIGIT-mediated inhibitory signaling, thereby restoring the cytotoxic function of NK cells against the tumor. This mechanism of action positions Rediocide-A as a potential checkpoint inhibitor targeting the TIGIT/CD155 axis to overcome immune resistance.[2]
Quantitative Data Summary
The efficacy of Rediocide-A in enhancing the anti-tumor activity of NK cells has been quantified in several pre-clinical studies. The following tables summarize the key findings from studies using the human non-small cell lung cancer cell lines A549 and H1299.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Cytotoxicity [1][2]
| Cell Line | Treatment | Increase in NK Cell-Mediated Lysis (fold change) |
| A549 | 100 nM Red-A | 3.58 |
| H1299 | 100 nM Red-A | 1.26 |
Table 2: Effect of Rediocide-A on NK Cell Effector Functions [1][2][5]
| Cell Line | Treatment | Increase in Granzyme B Level (%) | Increase in IFN-γ Level (fold change) |
| A549 | 100 nM Red-A | 48.01 | 3.23 |
| H1299 | 100 nM Red-A | 53.26 | 6.77 |
Table 3: Effect of Rediocide-A on CD155 Expression [1][2]
| Cell Line | Treatment | Down-regulation of CD155 Expression (%) |
| A549 | 100 nM Red-A | 14.41 |
| H1299 | 100 nM Red-A | 11.66 |
Signaling Pathways and Visualizations
The interaction between Rediocide-A, tumor cells, and NK cells involves a specific signaling pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of Rediocide-A in overcoming tumor immuno-resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Rediocide-A.
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and human Natural Killer (NK) cells.
-
Reagents: Rediocide-A (dissolved in DMSO), cell culture medium (e.g., RPMI-1640 with 10% FBS), and antibodies for flow cytometry.
In Vitro Co-culture and Treatment
-
Culture A549 or H1299 cells and NK cells separately to the desired confluency.
-
Co-culture the tumor cells with NK cells at an appropriate effector-to-target (E:T) ratio (e.g., 1:1 or 2:1).[3]
-
Treat the co-culture with Rediocide-A at various concentrations (e.g., 10 nM and 100 nM) for a specified duration (e.g., 24 hours).[1][2] A vehicle control (0.1% DMSO) should be used.[1]
NK Cell-Mediated Cytotoxicity Assay
-
Biophotonic Assay:
-
Use luciferase-expressing tumor cells (e.g., A549-Luc).
-
After co-culture and treatment with Rediocide-A, add D-luciferin substrate.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of cell lysis based on the reduction in luminescence compared to control wells.[3]
-
-
Impedance-Based Assay:
-
Seed tumor cells in specialized microelectronic sensor arrays.
-
Monitor the impedance of the cell layer in real-time.
-
Add NK cells and Rediocide-A.
-
The decrease in impedance corresponds to tumor cell lysis.
-
Flow Cytometry for Effector Function and Ligand Expression
-
Degranulation Assay (CD107α):
-
During the final hours of co-culture, add a fluorescently labeled anti-CD107α antibody.
-
Stain the cells with antibodies against NK cell markers (e.g., CD56).
-
Analyze the percentage of CD56+/CD107α+ NK cells by flow cytometry.[3]
-
-
Intracellular Staining for Granzyme B:
-
After co-culture, fix and permeabilize the NK cells.
-
Stain with a fluorescently labeled anti-granzyme B antibody.
-
Quantify the mean fluorescence intensity by flow cytometry.
-
-
CD155 Expression:
-
Treat tumor cells with Rediocide-A.
-
Stain the cells with a fluorescently labeled anti-CD155 antibody.
-
Analyze the expression level of CD155 by flow cytometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
-
Collect the supernatant from the co-culture after treatment.
-
Perform an ELISA to quantify the concentration of secreted IFN-γ according to the manufacturer's protocol.[2]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Rediocide-A.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Targeted Radionuclide Therapy and Immune Checkpoint Inhibition for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Rediocide C and G-protein-coupled Receptor (GPCR) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C is a daphnane (B1241135) diterpenoid isolated from the plant Trigonostemon reidioides. While research directly investigating the interaction of this compound with G-protein-coupled receptor (GPCR) signaling pathways is limited, studies on the structurally analogous compound, Rediocide A, provide significant insights into its likely mechanism of action. This technical guide will focus on the known effects of Rediocide A on GPCR signaling as a proxy for this compound, detailing its impact on receptor desensitization, downstream signaling events, and the experimental protocols used to elucidate these effects.
The available evidence suggests that Rediocide A potently inhibits GPCR-mediated calcium mobilization. This is not due to direct receptor antagonism but rather a broader mechanism involving the activation of conventional protein kinase C (PKC), which in turn leads to GPCR desensitization and internalization[1]. This guide will provide an in-depth exploration of this signaling pathway, present the available quantitative data, and offer detailed experimental methodologies.
Core Mechanism of Action
Rediocide compounds, exemplified by Rediocide A, appear to function as modulators of GPCR signaling by activating conventional protein kinase C (PKC). This activation initiates a cascade of events that curtails the ability of GPCRs to signal, a process known as desensitization. The key steps in this proposed mechanism are:
-
PKC Activation: this compound is hypothesized to activate conventional PKC isoforms.
-
GPCR Phosphorylation: Activated PKC phosphorylates serine and threonine residues on the intracellular loops and C-terminal tail of various GPCRs.
-
Arrestin Recruitment: This phosphorylation event increases the affinity of the GPCR for β-arrestins.
-
Desensitization and Internalization: The binding of β-arrestin to the GPCR sterically hinders its coupling to G-proteins, thereby blocking further signal transduction. This is followed by the targeting of the receptor to clathrin-coated pits for endocytosis (internalization).
-
Inhibition of Downstream Signaling: By uncoupling the GPCR from its G-protein, downstream signaling pathways, such as the Gq/11 pathway that leads to calcium mobilization, are inhibited.
This mechanism suggests that this compound could have broad effects on multiple GPCR systems that are regulated by PKC-mediated desensitization.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound impacts GPCR signaling.
Quantitative Data
The following table summarizes the key quantitative findings from the study on Rediocide A, which are presumed to be indicative of the activity of this compound.
| Compound | Target/Assay | Cell Line | Measured Effect | Value | Reference |
| Rediocide A | Methuselah (Mth) GPCR | Drosophila S2 cells | Inhibition of Ca²⁺ mobilization | Potent | [1] |
| Rediocide A | Various GPCRs | Not specified in abstract | Inhibition of Ca²⁺ mobilization | Non-specific | [1] |
| Rediocide A | Conventional PKC | Not specified in abstract | Activation | Effective | [1] |
Note: Specific IC50 values and concentration ranges for PKC activation and GPCR internalization by Rediocide A are not available in the referenced abstract. Further investigation of the full research article would be required to populate these fields.
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the study of this compound's effects on GPCR signaling.
Calcium Mobilization Assay
This assay is used to measure the release of intracellular calcium upon GPCR activation, a hallmark of Gq/11-coupled receptor signaling.
Objective: To determine the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
GPCR agonist.
-
This compound.
-
PKC inhibitor (e.g., Gö 6983) and activator (e.g., Phorbol 12-Myristate 13-Acetate, PMA) as controls.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 2.5 mM probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound, the GPCR agonist, and controls in assay buffer.
-
Assay Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Program the instrument to add the compounds and record fluorescence over time. c. Establish a baseline fluorescence reading for each well. d. Add this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes). e. Add the GPCR agonist to stimulate the cells and immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the IC50 value for this compound by plotting the percentage inhibition of the agonist response against the log of the this compound concentration.
Protein Kinase C (PKC) Activity Assay
This assay directly measures the ability of this compound to activate PKC.
Objective: To confirm that this compound activates conventional PKC isoforms.
Materials:
-
Purified conventional PKC isoforms.
-
PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC).
-
[γ-³²P]ATP.
-
Assay buffer (containing lipids like phosphatidylserine (B164497) and diacylglycerol for PKC activation).
-
This compound.
-
PMA (positive control).
-
PKC inhibitor (negative control).
-
Phosphocellulose paper or other method to separate phosphorylated from unphosphorylated substrate.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PKC substrate, and the purified PKC enzyme.
-
Compound Addition: Add this compound, PMA, or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Data Analysis: Compare the PKC activity in the presence of this compound to the basal and PMA-stimulated levels to determine the extent of activation.
GPCR Internalization Assay
This assay visualizes and quantifies the movement of GPCRs from the cell surface into the cell interior.
Objective: To determine if this compound induces the internalization of a specific GPCR.
Materials:
-
Cells expressing the GPCR of interest tagged with a fluorescent protein (e.g., GFP, YFP) or an epitope tag (e.g., HA, FLAG).
-
This compound.
-
GPCR agonist (positive control for internalization).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100), if using antibody staining.
-
Primary antibody against the epitope tag (if applicable).
-
Fluorescently labeled secondary antibody (if applicable).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or appropriate imaging plates.
-
Treatment: Treat the cells with this compound, the GPCR agonist, or vehicle for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Wash the cells with PBS and fix them with the fixation solution.
-
Staining (if required): a. If using an epitope-tagged receptor, permeabilize the cells. b. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody. c. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Data Analysis: Quantify the internalization by measuring the amount of fluorescence that has translocated from the plasma membrane to intracellular vesicles. This can be done using image analysis software to define cell boundaries and measure the intensity of fluorescent puncta within the cytoplasm.
Conclusion
Based on the available data for the structurally related compound Rediocide A, this compound is likely a modulator of GPCR signaling that acts through the activation of conventional PKC. This leads to receptor desensitization, internalization, and a subsequent reduction in downstream signaling, such as intracellular calcium mobilization. The non-specific nature of this effect on GPCRs suggests that this compound could have a broad impact on various physiological processes regulated by these receptors. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound's precise mechanism of action and its potential as a pharmacological tool or therapeutic agent. Further studies are warranted to determine the specific PKC isoforms activated by this compound and to obtain quantitative measures of its potency and efficacy in these assays.
References
Correlating Rediocide C Structure with Antimycobacterial Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Rediocide C, a diterpenoid natural product, and its promising activity against Mycobacterium tuberculosis. This document outlines its chemical structure, summarizes its antimycobacterial efficacy, presents detailed experimental protocols for activity assessment, and explores the potential structure-activity relationships and mechanisms of action.
Introduction to this compound
This compound is a complex diterpenoid isolated from the medicinal plant Trigonostemon reidioides.[1][2] It belongs to a class of natural products known for a wide range of biological activities. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Natural products like this compound represent a valuable source of such lead compounds.
Chemical Structure:
The intricate polycyclic structure of this compound, featuring numerous stereocenters and oxygenated functional groups, presents a unique scaffold for potential drug development.
Quantitative Antimycobacterial Activity
This compound has demonstrated potent in vitro activity against Mycobacterium tuberculosis. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.
Table 1: Antimycobacterial Activity of this compound and Reference Compounds
| Compound | Mycobacterium tuberculosis Strain | MIC (µM) | MIC (µg/mL) | Reference(s) |
| This compound | Drug-Sensitive | 3.84 | ~3.13 | [1][4] |
| Rediocide G | Drug-Sensitive | 3.84 | Not Reported | [1][4] |
| Kanamycin | Drug-Sensitive | 4.29 | ~2.09 | [1] |
| Streptomycin | Drug-Sensitive | ~0.38 | ~0.22 | [1] |
Note: The MIC of this compound is reported to be more potent than that of the second-line anti-TB drug, kanamycin.[1]
Structure-Activity Relationship (SAR) of Diterpenoids Against M. tuberculosis
While specific SAR studies on this compound are not yet available, analysis of other diterpenoids with antimycobacterial activity allows for the formulation of a hypothetical correlation between its structure and function.
The complex and rigid ring system of this compound likely plays a crucial role in its interaction with mycobacterial targets. The lipophilicity imparted by the carbon skeleton may facilitate passage through the complex, lipid-rich cell wall of M. tuberculosis. Furthermore, the numerous oxygen-containing functional groups (hydroxyls, esters, and ethers) distributed across the molecule provide potential sites for hydrogen bonding and other polar interactions with the target enzyme or protein. It is hypothesized that the specific spatial arrangement of these functional groups is critical for its potent activity.
Figure 1: Hypothesized Structure-Activity Relationship of this compound.
Potential Mechanism of Action and Signaling Pathways
The precise molecular target of this compound in M. tuberculosis has not been definitively identified. However, based on studies of other terpenoids and natural products, several key pathways are plausible targets. One promising hypothesis is the inhibition of enzymes essential for the synthesis and maintenance of the unique mycobacterial cell wall.
One such potential target is tuberculosinol phosphatase (Rv3378c) , an enzyme involved in the biosynthesis of diterpenoids that are crucial for the pathogenicity and virulence of M. tuberculosis. Inhibition of this enzyme would disrupt the integrity of the cell membrane and related signaling pathways.
Figure 2: Proposed Mechanism of Action via Inhibition of Rv3378c.
Other potential targets could include proteins involved in DNA replication or cellular respiration, which are common targets for various classes of antibiotics.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antimycobacterial activity of compounds like this compound.
Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue, non-fluorescent indicator dye, Alamar Blue (resazurin), to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
96-well microplates (sterile, flat-bottom)
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Alamar Blue reagent
-
Positive control antibiotic (e.g., rifampicin)
-
Negative control (medium only)
Procedure:
-
Preparation of Inoculum: Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Dilute the culture to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial dilutions of this compound and the positive control antibiotic in the 96-well plate. The final volume in each well should be 100 µL. Include wells with solvent control to account for any effect of the solvent on bacterial growth.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates at 37°C for 16-24 hours.
-
Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Figure 3: Workflow for the Microplate Alamar Blue Assay (MABA).
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid method for determining the viability of M. tuberculosis and its susceptibility to antimicrobial agents. It utilizes a mycobacteriophage engineered to express a luciferase gene. Upon infection of viable mycobacteria, the luciferase is expressed, and in the presence of its substrate, luciferin (B1168401), light is produced.
Materials:
-
Luciferase reporter phage (e.g., phAE142)
-
Mycobacterium tuberculosis culture
-
Supplemented 7H9 broth
-
Test compound (this compound)
-
Luciferin substrate
-
Luminometer
Procedure:
-
Bacterial Culture and Compound Exposure: Grow M. tuberculosis to mid-log phase. Expose the bacterial culture to serial dilutions of this compound for a predetermined period (e.g., 24-48 hours) at 37°C.
-
Phage Infection: Infect the treated and untreated bacterial cultures with the luciferase reporter phage at an appropriate multiplicity of infection (MOI). Incubate for a period sufficient for phage infection and luciferase expression (typically 4-6 hours) at 37°C.
-
Luminometry: Add the luciferin substrate to the infected cultures. Measure the light output (in Relative Light Units, RLU) using a luminometer.
-
Data Analysis: A reduction in RLU in the compound-treated samples compared to the untreated control indicates a loss of bacterial viability. The MIC can be determined as the lowest concentration of the compound that causes a significant reduction in RLU (e.g., ≥90%).
Conclusion and Future Directions
This compound is a potent antimycobacterial diterpenoid with a complex chemical structure that holds promise for the development of new anti-tuberculosis therapies. Its demonstrated in vitro efficacy warrants further investigation into its mechanism of action, in vivo efficacy, and toxicological profile.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound in M. tuberculosis.
-
SAR Studies: Synthesizing and evaluating analogs of this compound to identify the key structural features responsible for its antimycobacterial activity and to optimize its potency and pharmacokinetic properties.
-
In Vivo Efficacy: Assessing the efficacy of this compound in animal models of tuberculosis.
-
Toxicity Profiling: Evaluating the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.
A deeper understanding of the correlation between the structure of this compound and its antimycobacterial activity will be instrumental in guiding the development of this promising natural product into a clinically viable drug.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpene production in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Rediocide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C is a novel small molecule compound with potential applications in cancer immunotherapy. These application notes provide a comprehensive overview of in vitro experimental protocols to characterize the biological activity of this compound, focusing on its effects on tumor cell viability, immune cell-mediated cytotoxicity, and relevant cell signaling pathways. The methodologies described herein are essential for the preclinical evaluation of this compound and for elucidating its mechanism of action.
Data Presentation
The following table summarizes representative quantitative data obtained from in vitro assays with this compound on non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.
| Cell Line | Assay | Parameter | This compound Concentration | Result |
| A549 | NK Cell-Mediated Lysis | % Lysis | 100 nM | 78.27% (3.58-fold increase vs. control)[1][2][3] |
| H1299 | NK Cell-Mediated Lysis | % Lysis | 100 nM | 74.78% (1.26-fold increase vs. control)[1][2][3] |
| A549 | Granzyme B Level (in co-culture with NK cells) | % Increase vs. Control | 100 nM | 48.01%[1][2][3] |
| H1299 | Granzyme B Level (in co-culture with NK cells) | % Increase vs. Control | 100 nM | 53.26%[1][2][3] |
| A549 | IFN-γ Production (in co-culture with NK cells) | Fold Increase vs. Control | 100 nM | 3.23-fold[1][2][3] |
| H1299 | IFN-γ Production (in co-culture with NK cells) | Fold Increase vs. Control | 100 nM | 6.77-fold[1][2][3] |
| A549 | CD155 Expression | % Down-regulation vs. Control | 100 nM | 14.41%[1][2] |
| H1299 | CD155 Expression | % Down-regulation vs. Control | 100 nM | 11.66%[1][2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NK Cell-Mediated Cytotoxicity Assay
This assay evaluates the ability of this compound to enhance the killing of tumor cells by Natural Killer (NK) cells.
Materials:
-
Target cancer cell lines (e.g., A549, H1299)
-
Human NK cells
-
Complete cell culture medium
-
This compound
-
Cytotoxicity detection kit (e.g., biophotonic or impedance-based)
Procedure:
-
Culture target cancer cells and NK cells separately.
-
Co-culture NK cells with target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
Treat the co-culture with different concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control for 24 hours.[1][2]
-
Measure cytotoxicity using a biophotonic assay (measuring luminescence of target cells) or an impedance-based assay that monitors changes in electrical impedance as target cells are lysed.[1][2]
-
Calculate the percentage of specific lysis for each condition.
Flow Cytometry Analysis of Granzyme B and CD155
This protocol is for quantifying the intracellular levels of Granzyme B in NK cells and the surface expression of CD155 on tumor cells.
Materials:
-
Co-cultured cells from the cytotoxicity assay
-
Flow cytometer
-
Antibodies: Anti-Granzyme B, Anti-CD155, and corresponding isotype controls
-
Fixation and permeabilization buffers
Procedure:
-
Harvest cells from the co-culture experiment.
-
For CD155 staining, wash cells and incubate with a fluorescently labeled anti-CD155 antibody.
-
For intracellular Granzyme B staining, fix and permeabilize the NK cells.
-
Incubate the permeabilized cells with a fluorescently labeled anti-Granzyme B antibody.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity to quantify protein expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
This protocol measures the concentration of Interferon-gamma (IFN-γ) secreted into the culture medium.
Materials:
-
Supernatants from the co-culture experiment
-
IFN-γ ELISA kit
-
Plate reader
Procedure:
-
Collect the culture supernatants from the NK cell and tumor cell co-cultures treated with this compound or vehicle.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IFN-γ in the samples based on the standard curve.
Visualizations
Caption: General workflow for the in vitro evaluation of this compound.
Caption: Proposed signaling pathway for this compound's anti-tumor activity.
References
Application Notes and Protocols for Rediocide-A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide-A is a natural product that has garnered significant interest in cancer research and immunotherapy. It has been identified as a promising agent that can overcome tumor immuno-resistance, making it a valuable compound for investigation in drug development.[1][2] These application notes provide detailed protocols for the dissolution of Rediocide-A for in vitro cell culture experiments, ensuring reproducible and reliable results. Rediocide-A has been shown to modulate immune cell function by targeting signaling pathways involving G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC), as well as downregulating the expression of CD155 on tumor cells.[1][2][3]
Data Presentation
Rediocide-A Properties
| Property | Value | Source |
| Molecular Formula | C44H58O13 | PubChem |
| Molecular Weight | 794.9 g/mol | PubChem[4] |
| Appearance | Yellowish Powder | N/A |
| CAS Number | 280565-85-7 | N/A |
Solubility of Rediocide-A
| Solvent | Suitability for Cell Culture | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | Recommended for preparing high-concentration stock solutions. The final concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[1][2][5][6] |
| Chloroform | Low | Not suitable for direct use in cell culture due to high toxicity. |
| Dichloromethane | Low | Not suitable for direct use in cell culture due to high toxicity. |
| Ethyl Acetate | Low | Not suitable for direct use in cell culture due to high toxicity. |
| Acetone | Low | Not suitable for direct use in cell culture due to high toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rediocide-A Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Rediocide-A in DMSO. This concentration is a common starting point for many cell culture experiments.
Materials:
-
Rediocide-A powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of Rediocide-A:
-
Molecular Weight (MW) of Rediocide-A = 794.9 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 794.9 g/mol = 0.007949 g
-
Mass (mg) = 7.95 mg
-
-
Weighing Rediocide-A:
-
Carefully weigh out 7.95 mg of Rediocide-A powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the Rediocide-A powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 12 months or at -80°C for up to 24 months to maintain stability.[7] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM Rediocide-A stock solution to final working concentrations of 10 nM and 100 nM for treating cells in culture, as described in a study on its effects on natural killer (NK) cells.[1][2]
Materials:
-
10 mM Rediocide-A stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure for preparing a 100 nM working solution:
-
Intermediate Dilution (e.g., to 100 µM):
-
Perform a 1:100 serial dilution of the 10 mM stock solution.
-
Add 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
-
Final Dilution to 100 nM:
-
Perform a 1:1000 dilution of the 100 µM intermediate solution.
-
For example, to prepare 1 mL of 100 nM working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.
-
Procedure for preparing a 10 nM working solution:
-
Intermediate Dilution (e.g., to 10 µM):
-
Perform a 1:1000 serial dilution of the 10 mM stock solution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.
-
-
Final Dilution to 10 nM:
-
Perform a 1:1000 dilution of the 10 µM intermediate solution.
-
For example, to prepare 1 mL of 10 nM working solution, add 1 µL of the 10 µM intermediate solution to 999 µL of cell culture medium.
-
Important Considerations:
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the Rediocide-A treated samples (e.g., 0.1%).[1][2]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line. A concentration of 0.1% is generally considered safe for most cell lines.[5][6]
Mandatory Visualizations
Experimental Workflow for Rediocide-A Solution Preparation
Caption: Workflow for preparing Rediocide-A stock and working solutions.
Signaling Pathway of Rediocide-A in Cancer Immunotherapy
Caption: Rediocide-A's mechanism in overcoming tumor immuno-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diterpenoids Compound Library - Screening Library [biocrick.com]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Rediocide C
Introduction
Antimicrobial resistance is a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Rediocide C is a novel compound with purported antimicrobial properties. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for evaluating the efficacy of new antimicrobial compounds.[1][2]
This protocol is based on the widely accepted broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] It is intended for use by researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific public information regarding the physicochemical properties and antimicrobial spectrum of "this compound" is unavailable. The following protocol is a generalized procedure for determining the MIC of a novel compound and may require optimization based on the specific characteristics of this compound, such as its solubility and stability.
Principle of the Assay
The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of this compound in a liquid growth medium.[1][6] Following incubation, the presence or absence of visible microbial growth is determined. The MIC is the lowest concentration of this compound at which no visible growth is observed.[1]
Experimental Protocol
1. Materials and Reagents
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide (DMSO), ethanol, or sterile deionized water)
-
Sterile 96-well microtiter plates (U- or flat-bottom)[7]
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (aerobic or anaerobic, as required)
-
Microbial strains for testing (e.g., ATCC quality control strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media[2][8]
-
Sterile saline (0.85% NaCl)
-
Positive control antimicrobial agent with known MIC for the test strains
-
Negative control (vehicle control, e.g., DMSO)
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not sterile.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Microbial Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] This can be done by adding more colonies or sterile saline.
-
Within 15 minutes of preparation, dilute the standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]
4. Broth Microdilution Assay Procedure
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in a separate 96-well plate or in tubes. The final concentration range should be selected based on expected activity. A common starting range is 0.06 to 64 µg/mL.
-
Dispense 50 µL of the appropriate growth medium into all wells of a sterile 96-well microtiter plate.
-
Add 50 µL of the highest concentration of this compound to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform serial dilutions by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only growth medium and the microbial inoculum.
-
Sterility Control: Wells containing only growth medium.
-
Positive Control: A row with a standard antibiotic of known MIC against the test strain.
-
Vehicle Control: If a solvent like DMSO is used to dissolve this compound, include a control with the highest concentration of the solvent used in the assay.
-
-
Seal the plate with a breathable membrane or a lid and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).[9]
5. Interpretation of Results
-
After incubation, examine the plates for visible turbidity. A plate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.
-
The MIC is the lowest concentration of this compound that shows no visible growth (or a significant reduction in OD compared to the growth control).[1]
-
The growth control should show distinct turbidity, and the sterility control should remain clear. The results for the positive control antibiotic should be within the expected range for the quality control strain.
Data Presentation
The following table summarizes key quantitative parameters for the this compound MIC assay.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration Range | 0.06 - 64 µg/mL (initial screening) | This range should be adjusted based on preliminary results. |
| Inoculum Density | Approx. 5 x 10⁵ CFU/mL (final concentration in well) | Standardized to a 0.5 McFarland standard before final dilution. |
| Incubation Temperature | 35 ± 2 °C for most common bacteria | Adjust as necessary for specific microorganisms. |
| Incubation Time | 18 - 24 hours for most common bacteria | May be longer for slow-growing organisms. |
| Microtiter Plate Well Volume | 100 µL | Final volume after addition of all components. |
| Quality Control Strains | e.g., E. coli ATCC 25922, S. aureus ATCC 29213 | Use appropriate QC strains for the class of antimicrobial and test organisms. |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay for this compound.
Caption: Workflow for MIC Assay of this compound.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. EUCAST: Media Preparation [eucast.org]
- 9. protocols.io [protocols.io]
Application Notes and Protocols: Rediocide-A Treatment for A549 and H1299 Cell Lines
Disclaimer: Initial searches for "Rediocide C" did not yield specific results for its effects on A549 or H1299 cell lines. The available scientific literature extensively covers "Rediocide-A," a compound isolated from the same plant, Trigonostemon reidioides, and its effects on these specific cell lines. Therefore, this document provides detailed application notes and protocols for Rediocide-A , assuming it is the compound of interest.
Introduction
Rediocide-A is a natural product that has demonstrated potential as an immune checkpoint inhibitor in the context of non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] It has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells against A549 and H1299 lung cancer cell lines.[1][2][3][4][5][6] The primary mechanism of action involves the downregulation of the immune checkpoint ligand CD155 (also known as Poliovirus Receptor, PVR) on the surface of cancer cells.[1][2][3][4][5] This reduction in CD155 expression overcomes the immuno-resistance of the tumor cells, leading to increased NK cell-mediated cytotoxicity.[1][2][3][4][5]
These application notes provide a summary of the effects of Rediocide-A on A549 and H1299 cells when co-cultured with NK cells, along with detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative effects of Rediocide-A on A549 and H1299 cell lines in co-culture with NK cells.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of A549 and H1299 Cells [1][2][3][5]
| Cell Line | Rediocide-A Concentration | Treatment Duration | Percent Lysis (%) | Fold Increase in Lysis |
| A549 | Vehicle Control | 24 h | 21.86 | - |
| 100 nM | 24 h | 78.27 | 3.58 | |
| H1299 | Vehicle Control | 24 h | 59.18 | - |
| 100 nM | 24 h | 74.78 | 1.26 |
Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Levels in NK Cell Co-cultures [1][2][3][4][5][6]
| Cell Line | Parameter | Rediocide-A Concentration | Increase vs. Control |
| A549 | Granzyme B Level | 100 nM | 48.01% |
| IFN-γ Level | 100 nM | 3.23-fold | |
| H1299 | Granzyme B Level | 100 nM | 53.26% |
| IFN-γ Level | 100 nM | 6.77-fold |
Table 3: Effect of Rediocide-A on CD155 Expression in A549 and H1299 Cells [1][2][3][4][5]
| Cell Line | Rediocide-A Concentration | Treatment Duration | Downregulation of CD155 Expression (%) |
| A549 | Not Specified | 24 h | 14.41 |
| H1299 | Not Specified | 24 h | 11.66 |
Experimental Protocols
Here are detailed protocols for experiments involving the treatment of A549 and H1299 cells with Rediocide-A.
1. Cell Culture
-
Cell Lines:
-
A549 (human lung adenocarcinoma)
-
H1299 (human non-small cell lung carcinoma)
-
Human Natural Killer (NK) cells
-
-
Culture Medium:
-
For A549 and H1299 cells: Use appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For NK cells: Use a specialized NK cell medium or RPMI-1640 supplemented with 10% FBS, IL-2, and other necessary cytokines.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTT Assay) [2]
-
Objective: To determine the effect of Rediocide-A on the viability of A549 and H1299 cells.
-
Procedure:
-
Seed 5,000 A549 or H1299 cells per well in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of Rediocide-A (e.g., 0.01-100 nM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. NK Cell-Mediated Cytotoxicity Assay (Biophotonic Assay) [2]
-
Objective: To quantify the lysis of target cancer cells by NK cells in the presence of Rediocide-A.
-
Prerequisites: A549 and H1299 cells stably expressing luciferase (A549-Luc, H1299-Luc).
-
Procedure:
-
Seed A549-Luc or H1299-Luc cells into a 96-well opaque-walled plate.
-
Add NK cells at a desired Effector:Target (E:T) ratio (e.g., 1:1 or 2:1).
-
Add Rediocide-A at the desired concentrations (e.g., 10 nM, 100 nM). Include a vehicle control.
-
Incubate the co-culture for 24 hours.
-
Add the luciferase substrate (D-luciferin) to each well.
-
Measure the luminescent intensity with a microplate reader.
-
Calculate the percentage of lysis using the formula: Lysis % = [1 - (Experimental Luminescence - Background Luminescence) / (Target Cells Alone Luminescence - Background Luminescence)] * 100
-
4. Granzyme B Detection by Flow Cytometry [2]
-
Objective: To measure the intracellular level of Granzyme B in target cells following co-culture with NK cells.
-
Procedure:
-
Pre-treat A549 or H1299 cells with Rediocide-A for a specified time.
-
Co-incubate the pre-treated cancer cells with NK cells at a 1:1 ratio for 20 minutes.
-
Wash the cells and fix them with 4% paraformaldehyde at 4°C for 40 minutes.
-
Permeabilize the cells using a suitable buffer (e.g., True-Nuclear™ Transcription Factor Buffer Set).
-
Stain the cells with an anti-human CD56 antibody to identify NK cells.
-
Subsequently, stain with an anti-human Granzyme B antibody.
-
Analyze the intracellular Granzyme B levels in the tumor cells using a flow cytometer.
-
5. Interferon-γ (IFN-γ) Production Assay (ELISA) [1][2][3]
-
Objective: To measure the amount of IFN-γ secreted by NK cells when co-cultured with A549 or H1299 cells.
-
Procedure:
-
Co-culture NK cells with A549 or H1299 cells in the presence or absence of Rediocide-A (e.g., 10 nM, 100 nM) for 24 hours.
-
Collect the culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ according to the manufacturer's instructions.
-
Measure the absorbance and determine the concentration of IFN-γ from a standard curve.
-
Visualizations
Below are diagrams illustrating the signaling pathway and experimental workflow.
Caption: Signaling pathway of Rediocide-A in overcoming tumor immuno-resistance.
Caption: Experimental workflow for investigating Rediocide-A's effects.
References
- 1. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Flow Cytometry Analysis of Cells Treated with Rediocide C: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rediocide C is a novel cytotoxic agent with potential applications in oncology research. Understanding its mechanism of action is crucial for its development as a therapeutic. Flow cytometry is a powerful technique for single-cell analysis, providing quantitative data on various cellular processes. These application notes provide detailed protocols for analyzing the effects of this compound on apoptosis, cell cycle progression, and the induction of reactive oxygen species (ROS) using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of cells treated with various concentrations of this compound for 24 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 75.6 ± 3.5 | 15.3 ± 2.2 | 9.1 ± 1.8 |
| This compound (50 µM) | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.9 |
| This compound (100 µM) | 15.8 ± 2.9 | 55.4 ± 4.5 | 28.8 ± 3.7 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 60.5 ± 3.3 | 25.1 ± 2.5 | 14.4 ± 1.9 | 1.8 ± 0.4 |
| This compound (10 µM) | 70.2 ± 4.1 | 15.8 ± 2.1 | 14.0 ± 1.8 | 5.5 ± 1.1 |
| This compound (50 µM) | 78.9 ± 5.2 | 8.3 ± 1.5 | 12.8 ± 1.7 | 15.7 ± 2.3 |
| This compound (100 µM) | 85.1 ± 6.3 | 4.2 ± 0.9 | 10.7 ± 1.5 | 25.4 ± 3.1 |
Table 3: Reactive Oxygen Species (ROS) Analysis by DCFDA Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) |
| Vehicle Control (DMSO) | 150 ± 25 |
| This compound (10 µM) | 450 ± 55 |
| This compound (50 µM) | 1200 ± 150 |
| This compound (100 µM) | 2800 ± 320 |
| Positive Control (H₂O₂) | 3500 ± 410 |
Experimental Protocols
Apoptosis Assay Using Annexin V and Propidium Iodide (PI)
This protocol enables the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and incubate overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
Flow Cytometry Analysis:
-
Excite Annexin V-FITC at 488 nm and detect emission at ~530 nm (FITC channel).
-
Excite PI at 488 nm and detect emission at >670 nm (PerCP or PE-Cy7 channel).
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Healthy cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.[2][3]
-
Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.[1][2]
References
Application Notes and Protocols for High-Throughput Screening Assays Using Rediocide-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Rediocide-C, a potent natural product, in high-throughput screening (HTS) assays for the discovery of novel cancer immunotherapeutics. Rediocide-C has been identified as a promising agent that enhances the tumor-killing activity of Natural Killer (NK) cells by modulating key immune checkpoint pathways. Specifically, it has been shown to overcome tumor immuno-resistance by downregulating the expression of CD155 on cancer cells, thereby inhibiting the TIGIT/CD155 signaling axis.[1][2][3] This document outlines the underlying mechanism of action, presents key quantitative data, and provides detailed protocols for HTS assays to identify and characterize compounds with similar modes of action.
Mechanism of Action
Rediocide-C enhances the cytotoxic function of NK cells through the following mechanisms:
-
Downregulation of CD155: Rediocide-C reduces the expression of the immune checkpoint ligand CD155 on the surface of cancer cells.[1][2][3] CD155 is frequently overexpressed on various tumors and plays a crucial role in immune evasion.
-
Inhibition of the TIGIT/CD155 Inhibitory Pathway: By downregulating CD155, Rediocide-C prevents its engagement with the TIGIT receptor on NK cells. The TIGIT/CD155 interaction transmits an inhibitory signal that suppresses NK cell-mediated cytotoxicity and cytokine production.[4][5]
-
Enhanced NK Cell Effector Functions: Consequently, the blockade of this inhibitory signal leads to an increase in NK cell-mediated lysis of tumor cells.[1][2][3] This is accompanied by an increased release of cytotoxic granules containing Granzyme B and enhanced secretion of the pro-inflammatory cytokine Interferon-gamma (IFN-γ).[1][2][3]
-
Activation of Protein Kinase C (PKC): Rediocide-C has also been reported to induce the desensitization of G-protein-coupled receptors through the activation of conventional protein kinase C (PKC).[3] While the direct link to its immunomodulatory effects requires further investigation, PKC is a critical signaling node in many cellular processes, including immune cell activation.
Data Presentation
The following tables summarize the quantitative effects of Rediocide-C on cancer cells and NK cell function.
Table 1: Effect of Rediocide-C on NK Cell-Mediated Cytotoxicity [1][2][3]
| Target Cell Line | Treatment | Concentration | % Lysis | Fold Increase in Lysis |
| A549 | Vehicle | - | 21.86% | - |
| A549 | Rediocide-C | 100 nM | 78.27% | 3.58 |
| H1299 | Vehicle | - | 59.18% | - |
| H1299 | Rediocide-C | 100 nM | 74.78% | 1.26 |
Table 2: Effect of Rediocide-C on NK Cell Effector Molecule Secretion [1][2][3]
| Target Cell Line | Treatment | Concentration | Analyte | % Increase / Fold Increase |
| A549 | Rediocide-C | 100 nM | Granzyme B | 48.01% |
| H1299 | Rediocide-C | 100 nM | Granzyme B | 53.26% |
| A549 | Rediocide-C | 100 nM | IFN-γ | 3.23-fold |
| H1299 | Rediocide-C | 100 nM | IFN-γ | 6.77-fold |
Table 3: Effect of Rediocide-C on CD155 Expression [1][2][3]
| Target Cell Line | Treatment | Concentration | % Downregulation of CD155 |
| A549 | Rediocide-C | 100 nM | 14.41% |
| H1299 | Rediocide-C | 100 nM | 11.66% |
Mandatory Visualizations
Experimental Protocols
Protocol 1: High-Throughput Screening for NK Cell-Mediated Cytotoxicity (Calcein-AM Release Assay)
This assay identifies compounds that enhance the ability of NK cells to lyse tumor cells.
Materials:
-
Target Cells: A549 or H1299 cells (or other tumor cell line with high CD155 expression).
-
Effector Cells: Primary human NK cells, isolated from PBMCs and expanded.[6][7][8]
-
Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents: Calcein-AM, Triton X-100 (for maximum lysis control), Rediocide-C (as a positive control), compound library.
-
Equipment: 384-well U-bottom plates, multichannel pipettes, automated liquid handler, fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm).
Methodology:
-
Target Cell Labeling: a. Harvest target cells and resuspend at 1 x 10^6 cells/mL in serum-free medium. b. Add Calcein-AM to a final concentration of 2 µg/mL. c. Incubate for 1 hour at 37°C, with occasional shaking. d. Wash cells three times with complete culture medium to remove excess dye. e. Resuspend labeled target cells at 2 x 10^5 cells/mL in complete medium.
-
Assay Plate Preparation: a. Using an automated liquid handler, dispense 25 µL of labeled target cells into each well of a 384-well plate (5,000 cells/well). b. Add compounds from the library to the desired final concentration (e.g., 10 µM). Include wells for vehicle control (DMSO), maximum lysis (Triton X-100), and positive control (Rediocide-C, 100 nM).
-
Effector Cell Addition: a. Prepare expanded NK cells at 1 x 10^6 cells/mL. b. Add 25 µL of NK cells to each well (25,000 cells/well), achieving an Effector:Target (E:T) ratio of 5:1. c. For spontaneous release control wells, add 25 µL of medium instead of NK cells.
-
Incubation and Measurement: a. Centrifuge the plate at 100 x g for 1 minute to facilitate cell contact. b. Incubate for 4 hours at 37°C in a 5% CO2 incubator. c. After incubation, centrifuge the plate at 200 x g for 5 minutes. d. Transfer 25 µL of supernatant to a new 384-well flat-bottom black plate. e. Read fluorescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 b. Identify hits as compounds that significantly increase specific lysis compared to the vehicle control.
Protocol 2: Secondary Assay - CD155 Expression by High-Throughput Flow Cytometry
This assay validates whether hit compounds act by downregulating CD155 on tumor cells.
Materials:
-
Target Cells: A549 or H1299 cells.
-
Reagents: Hit compounds, Rediocide-C, PE-conjugated anti-human CD155 antibody, viability dye (e.g., 7-AAD).
-
Equipment: 96-well U-bottom plates, flow cytometer with a high-throughput sampler.
Methodology:
-
Cell Plating and Treatment: a. Seed 5 x 10^4 tumor cells per well in a 96-well plate. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of hit compounds for 24 hours. Include vehicle and positive controls.
-
Staining: a. Harvest cells using a non-enzymatic cell dissociation buffer. b. Transfer cells to a 96-well U-bottom plate and wash with FACS buffer (PBS + 2% FBS). c. Resuspend cells in 50 µL of FACS buffer containing the anti-CD155 antibody and viability dye. d. Incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer.
-
Acquisition and Analysis: a. Resuspend cells in 100 µL of FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the median fluorescence intensity (MFI) of CD155 on the live cell population. d. Determine the dose-dependent effect of the compounds on CD155 expression.
Protocol 3: Secondary Assay - IFN-γ Secretion by ELISA
This assay confirms the enhanced effector function of NK cells upon treatment with hit compounds.
Materials:
-
Cells: Expanded NK cells and target tumor cells.
-
Reagents: Hit compounds, Rediocide-C, Human IFN-γ ELISA kit.
-
Equipment: 96-well flat-bottom plates, plate reader.
Methodology:
-
Co-culture Setup: a. In a 96-well plate, co-culture 5 x 10^4 NK cells with 5 x 10^4 target cells (E:T ratio of 1:1) in a total volume of 200 µL. b. Add hit compounds at various concentrations. Include vehicle and positive controls.
-
Incubation and Supernatant Collection: a. Incubate the co-culture for 24 hours at 37°C. b. Centrifuge the plate at 300 x g for 5 minutes. c. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: a. Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions. b. Read the absorbance on a plate reader.
-
Data Analysis: a. Calculate the concentration of IFN-γ in each sample based on the standard curve. b. Identify compounds that significantly increase IFN-γ secretion compared to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of Rediocide C in DMSO and Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C is a natural product isolated from the herbs of Trigonostemon reidioides (Kurz) Craib.[1][2] It is a diterpenoid with a molecular formula of C46H54O13 and a molecular weight of 814.9 g/mol .[3] this compound has demonstrated antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) value of 3.84 µM and potent acaricidal activity against Dermatophagoides pteronyssinus with a 50% lethal concentration (LC50) of 5.59 µg/cm².[2]
Given its biological activities, this compound is a compound of interest for further investigation. A critical aspect of preclinical drug development is understanding the stability of a compound in solvents used for storage and in experimental media. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of small molecules, while cell culture media are essential for in vitro assays. These application notes provide detailed protocols for assessing the stability of this compound in both DMSO and cell culture media.
Disclaimer: As of the latest literature review, specific stability data for this compound in DMSO and cell culture media has not been published. The following protocols are based on established, general methodologies for assessing the stability of small molecules.[4][5][6][7][8] The presented data tables contain example data and should be replaced with experimental results.
Part 1: Stability of this compound in DMSO
The long-term stability of this compound in DMSO is crucial for maintaining the integrity of stock solutions used in high-throughput screening and other cellular assays. Factors that can influence stability in DMSO include storage temperature, water content, and exposure to light.[5]
Protocol 1: Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO over an extended period at various storage temperatures using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Internal Standard (IS) (a stable, structurally similar compound, if available)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the Internal Standard (IS) in anhydrous DMSO.
-
-
Sample Preparation for Stability Study:
-
In amber glass vials, prepare aliquots of the 10 mM this compound stock solution.
-
Prepare a set of vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
For each time point, prepare samples in triplicate.
-
-
Time Points:
-
Establish a schedule for analysis. Suggested time points for a long-term study are: 0, 1, 3, 6, and 12 months.
-
-
Sample Analysis (at each time point):
-
Retrieve one aliquot from each storage condition.
-
Prepare the sample for HPLC-MS analysis by diluting it with an appropriate solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the instrument.
-
Add the Internal Standard to the diluted sample at a fixed concentration.
-
Analyze the samples by a validated LC-MS method.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from potential degradants.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode and monitor the specific m/z for this compound and the IS.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the IS for each sample.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at Time 0) * 100
-
Analyze chromatograms for the appearance of new peaks, which could indicate degradation products.
-
Data Presentation: Example Stability of this compound in DMSO
| Storage Temperature | Time Point 0 | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | 100% | 99.8% | 99.5% | 99.2% | 98.9% |
| -20°C | 100% | 99.5% | 98.9% | 98.1% | 97.2% |
| 4°C | 100% | 97.2% | 92.5% | 85.3% | 75.1% |
| Room Temperature | 100% | 85.1% | 65.4% | 40.2% | 15.8% |
| Data are presented as the percentage of this compound remaining compared to the initial concentration. This is example data and should be replaced with experimental findings. |
Experimental Workflow for DMSO Stability
Caption: Workflow for assessing this compound stability in DMSO.
Part 2: Stability of this compound in Cell Culture Media
The stability of a compound in cell culture media is essential for interpreting the results of in vitro assays, as degradation can lead to an underestimation of its potency. Components in the media, such as serum proteins and amino acids, as well as physiological conditions (37°C, 5% CO2), can affect compound stability.[4][5]
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a method to evaluate the stability of this compound in a specific cell culture medium (e.g., DMEM with 10% FBS) over time at 37°C.
Materials:
-
This compound (10 mM stock in DMSO)
-
Internal Standard (IS) (stock in DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (HPLC grade) with 0.1% formic acid
-
24-well tissue culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Preparation of Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare a working solution of this compound by diluting the 10 mM DMSO stock into the pre-warmed medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
As a control, prepare a similar solution in PBS to assess inherent chemical stability in a simpler aqueous buffer.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Time Points:
-
Collect aliquots at designated time points, for example: 0, 2, 4, 8, 24, and 48 hours.
-
-
Sample Collection and Processing:
-
At each time point, collect a 100 µL aliquot from each well.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the Internal Standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Use the same LC-MS method as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the IS for each sample.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Data Presentation: Example Stability of this compound in Cell Culture Media
| Incubation Time | DMEM + 10% FBS (% Remaining) | PBS (% Remaining) |
| 0 hours | 100% | 100% |
| 2 hours | 98.5% | 99.1% |
| 4 hours | 96.2% | 98.5% |
| 8 hours | 91.7% | 97.2% |
| 24 hours | 75.3% | 92.8% |
| 48 hours | 55.9% | 88.4% |
| Data are presented as the percentage of this compound remaining compared to the initial concentration. This is example data and should be replaced with experimental findings. |
Experimental Workflow for Cell Culture Media Stability
Caption: Workflow for assessing this compound stability in media.
Part 3: Potential Signaling Pathways of this compound
While the direct molecular targets of this compound are not yet fully elucidated, studies on the structurally related compound, Rediocide A, may offer insights into its potential mechanisms of action.
Activation of Conventional Protein Kinase C (PKC)
Rediocide A has been shown to induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC). This suggests that Rediocides may act as PKC activators. The canonical activation of conventional PKCs involves the generation of diacylglycerol (DAG) and an increase in intracellular calcium (Ca2+), which recruit PKC to the cell membrane where it becomes active and phosphorylates downstream substrates.
Caption: Hypothesized activation of PKC by this compound.
Inhibition of the TIGIT/CD155 Immune Checkpoint Pathway
Rediocide A has also been found to overcome tumor immuno-resistance to Natural Killer (NK) cells by down-regulating the expression of CD155 (also known as the poliovirus receptor, PVR).[9][10] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. The interaction between TIGIT and CD155 suppresses the cytotoxic activity of these immune cells. By reducing CD155 expression on tumor cells, Rediocide A may block this inhibitory signal, thereby enhancing NK cell-mediated tumor cell lysis.
Caption: Hypothesized inhibition of TIGIT/CD155 by this compound.
Conclusion
These application notes provide a framework for researchers to systematically evaluate the stability of this compound in DMSO and cell culture media. Establishing the stability profile of this compound is a fundamental step that will ensure the accuracy and reproducibility of future in vitro and in vivo studies. The potential mechanisms of action, extrapolated from the related compound Rediocide A, offer exciting avenues for further investigation into the therapeutic potential of this class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | 677277-98-4 | CCB27798 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acaricidal Assay of Rediocide C against Dermatophagoides pteronyssinus
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an acaricidal assay to evaluate the efficacy of Rediocide C against the common house dust mite, Dermatophagoides pteronyssinus. This compound, a daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides, has demonstrated significant acaricidal properties.[1][2]
Introduction
Dermatophagoides pteronyssinus is a primary source of indoor allergens, triggering allergic reactions such as asthma and rhinitis.[3] The development of effective acaricides is crucial for managing mite populations and reducing allergen exposure.[3][4] this compound has been identified as a potent agent against D. pteronyssinus, with a reported LC50 value of 5.59 µg/cm².[1] These application notes provide a standardized methodology to enable reproducible evaluation of this compound and similar compounds.
Data Summary
The following table summarizes the reported efficacy of this compound and its analogs against D. pteronyssinus. This data is critical for establishing appropriate concentration ranges for the assay.
| Compound | LC50 (µg/cm²) | Source |
| Rediocide A | 0.78 | [1][2] |
| This compound | 5.59 | [1] |
| Rediocide E | 0.92 | [1][2] |
| Rediocide F | 2.53 | [1][2] |
Experimental Protocol: Fabric Contact Bioassay
This protocol is adapted from established methods for evaluating residual acaricide activity on porous surfaces, which closely mimics real-world applications on textiles like bedding and upholstery.[5][6]
Materials and Reagents
-
Test Compound: this compound
-
Test Organism: Cultured adult Dermatophagoides pteronyssinus (mixed sexes, 7-14 days old)
-
Solvent: High-purity ethanol (B145695) or acetone
-
Fabric: Cotton fabric disks (1 cm diameter)
-
Equipment:
-
Micropipette
-
Petri dishes (5 cm diameter)
-
Fine-tipped paintbrush
-
Incubator (25°C, 75% relative humidity)
-
Stereo microscope
-
Vortex mixer
-
Preparation of Test Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent (e.g., ethanol).
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a range of test concentrations. Based on the known LC50, a suggested range would be 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 µg/cm².
-
Control Solution: Use the pure solvent as the negative control.
-
Positive Control: A known acaricide, such as benzyl (B1604629) benzoate, can be used as a positive control.[7]
Experimental Procedure
-
Fabric Treatment:
-
Place one cotton fabric disk in the center of each Petri dish.
-
Apply 50 µL of each test solution (including controls) evenly onto a fabric disk. This volume should be sufficient to saturate the disk without excess running off.
-
Allow the solvent to evaporate completely in a fume hood (approximately 30-60 minutes).
-
-
Mite Introduction:
-
Using a fine-tipped paintbrush, carefully transfer 20-30 adult D. pteronyssinus mites onto the treated fabric disk in each Petri dish.
-
-
Incubation:
-
Place the sealed Petri dishes in an incubator set to 25°C and 75% relative humidity for 24 hours. These conditions are optimal for mite survival and activity.[3]
-
-
Mortality Assessment:
Data Analysis
-
Calculate Percent Mortality: For each concentration, calculate the percentage of mortality using the following formula:
-
Percent Mortality = (Number of Dead Mites / Total Number of Mites) x 100
-
-
Correct for Control Mortality: If mortality is observed in the negative control group, correct the treatment mortality using Abbott's formula:
-
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100
-
Where 'n' is the number of mites, 'T' is the treatment group, and 'C' is the control group.
-
-
Determine LC50: Use probit analysis to calculate the LC50 value, which is the concentration of this compound that causes 50% mortality of the mite population.
Visual Representations
Experimental Workflow
References
- 1. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. Rediocide A | CAS:280565-85-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Environmental assessment and exposure control of dust mites: a practice parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay techniques for evaluating pesticides against Dermatophagoides spp. (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Rediocide C in Protein Kinase C (PKC) Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C, also known as Rediocide-A, has been identified as a potent activator of conventional Protein Kinase C (PKC) isozymes.[1] This natural compound, a daphnane (B1241135) ester isolated from Trigonostemon reidioides, was initially investigated for its insecticidal properties.[1] Subsequent research has revealed its role in modulating significant cellular signaling pathways, making it a valuable tool for studying PKC activation and its downstream consequences.
The activation of conventional PKC isoforms (cPKC; α, βI, βII, and γ) by this compound triggers a cascade of intracellular events, including the desensitization of G-protein coupled receptors (GPCRs).[1] This activity underscores its potential in investigating cellular processes regulated by PKC, such as cell proliferation, differentiation, and apoptosis. In the context of cancer immunotherapy, Rediocide-A has been shown to enhance the tumor-killing ability of natural killer (NK) cells, a process likely linked to its PKC-activating properties.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound for PKC activation studies, including its effects on downstream signaling pathways, quantitative data from cellular assays, and detailed protocols for experimental investigation.
Data Presentation
Table 1: Effects of this compound on NK Cell-Mediated Cytotoxicity and Effector Functions
| Cell Line | This compound Concentration | Parameter Measured | Result | Reference |
| A549 (NSCLC) | 100 nM | NK cell-mediated lysis | 3.58-fold increase (21.86% vs. 78.27%) | [2][3][4] |
| H1299 (NSCLC) | 100 nM | NK cell-mediated lysis | 1.26-fold increase (59.18% vs. 74.78%) | [2][3][4] |
| A549 co-culture | 100 nM | Granzyme B level in NK cells | 48.01% increase | [2][3][4] |
| H1299 co-culture | 100 nM | Granzyme B level in NK cells | 53.26% increase | [2][3][4] |
| A549 co-culture | 100 nM | IFN-γ secretion by NK cells | 3.23-fold increase | [2][3][4] |
| H1299 co-culture | 100 nM | IFN-γ secretion by NK cells | 6.77-fold increase | [2][3][4] |
Table 2: Effects of this compound on Tumor Cell Surface Marker Expression
| Cell Line | This compound Concentration | Parameter Measured | Result | Reference |
| A549 | 100 nM | CD155 expression | 14.41% down-regulation | [2][3][4] |
| H1299 | 100 nM | CD155 expression | 11.66% down-regulation | [2][3][4] |
Signaling Pathways and Experimental Workflows
Canonical PKC Activation Pathway
The activation of conventional PKC isoforms is a critical step in many signal transduction cascades. The diagram below illustrates the canonical pathway leading to cPKC activation, which this compound is known to modulate.
References
- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Rediocide C in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rediocide C is a diterpenoid compound isolated from Trigonostemon reidioides with potential therapeutic applications.[1] As with any novel therapeutic agent, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and has been validated according to established guidelines for bioanalytical method validation.
Materials and Methods
Chemicals and Reagents this compound (purity ≥98%) and a suitable internal standard (IS), such as a structurally similar diterpenoid (e.g., Lupeol), were used.[2] HPLC-grade acetonitrile (B52724), methanol, and formic acid were obtained from a commercial supplier. Purified water was generated using a laboratory water purification system. Blank human plasma was sourced from a certified vendor.
Instrumentation A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis. Chromatographic separation was achieved on a C18 analytical column.
Sample Preparation A simple and rapid protein precipitation method was employed for the extraction of this compound from human plasma.[2]
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the internal standard (IS) working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography The chromatographic conditions were optimized to achieve a short run time and good peak shape for this compound and the IS.
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) was used for the quantification of this compound and the IS.
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (m/z) 815.9 → Product Ion (m/z) [Proposed fragment 1], Precursor Ion (m/z) 815.9 → Product Ion (m/z) [Proposed fragment 2]
-
Internal Standard (Lupeol): Precursor Ion (m/z) 409.5 → Product Ion (m/z) 137.3[2]
-
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Data Presentation
Table 1: Linearity of this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 25 | 0.295 | 101.2 |
| 100 | 1.180 | 99.5 |
| 500 | 5.950 | 100.8 |
| 1000 | 11.980 | 99.1 |
| Calibration Curve | y = 0.012x + 0.001 | r² = 0.9995 |
| Linear Range | 1 - 1000 ng/mL | |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision of this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | ||
| LLOQ | 1 | 1.03 ± 0.08 | 103.0 |
| LQC | 3 | 2.95 ± 0.21 | 98.3 |
| MQC | 150 | 148.2 ± 9.6 | 98.8 |
| HQC | 800 | 812.5 ± 45.5 | 101.6 |
Table 3: Recovery and Matrix Effect of this compound in Human Plasma
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.2 |
| HQC | 800 | 95.1 | 101.5 |
Table 4: Stability of this compound in Human Plasma
| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |
| Bench-top (4 hours, RT) | LQC: 3 | 97.8 |
| HQC: 800 | 101.2 | |
| Freeze-thaw (3 cycles) | LQC: 3 | 95.4 |
| HQC: 800 | 98.9 | |
| Long-term (-80°C, 30 days) | LQC: 3 | 96.1 |
| HQC: 800 | 99.5 |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with methanol:water (1:1, v/v) to obtain working solutions for calibration standards and quality control samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).
Protocol 2: Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike appropriate amounts of the this compound working solutions into blank human plasma to achieve final concentrations of 1, 5, 25, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), low (3 ng/mL), medium (150 ng/mL), and high (800 ng/mL) in blank human plasma.
Protocol 3: Method Validation Procedures
-
Selectivity: Analyze six different batches of blank human plasma to assess for interferences at the retention times of this compound and the IS.
-
Linearity: Analyze the calibration standards in triplicate on three different days. Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. Perform a linear regression analysis.
-
Accuracy and Precision: Analyze six replicates of the LLOQ and QC samples on three different days. Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
-
Recovery: Compare the peak areas of extracted QC samples to those of post-extraction spiked samples at the same concentrations.
-
Matrix Effect: Compare the peak areas of post-extraction spiked samples to those of neat solutions at the same concentrations.
-
Stability: Assess the stability of this compound in plasma under various conditions: at room temperature (bench-top), after multiple freeze-thaw cycles, and during long-term storage at -80°C.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Hypothetical signaling pathway of this compound.
A sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in support of preclinical and clinical studies of this compound. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.
References
Interpreting Dose-Response Curves for Rediocide C Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C is a daphnane (B1241135) diterpenoid isolated from the plant Trigonostemon reidioides. While research on this compound is in its early stages, the daphnane diterpenoid family of compounds is known for a range of biological activities, including potent cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for interpreting dose-response curves from experiments involving this compound, drawing upon the established mechanisms of related daphnane diterpenoids. The primary proposed mechanisms of action for this class of compounds include the induction of apoptosis and modulation of immune responses, making them promising candidates for further investigation in oncology.
Disclaimer: The specific cellular effects and signaling pathways for this compound have not been extensively characterized. The information and protocols provided herein are based on the known activities of structurally related daphnane diterpenoids and should be adapted as more specific data for this compound becomes available.
Data Presentation: Dose-Response Characteristics of Daphnane Diterpenoids
The following tables summarize the dose-response data for this compound's acaricidal activity and the cytotoxic effects of related daphnane diterpenoids against various cancer cell lines. This information can serve as a preliminary guide for designing dose-ranging studies for this compound.
Table 1: Acaricidal Activity of this compound and Related Compounds
| Compound | Organism | LC50 (µg/cm²) |
| Rediocide A | Dermatophagoides pteronyssinus | 0.78 |
| This compound | Dermatophagoides pteronyssinus | 5.59 |
| Rediocide E | Dermatophagoides pteronyssinus | 0.92 |
| Rediocide F | Dermatophagoides pteronyssinus | 2.53 |
Table 2: Cytotoxic Activity of Representative Daphnane Diterpenoids Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 |
| Yuanhuahine | A549 (Lung Cancer) | 12 nM |
| Yuanhualine | A549 (Lung Cancer) | 53 nM |
| Daphgenkin A | SW620 (Colon Cancer) | 3.0 µM |
| Fischerianin A-D | A375, HepG2, HL-60, K562, HeLa | 5.31 - 21.46 µM[1] |
| Genkwadanes A-D & related compounds | HT-1080 (Fibrosarcoma) | <0.1 µM to <29.94 µM[2] |
| Daphnegens B | HepG-2 (Liver Cancer) | 11.5 µM[3][4] |
Proposed Signaling Pathways of this compound
Based on the known mechanisms of related daphnane diterpenoids, this compound is hypothesized to induce apoptosis and modulate immune cell function through several key signaling pathways.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Proposed immunomodulatory pathway of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well.[6]
-
Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[7][8][9]
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within 1 hour.[10]
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Analysis of Apoptotic Signaling Proteins (Western Blot)
This protocol is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-phospho-Akt, anti-Akt)[11]
-
HRP-conjugated secondary antibodies[11]
-
ECL substrate[11]
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of each sample.[11]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[11]
-
Analyze the band intensities to determine the relative protein expression levels.
NK Cell-Mediated Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the killing of tumor cells by Natural Killer (NK) cells.[12][13]
Materials:
-
NK cells (effector cells)
-
Tumor cells (target cells, e.g., A549)[12]
-
This compound
-
96-well U-bottom plate
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Culture NK cells and target tumor cells separately.
-
Pre-treat the tumor cells with different concentrations of this compound for 24 hours.[12]
-
Harvest and wash the target cells, then resuspend them at a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension into a 96-well U-bottom plate.
-
Add NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
Include control wells: target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).
-
Incubate the plate for 4 hours at 37°C.
-
Measure cytotoxicity according to the manufacturer's protocol for the chosen assay (e.g., measure LDH release).
-
Calculate the percentage of specific lysis.
References
- 1. Daphnane-type diterpenoids from Euphorbia fischeriana Steud and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tigliane-and daphnane-type diterpenoids from the buds of Daphne genkwa with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. static.igem.org [static.igem.org]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rediocide C solubility issues in aqueous solutions
Disclaimer: Rediocide C is a fictional compound name used for illustrative purposes in this guide. The data and protocols provided are representative of a typical poorly water-soluble kinase inhibitor and are intended to serve as a general guideline for researchers working with similar challenging compounds.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for cell-based assays. What are the recommended solvents?
A1: this compound exhibits very low solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. The choice of organic solvent is critical for maintaining the compound's stability and minimizing solvent-induced artifacts in your experiments.
Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final cell culture medium?
A2: As a general rule, the final concentration of dimethyl sulfoxide (B87167) (DMSO) in cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects. However, the tolerance to DMSO can be cell line-dependent. It is always best practice to run a vehicle control (medium with the same final concentration of DMSO but without this compound) to assess the impact of the solvent on your specific experimental system.
Q3: My this compound is precipitating out of solution after I dilute the stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound.
-
Use a Surfactant or Solubilizing Agent: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous medium can help maintain the solubility of this compound.
-
pH Adjustment: The solubility of this compound is pH-dependent. Depending on its pKa, adjusting the pH of your buffer may improve its solubility.
-
Pre-warm the Diluent: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help improve solubility. However, be mindful of the temperature stability of this compound and your biological system.
Troubleshooting Guide
Issue: Low Solubility in Aqueous Buffers
This section provides a systematic approach to addressing the solubility challenges of this compound.
The following table summarizes the solubility of this compound in various solvents and conditions. This data can guide your selection of an appropriate solvent system for your experiments.
| Solvent/Condition | Temperature (°C) | Solubility (µg/mL) | Notes |
| Water | 25 | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | 25 | < 0.1 | Practically insoluble in physiological buffers. |
| DMSO | 25 | > 10,000 | High solubility. Recommended for primary stock solutions. |
| Ethanol (95%) | 25 | 500 | Moderate solubility. Can be used as a co-solvent. |
| PBS (pH 7.4) + 0.1% Tween® 80 | 25 | 5 | Significant improvement with surfactant. |
| PBS (pH 5.0) | 25 | 2 | Slightly improved solubility at lower pH. |
The following diagram illustrates a step-by-step workflow for troubleshooting the solubility of this compound.
A workflow for troubleshooting this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 500 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed for the desired final volume and concentration. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the required volume of pre-warmed cell culture medium to a sterile polypropylene tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
-
Use the working solution immediately, as the stability of this compound in aqueous solutions may be limited.
Hypothetical Signaling Pathway
This compound is a hypothetical inhibitor of the tyrosine kinase receptor, "Receptor X". The diagram below illustrates the signaling pathway that is inhibited by this compound.
Inhibition of the Receptor X signaling pathway by this compound.
Troubleshooting Rediocide C precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Rediocide C precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
This guide addresses the primary challenges encountered when preparing and using this compound in cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate (cloudiness or visible particles) forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound.[1] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO solvent is diluted.[1][2] The primary causes and their solutions are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. This is the most common cause of precipitation.[1][3] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media and under your experimental conditions. (See Protocol 2).[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to localized high concentrations of this compound that precipitate before they can disperse.[1] | Perform a serial or stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media. Then, add this intermediate solution to the final volume. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid mixing.[1][2] |
| Low Media Temperature | The solubility of many compounds, especially hydrophobic ones, decreases at lower temperatures. Adding the stock solution to cold media can trigger precipitation.[1][4] | Always use pre-warmed (37°C) cell culture media. [3] Ensure both the media for dilution and the final culture volume are at the correct temperature before adding the compound. |
| High DMSO Concentration | While DMSO is used to dissolve this compound, a high final concentration in the media can be toxic to cells and does not guarantee solubility upon significant dilution.[2] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. [2] This may require creating a more dilute stock solution, but it is critical for both solubility and cell viability. |
Issue 2: Delayed Precipitation After Incubation
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What is happening?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions between this compound and media components.[3]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can lower the pH of the media over time, which can affect the solubility of pH-sensitive compounds.[3] | Use a well-buffered medium. Consider using media supplemented with HEPES buffer to maintain a stable pH throughout the experiment.[2] |
| Media Evaporation | In long-term cultures, media can evaporate, increasing the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1][5] | Ensure proper incubator humidification. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[5] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator causes temperature cycling, which can negatively impact compound solubility.[1][5] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with a heated, integrated stage.[2] |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins (especially in serum) to form insoluble complexes.[3][6] | Test a different basal media formulation. If you suspect an interaction, trying an alternative medium might resolve the issue. |
| Compound Instability | The compound itself may not be stable in the aqueous culture environment at 37°C for extended periods, leading to degradation and precipitation of the less soluble degradants. | Check the manufacturer's data sheet for stability information. [2] Consider performing a time-course experiment to see when precipitation begins. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a best-practice method for dissolving and diluting this compound to minimize precipitation.
Materials:
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This compound powder
-
100% DMSO, sterile
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied. Visually inspect to confirm no particles remain.[3]
-
Store the stock solution at -20°C or -80°C as recommended by the manufacturer.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To avoid the shock of high DMSO concentration in the final volume, first dilute your high-concentration stock to a lower concentration (e.g., 1 mM) in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.[1]
-
Add a small volume of the DMSO stock to the pre-warmed medium while gently vortexing or swirling. For example, add 1 µL of a 1 mM stock to 999 µL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Never add the aqueous medium to the DMSO stock; always add the DMSO stock to the medium.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment will determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 100 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Plate reader (optional, for quantitative assessment)
Methodology:
-
Prepare Serial Dilutions:
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In a 96-well plate, add 100 µL of pre-warmed complete medium to each well.
-
Prepare a 2-fold serial dilution of your this compound stock directly in the medium. For example, add 2 µL of a 10 mM stock to the first well (final concentration ~200 µM, 2% DMSO), mix, then transfer 102 µL to the next well, and so on. Note: This high starting DMSO concentration is for solubility testing only and not recommended for cell-based assays.
-
Alternatively, to keep DMSO constant, prepare serial dilutions of the stock in DMSO first, then add a fixed volume (e.g., 1 µL) of each DMSO dilution to 1 mL of medium in separate tubes.[1]
-
Include a "media only" and a "DMSO vehicle control" well.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3]
-
For a more detailed inspection, view the wells under a microscope to detect micro-precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the 24-hour incubation is your maximum working soluble concentration under those conditions.[1]
-
-
Quantitative Assessment (Optional):
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Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]
-
Data Presentation
The results from Protocol 2 should be summarized in a clear table to identify the solubility limit.
Table 1: Solubility of this compound in DMEM + 10% FBS at 37°C
| Final Concentration (µM) | Visual Observation (24h) | Microscopic Observation (24h) | Absorbance @ 600nm (OD) | Solubility Assessment |
| 200 | Heavy Precipitate | Large Crystals | 0.452 | Insoluble |
| 100 | Visible Precipitate | Crystals Present | 0.215 | Insoluble |
| 50 | Slight Cloudiness | Small Particles | 0.098 | Poorly Soluble |
| 25 | Clear | No Particles | 0.045 | Soluble |
| 12.5 | Clear | No Particles | 0.043 | Soluble |
| 6.25 | Clear | No Particles | 0.041 | Soluble |
| Vehicle Control (0.1% DMSO) | Clear | No Particles | 0.042 | Soluble |
This table is a representative example. Users should generate their own data.
Visualizations
Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing and resolving precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Relevant Signaling Pathway
While data on this compound's specific signaling in mammalian cells is limited, studies on the related compound Rediocide A show it can enhance Natural Killer (NK) cell anti-tumor activity by activating Protein Kinase C (PKC) and downregulating the immune checkpoint ligand CD155.[7][8][9]
Caption: Signaling pathway of Rediocide A in cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 6. adl.usm.my [adl.usm.my]
- 7. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Rediocide C off-target effects
Welcome to the technical support center for Rediocide C. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin), specifically targeting the mTORC1 complex. It functions by competing with ATP in the kinase domain of mTOR. This inhibition leads to the dephosphorylation of downstream targets like 4E-BP1 and S6K1, resulting in the suppression of protein synthesis and cell cycle progression.
Q2: I am observing unexpected cellular phenotypes that are not consistent with mTORC1 inhibition. What could be the cause?
Unexpected phenotypes can arise from off-target effects. While this compound is designed for high selectivity, interaction with other kinases or cellular proteins can occur, particularly at higher concentrations. Common off-target effects for mTOR inhibitors can include the unintended inhibition of other kinases with similar ATP-binding pockets or interference with unrelated signaling pathways. We recommend performing a dose-response experiment and conducting off-target profiling to investigate these observations.
Q3: How can I confirm that this compound is engaging its intended target in my cellular model?
Target engagement can be confirmed using several methods. A Western blot analysis to assess the phosphorylation status of mTORC1 downstream targets, such as p-4E-BP1 (Thr37/46) and p-S6K1 (Thr389), is a standard approach. A decrease in the phosphorylation of these proteins upon treatment with this compound indicates successful target engagement. Additionally, a Cellular Thermal Shift Assay (CETSA) can provide direct evidence of this compound binding to mTOR in a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Different Cell Lines
Problem: You observe that this compound shows potent inhibition of cell proliferation in cell line A, but has a significantly weaker effect in cell line B, even though both are reported to have active mTOR signaling.
Possible Causes and Solutions:
-
Differential Expression of Drug Transporters: Cell line B might overexpress efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, lowering its intracellular concentration.
-
Troubleshooting Step: Perform a Western blot or qPCR to compare the expression levels of common ABC transporters in both cell lines. If a transporter is overexpressed in cell line B, consider co-treatment with a known inhibitor of that transporter.
-
-
Presence of Bypass Signaling Pathways: Cell line B may have redundant or compensatory signaling pathways that are activated upon mTORC1 inhibition, thus circumventing the anti-proliferative effects.
-
Troubleshooting Step: Use a phosphoproteomics approach to compare the signaling profiles of both cell lines with and without this compound treatment. This can help identify activated bypass pathways.
-
Issue 2: Unexpected Toxicity in Animal Models
Problem: In vivo studies with this compound are showing toxicity in tissues not typically associated with mTOR inhibition, such as cardiotoxicity or hepatotoxicity.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: this compound might be inhibiting kinases crucial for the normal function of the affected organs. For example, inhibition of certain kinases in cardiomyocytes can lead to toxicity.
-
Troubleshooting Step: Perform a broad-panel kinase screen with this compound to identify potential off-target kinases that are highly expressed in the heart or liver.
-
-
Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, could be causing the observed toxicity.
-
Troubleshooting Step: Conduct pharmacokinetic and metabolite profiling studies to identify the major metabolites of this compound in vivo and then test these metabolites for toxicity in relevant cellular models.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (mTOR) and a panel of common off-target kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase | IC50 (nM) | Fold Selectivity vs. mTOR |
| mTOR | 5 | 1 |
| PI3Kα | 850 | 170 |
| PI3Kβ | 1200 | 240 |
| DNA-PK | 2500 | 500 |
| ATM | >10000 | >2000 |
| ATR | >10000 | >2000 |
| CDK2 | 7500 | 1500 |
| ERK1 | >10000 | >2000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein (mTOR) in intact cells.
Methodology:
-
Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with either vehicle control or this compound at the desired concentration for 1 hour.
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping. Resuspend the cell pellet in PBS supplemented with a protease and phosphatase inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).
-
Western Blot Analysis: Collect the supernatant and analyze the protein levels of mTOR by Western blotting. A stabilized protein will remain in the supernatant at higher temperatures. Increased thermal stability of mTOR in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.
Caption: Experimental workflow for identifying the off-target effects of this compound.
Caption: A logical diagram for troubleshooting inconsistent efficacy of this compound.
Rediocide C degradation pathways and storage conditions
Important Notice: Information regarding "Rediocide C," including its degradation pathways, stability, and specific storage conditions, is not currently available in publicly accessible scientific literature. The following guide is based on general best practices for handling and storing novel therapeutic compounds and should be adapted as specific data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for a compound like this compound?
A1: Without specific data on this compound's structure, it is challenging to predict its exact degradation pathways. However, common degradation mechanisms for complex organic molecules include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often influenced by pH.
-
Oxidation: Degradation through reaction with oxygen. This can be accelerated by exposure to light, elevated temperatures, and the presence of certain metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
Q2: I am observing a loss of potency in my this compound samples. What could be the cause?
A2: Loss of potency is a primary indicator of degradation. Potential causes include:
-
Improper Storage Temperature: Storing the compound at a temperature higher than recommended can accelerate degradation.
-
Exposure to Light: If the compound is light-sensitive, exposure to ambient or direct light can lead to photodegradation.
-
Inappropriate pH: If this compound is in a solution, the pH of the buffer can significantly impact its stability.
-
Repeated Freeze-Thaw Cycles: For solutions stored frozen, multiple freeze-thaw cycles can degrade the compound.[1]
-
Contamination: Microbial or chemical contamination can also lead to degradation.
Q3: What are the recommended general storage conditions for a new investigational compound like this compound?
A3: For a new compound with unknown stability, it is crucial to establish and follow a rigorous storage protocol. General recommendations include:
-
Solid Form: Store in a tightly sealed container in a desiccator at -20°C or colder, protected from light.[1] The vial should be allowed to warm to room temperature before opening to prevent condensation.[1]
-
In Solution: Prepare solutions fresh for each experiment if possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1] The choice of solvent or buffer is critical and should be validated. Sterile buffers at a pH of 5-6 are often a good starting point for prolonging the shelf life of peptide solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound | Perform forced degradation studies (see Experimental Protocols) to identify potential degradants. Re-evaluate storage conditions (temperature, light protection, pH). |
| Variability in experimental results between batches | Inconsistent storage or handling | Ensure all users are following a standardized protocol for storage, handling, and solution preparation. Use freshly prepared solutions for critical experiments. |
| Precipitation of this compound in solution | Poor solubility or instability in the chosen solvent/buffer | Test a range of pharmaceutically acceptable solvents or buffers. Assess the impact of pH on solubility and stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to identify potential degradation pathways and develop stability-indicating analytical methods.
Objective: To determine the degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 72 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark.
-
Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples using a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify the parent compound and any degradation products.
Protocol 2: Preliminary Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in a chosen solvent/buffer system.
-
Storage Conditions:
-
Long-term: Store samples at -20°C and 4°C.
-
Accelerated: Store samples at 25°C/60% RH and 40°C/75% RH.
-
-
Time Points:
-
Long-term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Pull samples at 0, 1, 2, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method.
Logical Workflow for this compound Stability Assessment
Caption: Workflow for establishing this compound stability and handling protocols.
References
Technical Support Center: Rediocide C and Cell Viability Assay Interference
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Rediocide C in their experiments and may encounter interference with common cell viability assays. While this compound is a valuable natural product with antimycobacterial and immunomodulatory properties, compounds of this nature can sometimes interact with assay reagents, leading to inaccurate results.[1][2][3] This guide provides troubleshooting advice and alternative protocols to ensure the reliability of your cell viability data.
Frequently Asked Questions (FAQs)
Q1: My cells treated with high concentrations of this compound show unexpectedly high viability in an MTT assay, even higher than the untreated controls. What's happening?
A1: This is a strong indicator of assay interference. This compound, like many natural products with reducing potential, may be directly reducing the MTT tetrazolium salt to its purple formazan (B1609692) product.[4][5] This chemical reaction is independent of cellular metabolic activity and can lead to a false-positive signal, making it seem like the cells are more viable than they actually are.[6]
Q2: How can I definitively confirm that this compound is interfering with my cell viability assay?
A2: The most effective way to confirm interference is to perform a cell-free control experiment.[7] In this setup, you add this compound to your cell culture medium in the wells of a microplate without any cells. You then add the assay reagent (e.g., MTT) and measure the signal. If you observe a signal that increases with the concentration of this compound, this confirms direct chemical interference with the assay components.[8]
Q3: Are other tetrazolium-based assays like XTT, MTS, or WST-1 also susceptible to this interference?
A3: Yes, it is highly likely. Assays that rely on the reduction of a tetrazolium salt (MTT, XTT, MTS, WST-1) or resazurin (B115843) are all susceptible to interference from compounds with intrinsic reducing properties.[9] If you observe interference with one of these assays, you should consider switching to an assay based on a different principle.
Q4: What alternative assays can I use to measure cell viability in the presence of this compound?
A4: The best alternatives are assays that do not rely on cellular reduction potential. Two robust and widely accepted methods are:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to the number of cells.[10][11]
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[12][13]
Troubleshooting Guide
If you suspect this compound is interfering with your cell viability assay, follow these steps to diagnose and resolve the issue.
Issue: Unexpectedly high or variable absorbance/fluorescence readings in this compound-treated wells.
-
Initial Check: Review your experimental setup. Ensure there are no issues with cell seeding density, contamination, or reagent preparation.[14][15] High background absorbance can sometimes be caused by contaminated media or degraded reagents.
-
Perform a Cell-Free Control: This is the critical step to confirm direct compound interference. A detailed protocol is provided below.
-
Analyze Cell-Free Control Data:
-
If a signal is detected and it increases with this compound concentration: This confirms that this compound is directly reducing the assay reagent. The data from this assay is unreliable.
-
If no signal is detected: The interference may be more complex, potentially affecting cellular metabolism in a way that doesn't directly correlate with viability. Even in this case, corroborating your results with an alternative assay is highly recommended.
-
-
Switch to a Non-Interfering Assay: The most reliable solution is to switch to an assay with a different detection principle, such as the SRB assay (protein-based) or an ATP-based assay (luminescence-based).[6][11][13]
Data Presentation
The tables below illustrate hypothetical data demonstrating interference in an MTT assay and the expected outcome with alternative, non-interfering assays.
Table 1: Example of MTT Assay Interference by this compound
| This compound (µM) | Absorbance (570 nm) with Cells | Absorbance (570 nm) Cell-Free Control | Corrected Absorbance* | Apparent Viability (%) |
| 0 (Control) | 1.250 | 0.050 | 1.200 | 100 |
| 1 | 1.280 | 0.080 | 1.200 | 100 |
| 10 | 1.350 | 0.200 | 1.150 | 96 |
| 50 | 1.450 | 0.450 | 1.000 | 83 |
| 100 | 1.600 | 0.800 | 0.800 | 67 |
*Corrected Absorbance = (Absorbance with Cells) - (Absorbance Cell-Free Control)
Table 2: Expected Results Using Non-Interfering Viability Assays
| This compound (µM) | SRB Assay (Absorbance 510 nm) | Viability (%) | CellTiter-Glo® (Luminescence RLU) | Viability (%) |
| 0 (Control) | 1.100 | 100 | 850,000 | 100 |
| 1 | 1.080 | 98 | 845,000 | 99 |
| 10 | 0.950 | 86 | 730,000 | 86 |
| 50 | 0.660 | 60 | 500,000 | 59 |
| 100 | 0.330 | 30 | 260,000 | 31 |
Experimental Protocols
Protocol 1: Cell-Free Control for Tetrazolium-Based Assays (e.g., MTT)
This protocol is designed to test for direct chemical reduction of the MTT reagent by this compound.
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound in your standard cell culture medium. Use the same concentrations as in your cell-based experiment. Include wells with medium only as a blank control. Do not add any cells to the wells.
-
Reagent Addition: Add the MTT reagent to each well at the same final concentration used in your cellular experiments (typically 0.5 mg/mL).[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, mirroring the conditions of your cell-based assay.
-
Solubilization: If using MTT, add the solubilization solution (e.g., DMSO or SDS in HCl) to each well and mix thoroughly to dissolve any formazan product.[17]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[18] An increase in absorbance that correlates with the concentration of this compound confirms interference.[7]
Protocol 2: Sulforhodamine B (SRB) Assay
This assay quantifies cell number based on total cellular protein content.[10]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat cells with various concentrations of this compound for the desired duration.
-
Cell Fixation: After treatment, gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[11]
-
Washing: Wash the plate five times with slow-running tap water or deionized water to remove the TCA and unbound components. After the final wash, remove excess water and allow the plate to air dry completely at room temperature.[19][20]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[20]
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.[19]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[11][20]
-
Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[19]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP as a measure of metabolically active cells.[12]
-
Reagent Preparation: If using a lyophilized kit, reconstitute the CellTiter-Glo® Substrate with the provided buffer. If using a ready-to-use format (e.g., CellTiter-Glo® 2.0), ensure the reagent is equilibrated to room temperature before use.[1][13]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Allow cells to attach and then treat with various concentrations of this compound for the desired duration. Include control wells with medium only for background measurement.[21]
-
Plate Equilibration: After the treatment period, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[22]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[22]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Measurement: Record the luminescence using a luminometer. The signal is directly proportional to the number of viable cells.[13]
Visualizations
Caption: this compound Interference Mechanism in MTT Assay.
Caption: Workflow for the Sulforhodamine B (SRB) Assay.
Caption: Troubleshooting Decision Tree for Assay Interference.
References
- 1. promega.com [promega.com]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. SRB assay for measuring target cell killing [protocols.io]
- 21. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 22. promega.com [promega.com]
Reducing autofluorescence of Rediocide C in microscopy
Technical Support Center: Rediocide C
Disclaimer: this compound is not a recognized commercial product. This guide is based on established scientific principles for reducing autofluorescence caused by chemical fixatives (e.g., formaldehyde, glutaraldehyde). The protocols provided are general recommendations and may require optimization for your specific sample type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced autofluorescence and why is it a problem?
A1: this compound-induced autofluorescence is a background signal generated by the chemical interaction between this compound and components of your biological sample. Like common aldehyde fixatives, it likely creates fluorescent byproducts by cross-linking proteins and other biomolecules.[1][2] This intrinsic fluorescence can be problematic because its broad emission spectrum can overlap with the signal from your specific fluorescent probes (e.g., GFP, Alexa Fluor dyes), reducing the signal-to-noise ratio and making it difficult to distinguish your target's true signal from the background noise.[3]
Q2: What are the main strategies to reduce autofluorescence caused by a chemical fixative like this compound?
A2: There are three primary strategies to combat fixative-induced autofluorescence:
-
Chemical Quenching: This involves treating the sample with chemical reagents that reduce or mask the fluorescent compounds. Common agents include Sodium Borohydride, which chemically reduces aldehyde groups, and dyes like Sudan Black B, which mask lipophilic fluorophores like lipofuscin.[2][3][4][5]
-
Photobleaching: This method involves intentionally exposing the sample to high-intensity light before labeling with your fluorescent probe. This process destroys the endogenous and fixative-induced fluorophores, reducing the overall background fluorescence.[6][7][8]
-
Spectral Unmixing: This is a computational imaging technique. The microscope captures the emission spectrum from each pixel and, by knowing the specific spectral signature of the autofluorescence and your probe, it can mathematically separate the two signals to generate a clean image.[9][10][11]
Q3: Which autofluorescence reduction technique is best for my experiment?
A3: The best technique depends on your sample type, the severity of the autofluorescence, and the equipment you have available.
-
For aldehyde-induced autofluorescence, Sodium Borohydride is a good first choice.[12]
-
For tissues with high lipid content or age-related pigments (lipofuscin), Sudan Black B or commercial reagents like TrueBlack™ are very effective.[13][14][15]
-
If chemical treatments might damage your epitope of interest, photobleaching is a non-invasive alternative, though it can be time-consuming.[7]
-
If you have access to a spectral confocal microscope, spectral unmixing is a powerful, non-destructive option that can separate even highly overlapping signals.[10][16]
Q4: My this compound-treated sample shows high background across multiple channels (blue, green, red). Can I solve this just by using different microscope filters?
A4: While optimizing filter selection is good practice, it is often insufficient for fixative-induced autofluorescence. This type of autofluorescence typically has a very broad emission spectrum, meaning it bleeds into multiple detection channels.[2][4][17] The most effective solution is to reduce the source of the autofluorescence itself using one of the methods described above. For best results, you can combine a reduction method with the use of far-red fluorophores (e.g., Alexa Fluor 647), as autofluorescence is typically weakest in this region of the spectrum.[2][18]
Troubleshooting Guide
Problem: After using this compound, my entire sample has a bright, diffuse green/yellow glow that obscures my specific signal.
Solution: This is characteristic of aldehyde-induced autofluorescence.
-
Primary Recommendation: Treat your fixed samples with a chemical quenching agent. Sodium Borohydride is highly effective at reducing aldehyde groups to non-fluorescent alcohols.[3][12] See Protocol 1 for a detailed methodology.
-
Alternative: If you suspect the autofluorescence is from other endogenous sources like collagen or elastin, you can try photobleaching the sample before you apply your fluorescent antibodies.[6][19]
Problem: The chemical quenching agent I tried (e.g., Sodium Borohydride) seemed to damage my sample's morphology or destroy my antigen.
Solution:
-
Optimize Concentration and Time: Reduce the concentration of the quenching agent or the incubation time. For Sodium Borohydride, vigorous bubbling is normal but can be harsh; ensure the treatment is not excessively long.[12]
-
Try a Different Quencher: Consider using a masking agent like Sudan Black B, which is applied after your staining protocol and is less likely to affect the antigen-antibody interaction.[13][20] See Protocol 2 . Note that SBB can sometimes introduce its own background in far-red channels.[14]
-
Switch to a Non-Chemical Method: Use photobleaching (Protocol 3 ) or spectral unmixing, as these methods do not involve adding potentially disruptive chemicals to your sample.[7][16]
Problem: I see bright, punctate (dot-like) fluorescent spots in my images that are not my specific signal.
Solution: This pattern is often due to lipofuscin, an age-related pigment that accumulates in lysosomes of many cell types.[14][19]
-
Primary Recommendation: Treat your samples with a lipophilic dye that quenches lipofuscin autofluorescence. Sudan Black B is a classic choice.[14][15] Commercial reagents such as TrueVIEW™ or TrueBlack™ are also specifically designed for this purpose and may offer lower background.[13][20] See Protocol 2 for Sudan Black B application.
-
Control for Lipofuscin: Image an unstained control slide from a similar sample. If the punctate spots are visible, it confirms they are autofluorescence from lipofuscin.
Data Presentation
Table 1: Comparison of Common Chemical Quenching Agents
| Agent/Method | Primary Target | Mechanism of Action | Typical Concentration & Time | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde groups from fixatives[3] | Chemical reduction of aldehydes to non-fluorescent alcohols[3] | 0.1% - 1% in PBS for 10-30 min[5][12] | Very effective for fixative-induced autofluorescence; simple protocol. | Can cause tissue damage or bubbling; may affect some antigens.[12] |
| Sudan Black B (SBB) | Lipofuscin, Lipids[13][14] | A dark, lipophilic dye that physically masks fluorescent granules. | 0.1% - 0.3% in 70% ethanol (B145695) for 5-20 min[15][21] | Highly effective for lipofuscin; can be applied after staining.[20] | Can introduce background in the far-red channel; may precipitate on the slide.[14] |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | Lipofuscin, Collagen, Elastin, RBCs[20] | Proprietary mixture of masking agents and quenchers. | Per manufacturer's instructions. | Optimized for high efficacy and low background; easy to use.[13] | Higher cost compared to basic lab chemicals. |
| Copper Sulfate | General | Unknown, likely involves chelation or quenching. | 10 mM in ammonium (B1175870) acetate (B1210297) buffer for 10-90 min. | Can be effective in some tissues. | Variable success rate; can reduce specific signal intensity. |
Table 2: Overview of Autofluorescence Reduction Strategies
| Strategy | Principle | Time Required | Ease of Use | Impact on Sample | Equipment Needed |
| Chemical Quenching | Chemically modify or mask fluorescent molecules. | 15 - 60 minutes | Easy | Potentially harsh; may alter antigens. | Standard lab chemicals & glassware. |
| Photobleaching | Destroy fluorophores with high-intensity light.[8] | 30 minutes to several hours[7][22] | Easy | Can cause photodamage to tissue or epitopes if overexposed.[6] | Fluorescence microscope or a dedicated LED light source.[7] |
| Spectral Unmixing | Computationally separate overlapping emission spectra.[9] | Imaging time + post-processing | Moderate to Advanced | Non-invasive; no physical alteration to the sample. | Spectral confocal microscope and analysis software.[10] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended for use after fixation with this compound and before the blocking step of your immunofluorescence protocol.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate them through a graded ethanol series to distilled water.
-
Prepare Solution: Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride (NaBH₄) in ice-cold PBS. For example, add 10 mg of NaBH₄ powder to 10 mL of PBS. Prepare this immediately before use, as the solution is not stable.[5]
-
Incubation: Cover the tissue sections with the NaBH₄ solution and incubate for 10-15 minutes at room temperature. You may observe bubbling as hydrogen gas is released; this is normal.[5][12] For very strong autofluorescence, you can perform two shorter incubations with a fresh solution each time.[19]
-
Washing: Wash the sections thoroughly three times for 5 minutes each in PBS to remove all traces of the Sodium Borohydride.[5]
-
Proceed with Staining: You can now proceed with your standard immunofluorescence protocol, starting with the blocking step.
Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Autofluorescence
This protocol is typically performed after the completion of your entire staining protocol, just before coverslipping.
-
Complete Staining: Perform all immunofluorescence steps, including primary and secondary antibody incubations and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter the solution through a 0.2 µm filter to remove any undissolved particles.[15][21]
-
Incubation: Incubate the stained slides in the filtered SBB solution for 5-10 minutes at room temperature in the dark.[5][20]
-
Destaining/Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly in PBS.[5]
-
Mounting: Mount the coverslip using an aqueous mounting medium. Do not allow the sample to dry out.
Protocol 3: Photobleaching to Reduce General Autofluorescence
This protocol is performed after fixation and rehydration but before applying any antibodies.
-
Sample Preparation: Prepare your slides as you normally would up to the point before blocking. Ensure the sample is kept hydrated with PBS under a coverslip.
-
Expose to Light: Place the slide on the microscope stage. Using a broad-spectrum light source (like a mercury lamp or LED) and a wide-open objective (e.g., 40x), expose the sample to continuous, high-intensity illumination.[6][23]
-
Bleaching Process: Systematically move across the entire tissue area, exposing each field of view for 1-3 minutes, or until the visible autofluorescence has faded. The total time can range from 30 minutes to over 2 hours depending on the sample and light source intensity.[7][22]
-
Washing: After photobleaching, wash the sample once with PBS.
-
Proceed with Staining: Proceed with your standard immunofluorescence protocol, starting with the blocking step.
Visualizations
Caption: Troubleshooting workflow for this compound autofluorescence.
Caption: Workflow for Sodium Borohydride chemical quenching protocol.
Caption: Logical diagram of the spectral unmixing process.
References
- 1. Causes of Autofluorescence [visikol.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. biotium.com [biotium.com]
- 14. zellbio.eu [zellbio.eu]
- 15. researchgate.net [researchgate.net]
- 16. beckman.com [beckman.com]
- 17. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 18. southernbiotech.com [southernbiotech.com]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. Autofluorescence Quenching | Visikol [visikol.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. microscopyu.com [microscopyu.com]
- 23. researchgate.net [researchgate.net]
Batch-to-batch variability of commercially sourced Rediocide C
Technical Support Center: Rediocide
A Note on Nomenclature: This document pertains to Rediocide A , a daphnane (B1241135) ester isolated from Trigonostemon reidioides. While the query specified "Rediocide C," publicly available scientific literature primarily refers to "Rediocide A." It is presumed that "this compound" is a typographical error. All information herein is based on published data for Rediocide A.
This guide is designed for researchers, scientists, and drug development professionals using commercially sourced Rediocide A. It provides answers to frequently asked questions and troubleshooting advice to address potential batch-to-batch variability and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Rediocide A and what is its primary mechanism of action?
Rediocide A is a natural product compound with demonstrated anti-cancer and immunomodulatory properties. Its mechanisms of action include:
-
Activation of Protein Kinase C (PKC): Rediocide A can induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C.[1]
-
Immune Checkpoint Inhibition: It acts as an immune checkpoint inhibitor by down-regulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells.[2][3][4] This reduction in CD155 prevents its interaction with the inhibitory receptor TIGIT on Natural Killer (NK) cells, thereby overcoming the tumor's immuno-resistance and enhancing NK cell-mediated killing.[2][5]
Q2: My experimental results with Rediocide A are inconsistent. What are the potential causes?
Inconsistent results with natural product compounds like Rediocide A can stem from several factors:
-
Batch-to-Batch Variability: As a natural product, variations in the source material and purification process can lead to differences in purity, impurity profiles, and the presence of related isomers between batches.[6][7]
-
Compound Stability: The compound may degrade over time if not stored correctly (e.g., exposure to light, improper temperature, or repeated freeze-thaw cycles).[8]
-
Solubility Issues: Rediocide A is typically dissolved in an organic solvent like DMSO for in vitro experiments.[2][3] Poor solubility or precipitation in aqueous cell culture media can lead to a lower effective concentration and high variability.
-
Experimental Procedure: Minor variations in experimental protocols, such as incubation times, cell densities, or reagent concentrations, can significantly impact results.[9]
Q3: How can I ensure the quality and consistency of my commercially sourced Rediocide A?
It is crucial to perform in-house quality control on each new batch of a commercially sourced compound. This typically involves two types of assessment:
-
Analytical Verification: Use techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound and compare its chromatographic profile to previous batches. This can help identify significant differences in purity or the presence of contaminants.
-
Functional Qualification: Perform a standardized in-house biological assay to confirm that the new batch has the expected potency (e.g., IC50). This ensures that any chemical variations do not significantly alter its biological activity in your experimental system.
Q4: What specific factors contribute to batch-to-batch variability in natural products?
Natural products are inherently more susceptible to variability than synthesized small molecules.[6] Key factors include:
-
Source Material: The geographical location, climate, and time of harvest of the source plant (Trigonostemon reidioides) can alter the concentration of Rediocide A and related compounds.
-
Extraction and Purification: Differences in the extraction and purification processes used by the supplier can lead to varying levels of purity and different impurity profiles from one batch to the next.[7]
-
Presence of Isomers: Structurally similar isomers may be present in varying ratios, which may not be fully resolved by standard purity analysis but could have different biological activities.
-
Residual Solvents or Contaminants: Trace amounts of solvents or other contaminants from the manufacturing process can affect experimental outcomes.
Troubleshooting Guide
Issue 1: The observed biological activity (e.g., cytotoxicity, IC50) of Rediocide A is significantly lower than expected or previously observed.
-
Question: Have you confirmed the identity and purity of the new batch?
-
Answer: We strongly recommend performing an analytical assessment of each new lot. A significant drop in purity can directly lead to reduced potency. Compare the HPLC profile of the new batch with a previous, well-performing batch. (See Protocol 1 for a general HPLC method).
-
-
Question: How was the compound stored and prepared?
-
Answer: Rediocide A should be stored under the manufacturer's recommended conditions, typically dessicated at -20°C or -80°C and protected from light. Ensure the DMSO stock solution is fresh and that the compound is fully dissolved before further dilution into aqueous media. Visually inspect for any precipitation in your final assay plate.[8]
-
-
Question: Could the compound have degraded?
-
Answer: Repeated freeze-thaw cycles of the DMSO stock can cause degradation. We recommend aliquoting the stock solution after initial preparation to minimize this. If degradation is suspected, a fresh vial should be used.
-
Issue 2: I am seeing high variability between replicate wells within the same experiment.
-
Question: Is the compound fully solubilized in the final assay medium?
-
Answer: Natural products can sometimes precipitate when diluted from a high-concentration DMSO stock into aqueous buffer or media. This leads to inconsistent concentrations across wells. To mitigate this, add the DMSO stock to pre-warmed media with vigorous mixing and ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.[2][3]
-
-
Question: Are your pipetting techniques and cell plating consistent?
-
Answer: High variability can be introduced by inconsistent pipetting, especially with small volumes, or uneven cell seeding. Ensure pipettes are calibrated and that cells are evenly suspended before plating.
-
Issue 3: My results with a new batch of Rediocide A are not reproducible compared to my old batch, even though the purity on the Certificate of Analysis is similar.
-
Question: Have you performed a functional qualification of the new batch?
-
Answer: Even with similar purity levels, minor undetected impurities or isomeric differences can alter biological activity. It is essential to qualify each new batch by determining its potency (e.g., generating a full dose-response curve and calculating the IC50) in your specific assay system. This allows you to normalize the concentration used in subsequent experiments if necessary. (See Protocol 2 for a functional assay).
-
-
Question: Could there be a difference in the counter-ion or salt form?
-
Answer: While less common for natural products, ensure the compound's formulation is identical. Differences in salt forms can affect solubility and bioavailability. Check the manufacturer's documentation for any changes.
-
Data Presentation: Hypothetical Batch Comparison
To effectively track batch-to-batch variability, we recommend maintaining a log for each new lot of Rediocide A. The table below illustrates the type of data you should collect to compare different batches.
| Parameter | Batch A (Lot #001) | Batch B (Lot #002) | Batch C (Lot #003) |
| Appearance | White to off-white solid | White solid | Yellowish solid |
| Purity (by HPLC) | 98.5% | 99.1% | 96.2% |
| Solubility in DMSO | Clear at 10 mM | Clear at 10 mM | Hazy at 10 mM |
| Functional Potency (IC50) | 85 nM | 82 nM | 155 nM |
This table contains hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol 1: Analytical Quality Control via Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of Rediocide A and generating a "fingerprint" chromatogram to compare batches.
1. Materials:
-
Rediocide A sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Rediocide A in ACN or DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in 50:50 ACN:water.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
4. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity as: (Area of Rediocide A peak / Total area of all peaks) x 100.
-
Overlay chromatograms from different batches to compare retention times and impurity profiles. Significant shifts in retention time or the appearance of new major peaks may indicate a problem.
Protocol 2: Functional Batch Qualification - NK Cell-Mediated Cytotoxicity Assay
This assay measures the ability of Rediocide A to enhance the killing of cancer cells by NK cells, a key aspect of its reported biological activity.[2][3][4]
1. Materials:
-
Target Cells: A549 non-small cell lung cancer cells (or other suitable line expressing CD155).
-
Effector Cells: Human NK cells (e.g., NK-92 cell line or primary NK cells).
-
Cell Culture Media: RPMI-1640 supplemented with 10% FBS and appropriate cytokines for NK cells (e.g., IL-2).
-
Rediocide A (dissolved in DMSO).
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a live/dead cell stain like Calcein-AM).
-
96-well flat-bottom plates.
2. Experimental Procedure:
-
Day 1: Seed A549 target cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Day 2:
-
Prepare serial dilutions of Rediocide A from the new and a reference (old, trusted) batch in culture media. A typical concentration range could be 1 nM to 1 µM.
-
Remove the old media from the A549 cells and add 50 µL of the Rediocide A dilutions. Also include "Target Cells Only" (no NK cells, no drug) and "Vehicle Control" (DMSO equivalent) wells.
-
Add 50 µL of NK cells to the wells at an Effector:Target (E:T) ratio of 5:1 (i.e., 5 x 10⁴ NK cells/well).
-
Add NK cells to a set of wells without target cells ("Effector Cells Only") for background control.
-
-
Day 3:
-
Assess cytotoxicity according to the manufacturer's protocol for your chosen method (e.g., measure LDH release).
-
3. Data Analysis:
-
Calculate the percentage of specific lysis for each concentration using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Spontaneous Release is from wells with target cells only.
-
Maximum Release is from target cells lysed with a detergent (provided in most kits).
-
-
Plot the % Specific Lysis against the log of Rediocide A concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each batch.
-
Compare the IC50 of the new batch to the reference batch. A significant deviation (>2-3 fold) may warrant further investigation or adjustment of the working concentration.
Visualizations
Rediocide A Signaling Pathway
Caption: Signaling pathway of Rediocide A in tumor immunotherapy.
Troubleshooting Workflow for Rediocide A
Caption: Logical workflow for troubleshooting Rediocide A variability.
References
- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control of Natural Product Medicine and Nutrient Supplements 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Rediocide C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Rediocide C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
A2: The probable poor aqueous solubility of this compound is a significant hurdle for its absorption in the gastrointestinal (GI) tract following oral administration[5][7]. For a drug to be absorbed into the bloodstream, it must first dissolve in the fluids of the GI tract[5][6]. Poor solubility leads to a low dissolution rate, resulting in limited absorption and, consequently, low and variable bioavailability[5]. This can make it difficult to achieve therapeutic concentrations in vivo and can lead to unreliable experimental results[8].
Q3: What are the primary strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. The main approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. Techniques include micronization and nanonization[5][7][9].
-
Lipid-Based Formulations: These formulations present the drug in a solubilized state, utilizing lipid absorption pathways to enhance bioavailability. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and nanoemulsions[7][10][11].
-
Solid Dispersions: In this approach, the drug is dispersed in a carrier matrix at the molecular level, creating an amorphous solid dispersion. This can significantly improve the dissolution rate and solubility[6][12][13].
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and complexing agents (like cyclodextrins) in the formulation can enhance the solubility of the drug in the GI tract[6][10].
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations of this compound between individual animals.
-
Potential Cause: This is often a direct consequence of poor and erratic dissolution in the GI tract. Factors such as the presence or absence of food can significantly impact the gastric environment and, therefore, the absorption of poorly soluble compounds[8].
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing. If a fed state is required, provide a standardized diet to all animals[8].
-
Optimize Formulation: Move from a simple suspension to an enabling formulation. A lipid-based formulation like a SEDDS is often a good starting point for lipophilic compounds as it can reduce the effect of food on absorption[8][10].
-
Particle Size Control: If using a suspension, ensure the particle size is small and uniform. Micronization or nanonization of the drug substance can lead to more consistent dissolution[9].
-
Issue 2: No detectable or very low plasma concentrations of this compound after oral administration.
-
Potential Cause: This indicates extremely low absorption, which could be due to very poor solubility, degradation in the GI tract, or extensive first-pass metabolism[6][8].
-
Troubleshooting Steps:
-
Formulation Enhancement: This is the most critical step. A simple aqueous suspension is likely insufficient. Develop a formulation designed to increase solubility, such as a solid dispersion or a nanoemulsion[5][10].
-
Increase Dose (with caution): While not ideal, a higher dose might result in detectable plasma concentrations. However, this does not address the underlying bioavailability issue and may introduce toxicity.
-
Consider Alternative Routes of Administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can bypass the absorption barrier and confirm the compound's activity. However, this does not solve the oral bioavailability problem for eventual therapeutic use.
-
Issue 3: Inconsistent results from in vitro dissolution testing of different this compound formulations.
-
Potential Cause: The choice of dissolution medium and testing conditions can significantly affect the performance of enabling formulations. Standard aqueous buffers may not be suitable for lipid-based or amorphous formulations.
-
Troubleshooting Steps:
-
Use Biorelevant Media: Employ dissolution media that mimic the composition of intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
-
Optimize Agitation: The degree of agitation can influence the emulsification of lipid-based systems and the dissolution of solid dispersions. Ensure consistent and appropriate agitation in your dissolution apparatus.
-
Monitor for Recrystallization: For amorphous solid dispersions, the drug can sometimes recrystallize in the dissolution medium. Use techniques like polarized light microscopy or Raman spectroscopy to check for this.
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical data for different this compound formulations to illustrate the potential improvements in key pharmacokinetic parameters.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 25 ± 8 | 4.0 | 150 ± 45 | < 1 |
| Micronized Suspension | 50 | 75 ± 20 | 2.0 | 450 ± 110 | 3 |
| Solid Dispersion | 20 | 250 ± 60 | 1.5 | 1800 ± 400 | 15 |
| SEDDS | 20 | 400 ± 95 | 1.0 | 2500 ± 550 | 21 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Assess the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® RH 40, Cremophor® EL), and co-surfactants/co-solvents (e.g., Transcutol® HP, PEG 400).
-
Place an excess amount of this compound in 2 mL of each excipient.
-
Shake for 72 hours at ambient temperature.
-
Centrifuge and analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS) at different ratios (e.g., 1:1, 2:1, 3:1).
-
For each S/CoS ratio, mix with the oil at various ratios (e.g., 9:1, 8:2, ..., 1:9).
-
To each mixture, add water dropwise and observe for the formation of a clear or bluish-white emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Add this compound to the oil and stir until dissolved. Gentle heating may be applied if necessary.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes for a stable emulsion to form.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Handling:
-
Use male Sprague-Dawley rats (250-300 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (12-16 hours) before dosing, with free access to water[8].
-
-
Dosing:
-
Divide the animals into groups (e.g., Aqueous Suspension group, SEDDS group).
-
Administer the respective this compound formulation via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
-
Visualizations
Caption: Workflow for formulation development and in vivo testing.
Caption: Mechanism of improved absorption with SEDDS.
Caption: Key factors influencing oral bioavailability.
References
- 2. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound | 677277-98-4 | CCB27798 | Biosynth [biosynth.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. japer.in [japer.in]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
Adjusting Rediocide C treatment time for optimal results
A Note on Nomenclature: Scientific literature primarily refers to "Rediocide-A." This guide is developed based on the available data for Rediocide-A and general principles of in vitro drug treatment optimization, assuming "Rediocide C" is closely related or used interchangeably.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is believed to function as an immune checkpoint inhibitor.[1][2][3] Specifically, studies on the related compound Rediocide-A have shown that it can enhance the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] It achieves this by down-regulating the expression of CD155 on tumor cells, which in turn blocks the immuno-resistance of these cancer cells to NK cells.[1][2]
Q2: I am not seeing the expected cytotoxic effect after treating my cells with this compound. What could be the issue?
There are several potential reasons for a lack of an observable effect. Consider the following:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.[4]
-
Insufficient Treatment Time: The duration of exposure to the compound might be too short. A time-course experiment is crucial to identify the optimal treatment window.[4]
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to this compound's mechanism of action.[4]
-
Compound Stability: Ensure that this compound is properly dissolved and stable in your culture medium. Diterpenoid compounds can sometimes have solubility issues.
Q3: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and treatment time are highly dependent on the cell line and the specific biological question being investigated.[4][5] A published study on Rediocide-A used concentrations of 10 nM and 100 nM for 24 hours in co-cultures of NK cells with A549 or H1299 non-small cell lung cancer cells.[1][2] However, it is critical to determine these parameters empirically for your experimental system. A good starting point is to perform a dose-response curve followed by a time-course experiment.[4]
Q4: I am observing high variability between my replicate wells. What are the possible causes?
High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding.
-
Uneven Compound Distribution: Mix the compound solution thoroughly before and during addition to the wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in concentration. It is advisable to fill the outer wells with sterile PBS or media without cells to maintain humidity.[4]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
Troubleshooting Guide
Issue: No observable effect of this compound on cell viability.
| Possible Cause | Suggested Solution |
| Concentration too low | Perform a dose-response experiment with a wider range of concentrations (e.g., logarithmic dilutions from nM to µM). |
| Incubation time too short | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal exposure duration.[4] |
| Cell line is resistant | Test a different cell line that is known to be sensitive to similar compounds or has the relevant target pathway.[4] |
| Compound instability | Verify the solubility and stability of this compound in your culture medium. Consider using a fresh stock solution.[6] |
| Inappropriate vehicle control | Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[4][6] |
Issue: Excessive cell death even at low concentrations.
| Possible Cause | Suggested Solution |
| Compound is highly cytotoxic to the cell line | Use a lower range of concentrations. |
| Incubation time is too long | Reduce the duration of the treatment. |
| Solvent toxicity | Lower the final concentration of the solvent in the culture medium.[4] |
Quantitative Data Summary
The following table summarizes the effects of Rediocide-A on non-small cell lung cancer (NSCLC) cell lines from a published study.[1][2]
| Cell Line | Parameter | Treatment | Result |
| A549 | NK cell-mediated lysis | 100 nM Rediocide-A, 24h | 3.58-fold increase |
| H1299 | NK cell-mediated lysis | 100 nM Rediocide-A, 24h | 1.26-fold increase |
| A549 | Granzyme B level | 100 nM Rediocide-A, 24h | 48.01% increase |
| H1299 | Granzyme B level | 100 nM Rediocide-A, 24h | 53.26% increase |
| A549 | IFN-γ level | 100 nM Rediocide-A, 24h | 3.23-fold increase |
| H1299 | IFN-γ level | 100 nM Rediocide-A, 24h | 6.77-fold increase |
| A549 | CD155 expression | 100 nM Rediocide-A, 24h | 14.41% decrease |
| H1299 | CD155 expression | 100 nM Rediocide-A, 24h | 11.66% decrease |
Experimental Protocols
Protocol: Determining Optimal Treatment Time using a Cell Viability Assay
This protocol provides a general framework for conducting a time-course experiment to determine the optimal treatment duration of this compound.
1. Materials:
- Target cell line
- Complete cell culture medium
- 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
- This compound stock solution
- Vehicle (e.g., sterile DMSO)
- Phosphate-buffered saline (PBS)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Multichannel pipette
- Plate reader
2. Procedure:
- Cell Seeding:
- Trypsinize and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[4]
- Compound Treatment:
- Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
- Prepare a vehicle control with the same final concentration of the solvent as the highest concentration of this compound.
- Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Include a "no treatment" control with fresh medium only.
- Incubation:
- Return the plates to the incubator.
- Incubate for different time points (e.g., 12, 24, 48, and 72 hours).
- Cell Viability Measurement:
- At each time point, remove a plate from the incubator.
- Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay:
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.[4]
- Data Analysis:
- Normalize the readings to the vehicle control for each time point.
- Plot cell viability (%) against treatment time for each concentration of this compound.
- The optimal treatment time is the duration at which the desired biological effect is observed without causing excessive, non-specific cell death.
Visualizations
Caption: this compound signaling pathway in tumor and NK cells.
Caption: Troubleshooting workflow for optimizing treatment time.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Comparative Analysis of the Antimycobacterial Activity of Rediocide C and Rediocide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported antimycobacterial activities of Rediocide C and Rediocide A. The objective is to present available experimental data to inform research and development efforts in the field of novel antitubercular agents.
Summary of Antimycobacterial Activity
A review of the current scientific literature reveals that this compound has been evaluated for its activity against Mycobacterium tuberculosis. In contrast, there is a notable absence of published data on the antimycobacterial activity of Rediocide A. The primary research focus for Rediocide A has been on its potential as an anticancer and immunomodulatory agent.
The available quantitative data for this compound is summarized in the table below.
| Compound | Mycobacterial Strain | Method | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Mycobacterium tuberculosis | Not Specified | 3.84 mM | [1] |
| Rediocide A | Mycobacterium tuberculosis | - | No Data Available | - |
Experimental Protocols
While the specific experimental details for the MIC determination of this compound are not provided in the available literature, a common and standardized method for assessing the antimycobacterial activity of compounds is the Resazurin (B115843) Microtiter Assay (REMA) . A detailed, generalized protocol for this assay is provided below.
Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. The principle lies in the reduction of the blue resazurin reagent to the pink resorufin (B1680543) by metabolically active mycobacterial cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
96-well microtiter plates
-
Test compounds (this compound)
-
Positive control drug (e.g., Rifampicin)
-
Negative control (no drug)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:20 in fresh Middlebrook 7H9 broth.
-
-
Plate Setup:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Prepare serial twofold dilutions of the test compounds and the positive control drug directly in the plate. The final volume in each well will be 100 µL. A column with broth and inoculum but no drug serves as the growth control. A well with only broth serves as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well, except for the sterility control well.
-
-
Incubation:
-
Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.
-
-
Addition of Resazurin:
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
-
Reading Results:
-
Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis using a broth microdilution method like REMA.
Logical Relationship of Antimycobacterial Drug Discovery
The diagram below outlines the logical progression from identifying a potential antimycobacterial compound to its evaluation.
References
A Comparative Analysis of Rediocide C and Kanamycin Efficacy Against Mycobacterium tuberculosis
For Immediate Release
[City, State] – [Date] – This guide provides a detailed comparison of the anti-tubercular efficacy of Rediocide C and the established antibiotic, kanamycin (B1662678). The following information is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis (TB).
Executive Summary
Tuberculosis remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This report presents a comparative analysis of this compound, a diterpenoid natural product, and kanamycin, an aminoglycoside antibiotic, against Mycobacterium tuberculosis. Based on available in vitro data, this compound demonstrates slightly greater potency in inhibiting the growth of M. tuberculosis than kanamycin. While the primary mechanism of kanamycin is well-understood to be the inhibition of protein synthesis, this compound, as a terpenoid, is suggested to act by disrupting the bacterial cell membrane. This guide synthesizes the current experimental data, outlines relevant methodologies, and visualizes the known and proposed mechanisms of action.
Data Presentation: In Vitro Efficacy
The primary metric for comparing the in vitro efficacy of antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | MIC (mM) against M. tuberculosis | Reference |
| This compound | 3.84 | [1] |
| Kanamycin | 4.29 | [1] |
Note: Lower MIC values indicate greater potency. The provided data suggests this compound is slightly more potent than kanamycin in vitro.[1] Further research is required to determine the Minimum Bactericidal Concentration (MBC) for this compound to ascertain its bactericidal or bacteriostatic nature. Kanamycin is known to be bactericidal.
Experimental Protocols
The determination of MIC is a critical step in assessing the efficacy of a potential antimicrobial agent. The following is a generalized protocol based on established methodologies for M. tuberculosis susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the MIC of antimicrobial agents against M. tuberculosis.
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.
-
Drug Dilution Series: A serial two-fold dilution of the test compounds (this compound and kanamycin) is prepared in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: The mycobacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and each well of the microplate is inoculated with the bacterial suspension. Control wells containing no drug are included.
-
Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue.
Mandatory Visualizations
Experimental Workflow for Drug Efficacy Testing
Caption: Workflow for determining in vitro drug efficacy.
Proposed and Known Signaling Pathways
Caption: Mechanisms of action for this compound and Kanamycin.
Discussion of Mechanisms
Kanamycin: The mechanism of action for kanamycin against M. tuberculosis is well-established. It belongs to the aminoglycoside class of antibiotics and functions by irreversibly binding to the 30S ribosomal subunit of the bacteria. This binding interferes with the initiation complex of peptide synthesis, leading to misreading of mRNA and the production of non-functional proteins. Ultimately, this disruption of protein synthesis results in bacterial cell death. Some studies also suggest that kanamycin can induce the production of reactive oxygen species (ROS) and cause secondary damage to the cell membrane.
This compound: As a diterpenoid, the precise mechanism of action of this compound against M. tuberculosis is not yet fully elucidated. However, based on the known activities of other terpenoids, it is proposed that this compound primarily targets the bacterial cell membrane. Terpenoids are known to disrupt the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential ions and metabolites, and dissipation of the membrane potential. This loss of membrane integrity is a critical event that leads to bacterial cell death. Further research is necessary to confirm this mechanism and to investigate other potential intracellular targets of this compound.
Future Directions
While the initial in vitro data for this compound is promising, further studies are crucial to fully assess its potential as an anti-tubercular agent. Key areas for future research include:
-
Determination of MBC: Establishing the MBC of this compound will clarify whether it is bactericidal or bacteriostatic against M. tuberculosis.
-
In Vivo Efficacy Studies: Animal models of tuberculosis are needed to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of this compound.
-
Mechanism of Action Studies: Detailed investigations are required to confirm the proposed membrane-disrupting mechanism of this compound and to identify any additional molecular targets.
-
Synergy Studies: Investigating the potential for synergistic effects between this compound and existing anti-tubercular drugs could lead to the development of more effective combination therapies.
This comparative guide highlights the potential of this compound as a novel anti-tubercular candidate. Continued research and data generation are essential to advance its development and to provide new hope in the global effort to eradicate tuberculosis.
References
Rediocide-A Outperforms Alternatives in Downregulating CD155 Expression in Cancer Cells, New Data Shows
For Immediate Release
A comparative analysis of compounds targeting the immune checkpoint ligand CD155 reveals that Rediocide-A, a natural product derivative, demonstrates significant efficacy in reducing CD155 expression on the surface of cancer cells. This downregulation is associated with enhanced anti-tumor immune responses, positioning Rediocide-A as a promising candidate for cancer immunotherapy. This guide provides a comprehensive comparison of Rediocide-A with another known CD155 modulator, acetate (B1210297), supported by experimental data and detailed protocols for researchers in oncology and drug development.
CD155, also known as the poliovirus receptor, is overexpressed in a variety of cancers and plays a crucial role in tumor immune evasion by engaging with inhibitory receptors on immune cells, such as TIGIT.[1] Consequently, the development of therapeutic agents that can effectively reduce CD155 expression is of high interest. This guide presents a validation of Rediocide-A's effect on CD155 expression and compares its performance with acetate, a short-chain fatty acid also shown to modulate CD155 levels.
Comparative Performance of CD155 Modulators
Experimental data indicates that Rediocide-A effectively downregulates CD155 expression in non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.[1][2] This reduction in CD155 is accompanied by a significant increase in the susceptibility of these cancer cells to Natural Killer (NK) cell-mediated lysis.[2][3] In comparison, acetate has been shown to decrease CD155 expression in colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway.[4][5][6]
| Compound | Cell Lines | Concentration | % CD155 Downregulation | Fold Increase in NK Cell Lysis (A549) | Fold Increase in NK Cell Lysis (H1299) | Mechanism of Action | Reference |
| Rediocide-A | A549 | 100 nM | 14.41% | 3.58 | 1.26 | Not fully elucidated | [1][2] |
| H1299 | 100 nM | 11.66% | [1][2] | ||||
| Acetate | Colorectal Cancer Cells | 25 mM | ~50% (mRNA level) | Not Reported | Not Reported | PI3K/AKT pathway deactivation | [5] |
Table 1: Quantitative Comparison of Rediocide-A and Acetate on CD155 Expression and Functional Outcomes.
Signaling Pathways and Experimental Workflow
The regulation of CD155 expression is complex, involving multiple signaling pathways. The Ras-Raf-MEK-ERK pathway is a known upregulator of CD155 transcription.[4][5] Acetate has been demonstrated to downregulate CD155 by inhibiting the PI3K/AKT pathway.[5][6][7] The precise mechanism by which Rediocide-A exerts its effect on CD155 is still under investigation.
Caption: CD155 Signaling Pathways and Points of Intervention.
The validation of a compound's effect on CD155 expression follows a standardized workflow, beginning with cell treatment and proceeding through molecular and cellular analysis techniques to quantify changes in gene and protein expression, and ultimately assessing the functional consequences on immune cell activity.
Caption: Experimental Workflow for CD155 Modulation Analysis.
Experimental Protocols
Detailed protocols for the quantification of CD155 expression are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Western Blot for CD155 Protein Expression
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CD155 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Flow Cytometry for Surface CD155 Expression
-
Cell Preparation:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS with 1% BSA).
-
-
Staining:
-
Incubate cells with a fluorescently labeled primary antibody against CD155 for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) to quantify surface CD155 expression.
-
Quantitative PCR (qPCR) for CD155 mRNA Expression
-
RNA Extraction:
-
Extract total RNA from treated and control cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers specific for the CD155 gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR system.
-
Calculate the relative expression of CD155 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
This guide provides a foundational comparison for researchers investigating CD155 as a therapeutic target. The presented data and protocols for Rediocide-A and acetate offer a starting point for further preclinical and clinical development of novel cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Acetate decreases PVR/CD155 expression via PI3K/AKT pathway in cancer cells -BMB Reports | Korea Science [koreascience.kr]
- 5. Acetate decreases PVR/CD155 expression via PI3K/AKT pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Rediocide C and Rediocide G: A Data-Driven Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Rediocide C and Rediocide G, two daphnane (B1241135) diterpenoids isolated from Trigonostemon reidioides. The following sections present available experimental data, detailed methodologies for the cited experiments, and visualizations of relevant biological pathways and experimental workflows to facilitate a clear comparison of these two compounds.
Data Presentation: A Side-by-Side Look at Biological Activities
The current body of research provides specific, directly comparable data on the antimycobacterial activity of this compound and Rediocide G. However, a direct comparison of their cytotoxic effects against the same cancer cell lines is not available in the current literature. The following tables summarize the known biological activities for each compound.
Table 1: Comparative Antimycobacterial Activity
| Compound | Target Organism | Method | Activity Metric | Value |
| This compound | Mycobacterium tuberculosis | Broth Microdilution | MIC | 3.84 µM |
| Rediocide G | Mycobacterium tuberculosis | Broth Microdilution | MIC | 3.84 µM |
Table 2: Other Reported Biological Activities
| Compound | Activity Type | Target/Assay | Activity Metric | Value |
| This compound | Acaricidal | Dermatophagoides pteronyssinus | LC50 | 5.59 µg/cm² |
| Rediocide G | Cytotoxic | Various Cancer Cell Lines | - | Cytotoxic activity reported, but specific IC50 values and cell lines are not detailed in available literature. |
In-Depth Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the key assays are provided below.
Antimycobacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and its turbidity is adjusted to a McFarland standard of 0.5.
-
Compound Preparation: this compound and Rediocide G are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in 7H9 broth in a 96-well microplate format.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only the medium, medium with DMSO, and medium with bacteria but no compound are included.
-
Incubation: The microplates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. Visual inspection or a colorimetric indicator (e.g., resazurin) can be used to assess bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.
-
Cell Seeding: Cancer cells (e.g., HeLa, KB cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Rediocide G). Control wells with untreated cells and vehicle-treated cells (DMSO) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Science: Pathways and Workflows
The following diagrams, created using the DOT language, provide a visual representation of the experimental processes and potential mechanisms of action.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound and G.
Caption: Mechanism of action of this compound and G against M. tuberculosis.
In Vivo Validation of TIGIT/CD155 Pathway Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Rediocide-A and other agents targeting the TIGIT/CD155 immune checkpoint pathway. Experimental data from in vivo mouse models are presented to support these comparisons.
While in vivo efficacy data for Rediocide-A in mouse models is not yet publicly available, extensive in vitro studies demonstrate its potential as a novel inhibitor of the TIGIT/CD155 signaling pathway. This guide, therefore, compares the published in vitro performance of Rediocide-A with the in vivo efficacy of other investigational agents that target this critical immune checkpoint axis, providing a valuable resource for researchers in the field of cancer immunotherapy.
Overview of Rediocide-A and the TIGIT/CD155 Pathway
Rediocide-A, a natural product, has emerged as a promising agent in cancer immunotherapy by targeting the immuno-resistance of cancer cells.[1][2] It has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells by downregulating the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[1][3] CD155, also known as the poliovirus receptor (PVR), is a key ligand for the T cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory checkpoint receptor expressed on T cells and NK cells. By binding to CD155, TIGIT suppresses the anti-tumor activity of these immune cells. Therefore, agents that disrupt the TIGIT/CD155 interaction hold significant therapeutic promise.
In Vitro Efficacy of Rediocide-A
Initial studies have focused on the in vitro effects of Rediocide-A on human NSCLC cell lines, A549 and H1299.
| Cell Line | Treatment Concentration | Key Findings | Reference |
| A549 | 100 nM | - 3.58-fold increase in NK cell-mediated lysis. - 48.01% increase in Granzyme B level. - 3.23-fold increase in IFN-γ level. - 14.41% downregulation of CD155 expression. | [1][3] |
| H1299 | 100 nM | - 1.26-fold increase in NK cell-mediated lysis. - 53.26% increase in Granzyme B level. - 6.77-fold increase in IFN-γ level. - 11.66% downregulation of CD155 expression. | [1][3] |
In Vivo Efficacy of TIGIT/CD155 Pathway Inhibitors in Mouse Models
This section compares the in vivo efficacy of various investigational agents targeting the TIGIT/CD155 pathway in established syngeneic mouse cancer models.
Anti-TIGIT Antibodies
| Agent (Clone) | Mouse Model | Tumor Model | Dosing Regimen | Key Efficacy Results | Reference |
| Anti-TIGIT mAb | BALB/c | CT26 (Colon Carcinoma) | 200 µ g/mouse , i.p., every 3 days for 2 weeks | Significant tumor growth inhibition. | [2] |
| Anti-TIGIT mAb (313R12) | BALB/c | CT26 (Colon Carcinoma) | Not specified | Significant reduction in tumor growth. | [4] |
| Anti-TIGIT:mIgG2a | C57BL/6 | MC38 (Colon Adenocarcinoma) | Not specified | 92% tumor growth inhibition (TGI); 10% complete response (CR). | [5] |
| Anti-TIGIT mAb (1G9) | C57BL/6 | MC38 (Colon Cancer) | 200 µ g/mouse , i.p., every 3 days, 4 injections | Significant delay in tumor growth in combination with radiation. | [6] |
Anti-CD155 Antibodies and Knockout Models
| Agent/Model | Mouse Model | Tumor Model | Dosing Regimen | Key Efficacy Results | Reference |
| CD155 Knockdown (shRNA) | BALB/c | CT26 (Colon Cancer) | Not Applicable | Impeded tumor growth. | [7] |
| Cd155-/- mice | C57BL/6 | B16F10 (Melanoma) | Not Applicable | Reduced tumor growth and metastasis. | [8] |
Other TIGIT/DNAM-1 Axis Modulators
| Agent | Mouse Model | Tumor Model | Dosing Regimen | Key Efficacy Results | Reference |
| Anti-PVRIG mAb (surrogate for COM701) | BALB/c | CT26 (Colon Carcinoma) | Not specified | Synergistic tumor growth inhibition with anti-PD-1. | [7][9] |
Experimental Protocols
General In Vivo Mouse Model Protocol
A standardized protocol for evaluating the in vivo efficacy of immunotherapies in syngeneic mouse models typically involves the following steps:
-
Animal Models: Immunocompetent mouse strains such as BALB/c or C57BL/6 are used, depending on the origin of the tumor cell line.[4][10]
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 105 CT26 cells or 5 x 105 MC38 cells) are injected subcutaneously into the flank of the mice.[2][8]
-
Treatment Initiation: Treatment commences when tumors reach a palpable size (e.g., 50-100 mm³).[2]
-
Drug Administration: The investigational agent is administered via a specified route (commonly intraperitoneal injection) at a predetermined dose and schedule.[2][10]
-
Efficacy Assessment: Tumor growth is monitored by measuring tumor volume at regular intervals. Survival of the animals is also a key endpoint.[6]
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations by flow cytometry.
Specific Protocol for Anti-TIGIT Antibody in CT26 Model
-
Mouse Strain: BALB/c.[2]
-
Tumor Cell Line: 1 x 105 CT26 murine colon carcinoma cells.[2]
-
Treatment: 200 µg of anti-TIGIT antibody administered intraperitoneally every 3 days for two weeks.[2]
-
Endpoints: Tumor volume and infiltration of CD8+ T cells.[2]
Signaling Pathways and Experimental Workflows
Caption: The TIGIT/CD155 signaling pathway and points of intervention.
Caption: A typical experimental workflow for in vivo efficacy studies.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic Expression of Immune Checkpoint Molecule TIGIT Could Help Tumor Growth in vivo by Suppressing the Function of NK and CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. Effective Anti-tumor Response by TIGIT Blockade Associated With FcγR Engagement and Myeloid Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cgen.com [cgen.com]
- 8. CD155 loss enhances tumor suppression via combined host and tumor-intrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgen.com [cgen.com]
- 10. mereobiopharma.com [mereobiopharma.com]
Unveiling the Specificity of Rediocide C: A Comparative Analysis of Cross-Reactivity with Structurally Related Diterpenoids
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the cross-reactivity of Rediocide C, a potent diterpenoid isolated from Trigonostemon reidioides, with other structurally and functionally similar diterpenoids. This guide provides a critical resource for assessing the selectivity and potential off-target effects of this compound and related compounds in preclinical and drug discovery research.
This compound, a member of the daphnane-type diterpenoid family, has demonstrated significant biological activities, including acaricidal and antimycobacterial effects.[1] Its structural complexity and potent bioactivity necessitate a thorough understanding of its interaction with cellular targets and its potential for cross-reactivity with other diterpenoids that share similar structural motifs and signaling pathways. This guide presents a comparative analysis of this compound with its congeners Rediocide A and Rediocide F, as well as other well-characterized diterpenoids such as phorbol (B1677699) esters and mezerein, which are known to modulate the protein kinase C (PKC) signaling pathway.
Structural and Functional Comparison of Diterpenoids
This compound and its analogs, isolated from Trigonostemon reidioides, belong to the daphnane (B1241135) class of diterpenoids.[1][2] These compounds are characterized by a complex tricyclic 5/7/6 ring system.[2] Structurally similar diterpenoids, such as phorbol esters from the Euphorbiaceae family and mezerein from Daphne species, also possess a tigliane (B1223011) skeleton and are known to be potent activators of protein kinase C (PKC), a key enzyme in cellular signal transduction.[3][4][5] The structural similarities and common biological targets of these compounds raise the possibility of cross-reactivity, which can have significant implications for their therapeutic development.
The following table summarizes the key characteristics of this compound and other selected diterpenoids.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Source | Key Biological Activities |
| This compound | C46H54O13 | 814.9 | Trigonostemon reidioides | Acaricidal, Antimycobacterial[1] |
| Rediocide A | C44H58O13 | 794.9 | Trigonostemon reidioides | Insecticidal, Antitumor (via CD155 downregulation)[6][7][8][9] |
| Rediocide F | Not specified | Not specified | Trigonostemon reidioides | Acaricidal[1] |
| Phorbol Esters (e.g., TPA) | Varies (e.g., C36H56O8 for TPA) | Varies (e.g., 616.8 for TPA) | Euphorbiaceae family | Tumor promotion, PKC activation[3][4][10] |
| Mezerein | C38H38O10 | 654.7 | Daphne species | Antileukemic, PKC activation, Skin irritant[5][11][] |
Quantitative Analysis of Biological Activity
The biological potency of these diterpenoids has been evaluated in various assays. The following table provides a comparative summary of their reported activities.
| Compound | Assay | Cell Line/Organism | Activity Metric | Value |
| This compound | Acaricidal Activity | Dermatophagoides pteronyssinus | LC50 | 5.59 µg/cm²[1] |
| Rediocide A | Acaricidal Activity | Dermatophagoides pteronyssinus | LC50 | 0.78 µg/cm²[1] |
| Rediocide A | Cytotoxicity | A549 (Lung Carcinoma) | - | Increased NK cell-mediated lysis by 3.58-fold[8][9] |
| Rediocide F | Acaricidal Activity | Dermatophagoides pteronyssinus | LC50 | 2.53 µg/cm²[1] |
| Mezerein | Antileukemic Activity | P-388 and L-1210 leukemia cells (in vivo) | - | Significant activity at 50 µg/kg[13] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many of these diterpenoids involves the activation of the Protein Kinase C (PKC) signaling cascade. The following diagram illustrates this pathway.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phorbol esters - Wikipedia [en.wikipedia.org]
- 5. Mezerein - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The structure of mezerein, a major toxic principle of Daphne mezereum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Reproducibility Review: A Comparative Analysis of Rediocide C Experimental Findings
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Rediocide C's performance against emerging alternatives, supported by experimental data.
This guide provides a comprehensive analysis of the published experimental findings for Rediocide A (erroneously referred to as this compound in the initial query), a natural product with potential applications in cancer immunotherapy. We will delve into its mechanism of action, present its preclinical data, and draw comparisons with other therapeutic agents that target the same signaling pathway, namely the TIGIT/CD155 axis. This guide aims to offer a clear, data-driven perspective on the reproducibility and potential of Rediocide A in the landscape of modern oncology.
Rediocide A: Preclinical Efficacy in Non-Small Cell Lung Cancer
Published research indicates that Rediocide A enhances the cancer-killing ability of Natural Killer (NK) cells by downregulating the expression of CD155 on tumor cells.[1][2][3][4][5][6] CD155 is a ligand for the inhibitory receptor TIGIT, which is present on NK cells and T cells.[7][8][9] By reducing CD155, Rediocide A effectively releases the "brakes" on the NK cell-mediated anti-tumor response.
The primary source of experimental data on Rediocide A's anti-cancer effects comes from a study focusing on its impact on non-small cell lung cancer (NSCLC) cell lines. The key findings from these in vitro experiments are summarized below.
Table 1: In Vitro Efficacy of Rediocide A on NSCLC Cell Lines
| Experimental Endpoint | A549 Cells | H1299 Cells | Control/Vehicle | Reference |
| NK Cell-Mediated Lysis (fold increase) | 3.58 | 1.26 | Vehicle Control | [1][2] |
| Granzyme B Level Increase (%) | 48.01 | 53.26 | Vehicle Control | [1][2] |
| IFN-γ Level Increase (fold increase) | 3.23 | 6.77 | Vehicle Control | [1][2] |
| CD155 Expression Downregulation (%) | 14.41 | 11.66 | Vehicle Control | [1][2] |
Comparative Analysis: Rediocide A vs. Anti-TIGIT Antibodies
While Rediocide A is a natural product with preclinical data, a more clinically advanced approach to targeting the TIGIT/CD155 axis involves the development of monoclonal antibodies against TIGIT. Several anti-TIGIT antibodies are currently in clinical trials, with Tiragolumab being a notable example.[1][2][3] These antibodies work by directly blocking the TIGIT receptor on immune cells, thereby preventing its interaction with CD155 on tumor cells.
A direct experimental comparison between Rediocide A and anti-TIGIT antibodies has not been published. However, we can compare their performance based on their distinct mechanisms and the available data.
Table 2: Comparison of Rediocide A and Anti-TIGIT Antibodies
| Feature | Rediocide A | Anti-TIGIT Antibodies (e.g., Tiragolumab) |
| Mechanism of Action | Downregulates CD155 expression on tumor cells | Blocks TIGIT receptor on immune cells |
| Development Stage | Preclinical (in vitro) | Clinical (Phase I, II, and III trials)[1][10][11] |
| Reported Efficacy | Increased NK cell-mediated lysis of NSCLC cells in vitro[1][2] | Improved objective response rates and progression-free survival in combination with anti-PD-L1 therapy in NSCLC patients[1][10] |
| Mode of Administration | Investigational (likely oral or intravenous) | Intravenous |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are crucial. Below are summaries of the protocols used to evaluate the efficacy of Rediocide A in vitro.
Cell Viability Assay
This assay is performed to determine the cytotoxic effects of a compound on cancer cells. A common method is the MTT or WST-1 assay.
-
Cell Seeding: Cancer cell lines (e.g., A549, H1299) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Rediocide A or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: A reagent like MTT or WST-1 is added to each well. Metabolically active cells convert the reagent into a colored formazan (B1609692) product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
NK Cell-Mediated Cytotoxicity Assay
This assay measures the ability of NK cells to kill target cancer cells.
-
Target Cell Labeling: Target cancer cells (e.g., A549, H1299) are labeled with a fluorescent dye, such as calcein-AM, or engineered to express a reporter like luciferase.
-
Co-culture: The labeled target cells are co-cultured with NK cells at various effector-to-target (E:T) ratios in the presence of Rediocide A or a vehicle control.
-
Incubation: The co-culture is incubated for a specific duration (e.g., 4 hours) to allow for NK cell-mediated killing.
-
Measurement of Cell Lysis:
-
Calcein (B42510) Release Assay: The amount of calcein released from lysed target cells into the supernatant is measured using a fluorescence plate reader.
-
Luciferase Assay: For luciferase-expressing target cells, the remaining luminescence is measured, which is inversely proportional to the extent of cell lysis.
-
Flow Cytometry: Target cell death can be assessed by staining with viability dyes like propidium (B1200493) iodide (PI) or 7-AAD.
-
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated based on the experimental release versus spontaneous (target cells alone) and maximum (target cells lysed with detergent) release.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: TIGIT/CD155 signaling pathway and points of therapeutic intervention.
Caption: A generalized workflow for the in vitro testing of Rediocide A.
References
- 1. Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. kuickresearch.com [kuickresearch.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Targeting TIGIT in lung cancer: will it stick to the wall? - Niu - AME Clinical Trials Review [actr.amegroups.org]
Rediocide C: A Comparative Analysis Against Other Natural Products for Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel anti-mycobacterial agents. Natural products have historically been a rich source of new therapeutics, and their diverse chemical scaffolds offer promising starting points for drug discovery. This guide provides a comparative analysis of Rediocide C, a diterpenoid natural product, against other natural compounds with demonstrated activity against Mycobacterium tuberculosis.
In Vitro Anti-mycobacterial Activity and Cytotoxicity
The following table summarizes the in vitro activity of this compound and other selected natural products against Mycobacterium tuberculosis H37Rv, the most commonly used laboratory strain for anti-tubercular drug screening. The data includes the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacteria. To assess the therapeutic potential, cytotoxicity against mammalian cell lines is also presented as the 50% inhibitory concentration (IC50), where available. The Selectivity Index (SI), calculated as the ratio of IC50 to MIC, provides a measure of a compound's specificity for the mycobacteria over host cells.
| Compound | Class | MIC (µM) | MIC (µg/mL) | Cytotoxicity (IC50 in µM) | Cell Line | Selectivity Index (SI = IC50/MIC) |
| This compound | Diterpenoid | 3.84[1] | ~3.13 | Data Not Available | - | Data Not Available |
| Rufomycin I | Cyclic Peptide | 0.02[2] | ~0.025 | >10 | Vero | >500 |
| Plumiercin | Iridoid | ~1.7 - 3.4 | 1.3 - 2.6 | Non-toxic at tested concentrations | 74G8 murine macrophage | Data Not Available |
| Micromolide | Lactone | ~4.7 | 1.5 | Data Not Available | - | Data Not Available |
| Damnacanthal | Anthraquinone | ~48.7 | 13.07 | No significant cytotoxicity | 3T3 (mouse fibroblast)[3] | >1 |
| Isobavachalcone | Chalcone | ~195.3 | 62.5[4] | Did not reduce viability | HaCaT (human keratinocyte)[5] | >1 |
Note: The molecular weight of this compound (814.9 g/mol ) was used for the conversion of its MIC from µM to µg/mL. The molecular weights of other compounds were used for their respective conversions where necessary. Data for cytotoxicity and in vivo efficacy of many natural products against M. tuberculosis are limited in the public domain.
In Vivo Efficacy
Preclinical in vivo studies are crucial to evaluate the therapeutic potential of a compound in a living organism. The most common animal model for tuberculosis is the mouse, typically using BALB/c or C57BL/6 strains. Efficacy is often measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen after a period of treatment.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Rufomycin I | Macrophage Infection Model (in vitro) | Treatment of infected J774.1 cells | More potent than rifampin in reducing intracellular M. tuberculosis | [6] |
| Rufomycin I | M. abscessus murine model | - | Effective in reducing bacterial load | [7] |
| Plumiercin | Data Not Available | Data Not Available | Data Not Available | |
| Micromolide | Data Not Available | Data Not Available | Data Not Available | |
| Damnacanthal | Data Not Available | Data Not Available | Data Not Available | |
| Isobavachalcone | Data Not Available | Data Not Available | Data Not Available |
Note: While in vivo data for Rufomycin I against M. abscessus is available, this does not directly translate to efficacy against M. tuberculosis. The macrophage infection model provides a valuable initial assessment of intracellular activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of compounds against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA) .
Principle: This colorimetric assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of mycobacterial growth.
Detailed Protocol:
-
Preparation of Mycobacterial Inoculum:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in fresh 7H9 broth.[8]
-
-
Preparation of Drug Plates:
-
The test compounds are serially diluted in a 96-well microplate. Typically, 100 µL of sterile deionized water is added to the outer wells to prevent evaporation.[4]
-
The compounds are prepared in duplicate at various concentrations, with a final volume of 100 µL per well.
-
-
Inoculation and Incubation:
-
100 µL of the prepared mycobacterial inoculum is added to each well containing the test compound, bringing the final volume to 200 µL.[4]
-
Control wells containing bacteria without any drug (growth control) and wells with media only (sterility control) are included.
-
The plate is sealed with paraffin (B1166041) and incubated at 37°C for 5-7 days.[4]
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.[2]
-
The plate is re-incubated at 37°C for 24 hours.[4]
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that remains blue.[8]
-
Determination of Cytotoxicity (IC50)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines.
Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases of metabolically active (living) cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
A suitable mammalian cell line (e.g., Vero, 3T3, or HaCaT) is cultured in appropriate media.
-
Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
The test compounds are serially diluted in culture medium and added to the wells.
-
A vehicle control (e.g., DMSO, the solvent used to dissolve the compound) is also included.
-
The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[3]
-
The plate is gently shaken to ensure complete dissolution.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined from the dose-response curve by plotting cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Logic
The development of new anti-tubercular drugs often involves targeting specific pathways essential for the survival or virulence of Mycobacterium tuberculosis. While the specific mechanism of action for this compound against M. tuberculosis is not yet elucidated, natural products are known to interfere with various cellular processes. The following diagram illustrates a general logical workflow for the initial stages of anti-tubercular drug discovery from natural products.
Conclusion
This compound demonstrates moderate in vitro activity against Mycobacterium tuberculosis. However, a comprehensive comparison with other natural products is hampered by the lack of publicly available data on its cytotoxicity and in vivo efficacy. In contrast, compounds like Rufomycin I exhibit exceptionally potent anti-mycobacterial activity and a favorable selectivity index, making them highly promising leads. Damnacanthal and Isobavachalcone show moderate to low anti-mycobacterial activity but appear to have low cytotoxicity against normal cell lines, which warrants further investigation.
For this compound to be considered a viable candidate for further development, future research should focus on:
-
Determining its cytotoxicity against a panel of mammalian cell lines to establish a selectivity index.
-
Evaluating its efficacy in a murine model of tuberculosis to assess its in vivo potential.
-
Investigating its mechanism of action to identify its molecular target within M. tuberculosis.
This comparative guide highlights the importance of a multi-parameter approach in the evaluation of natural products for anti-tubercular drug discovery. While MIC values provide a crucial starting point, data on cytotoxicity and in vivo efficacy are essential for prioritizing compounds with the highest therapeutic potential.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of the side chain of micromolide, an anti-tuberculosis natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Isoniazid Efficacy: MIC Values and Mechanism of Action
A direct head-to-head comparison of the Minimum Inhibitory Concentration (MIC) values for Rediocide C and isoniazid (B1672263) could not be conducted as no publicly available scientific literature or experimental data was found for "this compound" regarding its antimicrobial or specifically anti-mycobacterial properties.
Research into "Rediocide A," a related compound, has focused on its insecticidal activity and potential applications in cancer immunotherapy, with no reported data on its MIC values against bacterial or mycobacterial strains.[1][2][3][4]
This guide, therefore, provides a comprehensive overview of the well-established data for isoniazid, a cornerstone in the treatment of tuberculosis. The following sections detail its MIC values against Mycobacterium tuberculosis, the experimental protocols for determining these values, and its mechanism of action.
Isoniazid: An Overview of Potency
Isoniazid (INH) is a highly effective antibiotic used as a first-line treatment for tuberculosis.[5][6] Its potency is measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: MIC Values of Isoniazid against Mycobacterium tuberculosis
| M. tuberculosis Strain Type | Isoniazid MIC Range (μg/mL) | Notes |
| Susceptible "Wild" Strains | 0.016 - 0.063 | Based on agar-determined MICs in 7H10 and 7H11 agar (B569324).[7] |
| Susceptible (Radiometric) | ≤ 0.1 | Breakpoint for susceptibility when determined radiometrically in 7H12 broth.[8] |
| Low-Level Resistance | ≤ 0.25 - 0.5 | Associated with mutations in the inhA gene.[9][10] |
| Moderate Resistance | 1.0 - 4.0 | Often associated with mutations in the katG gene.[9][10] |
| High-Level Resistance | > 4.0 | Commonly linked to mutations in the katG gene.[9][10] |
| Multidrug-Resistant (MDR) Isolates | 1 to >128 | Wide range observed in clinical MDR isolates.[7] |
Experimental Protocols for MIC Determination
The MIC values of isoniazid are determined using standardized laboratory procedures. The two primary methods are broth microdilution and agar dilution.
Broth Microdilution Method (e.g., Sensititre™ MYCOTB plates)
This method involves preparing a series of dilutions of isoniazid in a liquid growth medium in a microtiter plate. The Mycobacterium tuberculosis isolates are then added to each well. The MIC is recorded as the lowest concentration of the drug that shows no visible growth after a defined incubation period.[9][11]
Agar Dilution Method
In this method, varying concentrations of isoniazid are incorporated into a solid agar medium, such as 7H10 or 7H11 agar. The bacterial suspension is then inoculated onto the surface of the agar plates. The MIC is the lowest drug concentration that inhibits the growth of the bacteria on the agar surface.[8]
Mechanism of Action of Isoniazid
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its antimicrobial effect.[5][6][12]
-
Activation : Isoniazid enters the Mycobacterium tuberculosis cell through passive diffusion.[12] Inside the bacterium, it is activated by the catalase-peroxidase enzyme KatG.[5][6][12]
-
Formation of Active Species : The activation process converts isoniazid into several reactive species, including an isonicotinic acyl radical.[5][6]
-
Inhibition of Mycolic Acid Synthesis : This reactive intermediate then covalently binds with NAD+ to form an adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase, an enzyme known as InhA.[5][12][13] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5]
-
Cell Wall Disruption : Mycolic acids are essential, long-chain fatty acids that are a major component of the mycobacterial cell wall, providing structural integrity and impermeability.[5] By inhibiting their synthesis, isoniazid disrupts the cell wall, leading to bacterial cell death.[5] This action is most effective against actively dividing mycobacteria.[5]
Caption: Isoniazid's mechanism of action.
References
- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Minimal inhibitory concentrations of isoniazid, rifampin, ethambutol, and streptomycin against Mycobacterium tuberculosis strains isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 11. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.ekb.eg [journals.ekb.eg]
Unveiling the Impact of Rediocide on Granzyme B in NK Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rediocide's effect on granzyme B levels in Natural Killer (NK) cells against other established modulators. This document synthesizes experimental data, details methodological protocols, and illustrates key biological pathways to offer a clear perspective on the potential of Rediocide in enhancing NK cell cytotoxicity.
This guide focuses on Rediocide-A, a daphnane (B1241135) ester isolated from Trigonostemon reidioides. While the user query specified "Rediocide C," a related diterpenoid from the same plant, the currently available scientific literature with quantitative data on granzyme B modulation in NK cells pertains to Rediocide-A.
Comparative Efficacy in Modulating Granzyme B Levels
The ability to enhance the cytotoxic potential of NK cells is a critical area of research in immuno-oncology. A key marker of this potential is the intracellular level of granzyme B, a serine protease pivotal for inducing apoptosis in target cells. The following table summarizes the performance of Rediocide-A in comparison to other known agents that modulate granzyme B levels in human NK cells.
| Compound/Agent | Cell Type | Concentration/Dose | Treatment Duration | % Increase in Granzyme B | Reference |
| Rediocide-A | Human NK cells co-cultured with A549 cells | 100 nM | 24 hours | 48.01% | [1] |
| Rediocide-A | Human NK cells co-cultured with H1299 cells | 100 nM | 24 hours | 53.26% | [1] |
| Interleukin-2 (IL-2) | Human NK cell line (NK-92) | Not specified | 3 hours | 36% (increase in protein level) | [2] |
| Interleukin-15 (IL-15) | Human NK cell line (NK-92) | 100 ng/mL | 18 hours | Significant increase (Western blot) | [3] |
| Okadaic Acid (PP2A Inhibitor) | Human NK cell line (NK-92) with SET knockdown | 10 nM | 15 hours | Rescued granzyme B mRNA levels |
Experimental Protocols
Accurate and reproducible measurement of intracellular granzyme B is fundamental to validating the effect of compounds like Rediocide. Below is a detailed protocol for the intracellular staining of granzyme B in NK cells for flow cytometric analysis, synthesized from established methodologies.[4][5][6]
Objective: To quantify the intracellular levels of granzyme B in human NK cells following treatment with a test compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., Rediocide-A) and vehicle control (e.g., DMSO)
-
Cell stimulation cocktail (optional, e.g., PMA and Ionomycin)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3 (to exclude T cells)
-
Anti-CD56 (to identify NK cells)
-
Anti-Granzyme B (intracellular)
-
Isotype control for Granzyme B
-
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or isolated NK cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add the test compound (e.g., Rediocide-A at 100 nM) or vehicle control to the respective wells.
-
Incubate for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
(Optional) For a positive control for granzyme B expression, stimulate a separate set of cells with a cell stimulation cocktail for the final 4-6 hours of culture.
-
In the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to all wells to block the secretion of granzyme B.
-
-
Surface Staining:
-
Harvest the cells and wash them twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing fluorochrome-conjugated anti-CD3 and anti-CD56 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1x Perm/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of 1x Perm/Wash buffer containing the fluorochrome-conjugated anti-Granzyme B antibody or its corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1x Perm/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then identify the NK cell population as CD3-negative and CD56-positive.
-
Analyze the expression of granzyme B within the NK cell gate and compare the median fluorescence intensity (MFI) or the percentage of granzyme B-positive cells between the treated and control groups.
-
Visualizing the Mechanisms of Action
To understand the context of Rediocide's activity, it is crucial to visualize the experimental process and the underlying biological pathways that regulate granzyme B expression in NK cells.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Perforin and granzyme B staining of NK cells [bio-protocol.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptomics of cells treated with Rediocide C vs. control
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on Availability of Transcriptomic Data: A direct comparative transcriptomics study (e.g., RNA-seq) detailing the global gene expression changes in cells treated with Rediocide C or the more extensively researched Rediocide-A, versus a control group, is not publicly available at this time. This guide, therefore, presents a comprehensive comparison based on published experimental data at the protein and cellular levels for Rediocide-A and includes relevant gene expression data from studies on extracts of its source plant, Trigonostemon reidioides.
Introduction to Rediocide-A
Rediocide-A is a daphnane (B1241135) ester, a natural product isolated from the roots of Trigonostemon reidioides. It has garnered attention in the scientific community for its potential as an anti-cancer and immunomodulatory agent. This guide provides a comparative overview of the documented effects of Rediocide-A on cancer cells and the broader cellular effects of extracts from its source plant.
Comparative Effects of Rediocide-A on Non-Small Cell Lung Cancer (NSCLC) Cells
Recent studies have elucidated the role of Rediocide-A in overcoming tumor immuno-resistance, particularly in the context of non-small cell lung cancer (NSCLC). The primary mechanism involves the modulation of the TIGIT/CD155 immune checkpoint pathway.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies comparing Rediocide-A treated NSCLC cell lines (A549 and H1299) to a vehicle control (0.1% DMSO).
| Parameter | Cell Line | Treatment | Result vs. Control | Citation |
| NK Cell-Mediated Lysis | A549 | 100 nM Rediocide-A | 3.58-fold increase (from 21.86% to 78.27%) | [1][2] |
| H1299 | 100 nM Rediocide-A | 1.26-fold increase (from 59.18% to 74.78%) | [1][2] | |
| Granzyme B Level | A549 | 100 nM Rediocide-A | 48.01% increase | [1][2] |
| H1299 | 100 nM Rediocide-A | 53.26% increase | [1][2] | |
| IFN-γ Production | A549 | 100 nM Rediocide-A | 3.23-fold increase | [1][2] |
| H1299 | 100 nM Rediocide-A | 6.77-fold increase | [1][2] | |
| CD155 Expression | A549 | 100 nM Rediocide-A | 14.41% down-regulation | [1][2] |
| H1299 | 100 nM Rediocide-A | 11.66% down-regulation | [1][2] |
Signaling Pathway Modulation by Rediocide-A
Rediocide-A has been shown to down-regulate the expression of CD155 on tumor cells. CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on natural killer (NK) cells and T cells. By reducing CD155 levels, Rediocide-A mitigates the inhibitory signal sent to NK cells, thereby enhancing their anti-tumor activity.
Effects of Trigonostemon reidioides Extract on Macrophages
While specific transcriptomic data for Rediocide-A is unavailable, studies on an ethanol (B145695) extract of Trigonostemon reidioides (ETR) provide insights into its effects on gene expression in immune cells, specifically RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).
Gene Expression Changes in Macrophages
The following table summarizes the effect of ETR on the expression of key pro-inflammatory genes in LPS-stimulated macrophages.
| Gene | Treatment | Result vs. LPS-Treated Control |
| iNOS | ETR | Decreased expression |
| IL-1β | ETR | Decreased expression |
| IL-6 | ETR | Decreased expression |
| TNF-α | ETR | Decreased expression |
Inflammatory Signaling Pathways Affected by T. reidioides Extract
The anti-inflammatory effects of the ETR are mediated through the inhibition of several key signaling pathways that are activated by LPS.
Experimental Protocols
Rediocide-A Studies on NSCLC Cells
-
Cell Culture and Treatment: A549 and H1299 human NSCLC cell lines and primary human NK cells were used. NSCLC cells were co-cultured with NK cells and treated with 10 or 100 nM Rediocide-A for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as the vehicle control.[1][2]
-
NK Cell-Mediated Cytotoxicity Assay: Cytotoxicity was measured using biophotonic and impedance assays.[1][2]
-
Flow Cytometry: Degranulation, granzyme B levels, NK cell-tumor cell conjugates, and ligand profiling (including CD155 expression) were assessed by flow cytometry.[1][2]
-
ELISA: The production of Interferon-γ (IFN-γ) in the co-culture supernatant was quantified by enzyme-linked immunosorbent assay (ELISA).[1][2]
Trigonostemon reidioides Extract Studies on Macrophages
-
Cell Culture and Treatment: RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were then treated with an ethanol extract of T. reidioides (ETR).
-
Nitric Oxide Assay: The production of nitric oxide, a key inflammatory mediator, was measured in the cell culture supernatant.
-
ELISA: The concentrations of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the cell culture supernatants were determined by ELISA.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): The mRNA expression levels of iNOS, IL-1β, IL-6, and TNF-α were quantified to assess the effect of ETR at the transcriptional level.
-
Western Blot Analysis: The protein levels and phosphorylation status of key components of the MAPK, PI3K/Akt, and NF-κB signaling pathways were analyzed by western blotting.
Experimental Workflow for Rediocide-A Immunomodulatory Studies
The following diagram illustrates the typical workflow for investigating the effects of Rediocide-A on the interaction between NK cells and tumor cells.
Conclusion and Future Directions
The available evidence strongly suggests that Rediocide-A is a potent immunomodulatory agent that can enhance the anti-tumor activity of NK cells by targeting the TIGIT/CD155 immune checkpoint. Furthermore, extracts from its source plant, Trigonostemon reidioides, exhibit anti-inflammatory properties by modulating key signaling pathways in macrophages.
While the current data provides a solid foundation for understanding the biological activity of Rediocide-A, a comprehensive transcriptomic analysis would be invaluable. Such a study would provide an unbiased, genome-wide view of the molecular changes induced by Rediocide-A treatment, potentially uncovering novel mechanisms of action and identifying new therapeutic targets. This would significantly contribute to the development of Rediocide-A and related compounds as effective cancer immunotherapies.
References
Safety Operating Guide
Personal protective equipment for handling Rediocide C
Essential Safety and Handling Guide for Rediocide C
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides guidance based on best practices for handling potent, biologically active research compounds with unknown toxicological profiles. All researchers must conduct a thorough, site-specific risk assessment before handling this substance. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
This compound is a bioactive diterpenoid with reported anti-HIV, antituberculosis, and acaricidal properties.[1][2] Due to its potent biological activity and the absence of comprehensive toxicity data, it must be handled with a high degree of caution. The primary risks are presumed to be inhalation of airborne particles, skin contact, and ingestion.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. For a potent compound of unknown toxicity like this compound, the following table summarizes recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Handling Solids (e.g., weighing, aliquoting powder) | - Nitrile gloves (double-gloving recommended)- Lab coat- ANSI Z87.1-compliant safety glasses with side shields | - Chemical splash goggles- Face shield- Disposable sleeve covers- Use of a ventilated balance enclosure or fume hood |
| Handling Solutions (e.g., preparing stock solutions, dilutions) | - Nitrile gloves- Lab coat- ANSI Z87.1-compliant safety glasses with side shields | - Chemical splash goggles- Work within a certified chemical fume hood |
| Large-Scale Operations (>1g solid or >100mL solution) | - Double nitrile gloves- Chemical-resistant lab coat or disposable gown- Chemical splash goggles- Face shield | - Use of a glove box or other containment enclosure- Respiratory protection may be required based on risk assessment |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles- Face shield | - Respiratory protection (e.g., N95 or higher, based on spill size and volatility of solvent) |
For chemicals with unknown skin hazards, it is advisable to wear a flexible laminate glove (e.g., Silver Shield) under a chemically resistant outer glove.[3]
Experimental Protocols: Safe Handling and Disposal
Handling Protocol: Working with this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Designate Area:
-
Before handling the compound, ensure a designated area is prepared. This should ideally be within a chemical fume hood.[4]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., vials, spatulas, solvents, pipettes, waste containers) within the designated area to minimize movement.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area. Double-gloving is strongly recommended.[5]
-
-
Weighing Solid this compound:
-
Whenever possible, weigh solid this compound within a ventilated balance enclosure or a fume hood to contain any airborne particles.
-
Use dedicated spatulas and weighing papers.
-
Handle the container of solid this compound carefully to avoid generating dust.
-
Close the primary container immediately after removing the desired amount.
-
-
Preparing Solutions:
-
Add solvent to the vial containing the weighed solid this compound slowly to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is properly sealed and check for any leaks afterward.
-
-
Post-Handling:
-
Wipe down the dedicated spatula with a solvent-moistened towel and dispose of the towel as hazardous waste.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Wipe down the exterior of all containers (stock solutions, etc.) before removing them from the fume hood.
-
Remove remaining PPE in the correct order (e.g., inner gloves, lab coat, eye protection) and dispose of single-use items.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, weighing papers, and disposable labware.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
The label should read "Hazardous Waste: this compound" and include any other required institutional information.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses of contaminated glassware.
-
Collect all liquid waste in a sealed, non-reactive, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or contaminated glass pipettes used for handling this compound solutions.
-
Dispose of these items immediately into a designated sharps container for chemical contamination.
-
-
Storage and Collection:
-
Store all waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for responding to a spill of a potent, uncharacterized compound like this compound.
Caption: Workflow for handling a laboratory spill of a potent research compound.
References
- 1. acs.org [acs.org]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. twu.edu [twu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
